molecular formula C7H6BrNO B112427 2-Amino-5-bromobenzaldehyde CAS No. 29124-57-0

2-Amino-5-bromobenzaldehyde

Cat. No.: B112427
CAS No.: 29124-57-0
M. Wt: 200.03 g/mol
InChI Key: VBYZWJMZASVGNB-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzaldehyde is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromobenzaldehyde
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InChI

InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYZWJMZASVGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634642
Record name 2-Amino-5-bromobenzaldehyde
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29124-57-0
Record name 2-Amino-5-bromobenzaldehyde
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Record name 2-Amino-5-bromobenzaldehyde
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Record name 2-Amino-5-bromobenzaldehyde
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Foundational & Exploratory

2-Amino-5-bromobenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-5-bromobenzaldehyde

Introduction

This compound is an organic compound that serves as a valuable intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring an amino group, a bromine atom, and an aldehyde functional group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and safety information.

Physical and Chemical Properties

This compound is typically a light yellow to orange crystalline powder.[3][4] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and ether.[1] It is also noted to be sensitive to air.[5][6]

Table 1: Physical and Chemical Properties

PropertyValueReferences
CAS Number 29124-57-0[2][4][7]
Molecular Formula C₇H₆BrNO[4][7]
Molecular Weight 200.03 g/mol [7]
Appearance Light yellow to yellow to orange powder/crystals[3][4]
Melting Point 74-80 °C[1][3][4][8]
Boiling Point 290.3 ± 25.0 °C (Predicted)[1][5]
Density 1.673 g/cm³[1][9]
Solubility Slightly soluble in water; Soluble in ethanol, ether[1]

Spectroscopic Data

The structural characteristics of this compound have been confirmed through various spectroscopic methods.

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ: 9.79 (s, 1H), 7.58 (d, J = 2.4 Hz, 1H), 7.37 (dd, J = 8.8, 2.3 Hz, 1H), 6.56 (d, J = 8.8 Hz, 1H), 6.14 (br s, 2H)[8]
¹³C NMR (100 MHz, CDCl₃) δ: 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4[8]
IR (ATR) ν (cm⁻¹): 3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, 1185[8]
HRMS (EI) m/z: [M]⁺ Calculated for C₇H₆BrNO: 198.9633; Found: 198.9628[8]

Synthesis and Experimental Protocols

A common and well-documented method for the synthesis of this compound involves a two-step process starting from 2-amino-5-bromobenzoic acid. The first step is the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde.[8][10]

SynthesisWorkflow Start 2-Amino-5-bromobenzoic acid Intermediate 2-Amino-5-bromobenzyl alcohol Start->Intermediate   Reduction   LiAlH₄, THF    End This compound Intermediate->End   Aerobic Oxidation   CuI/TEMPO catalyst   

Caption: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromobenzyl alcohol[9]

This procedure details the reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol.

  • Reaction Setup: A 1-L round-bottomed flask is charged with 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry tetrahydrofuran (THF, 400 mL). The flask is equipped with a magnetic stir bar, a septum, and a nitrogen inlet, and is cooled in an ice bath.

  • Reagent Addition: Lithium aluminum hydride (LiAlH₄, 5.00 g, 132 mmol) is added in portions over 1 hour.

  • Reaction: The mixture is allowed to warm to room temperature and stirred overnight (approx. 20 hours).

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture into ice-cooled ethyl acetate (400 mL), followed by the slow addition of water (50 mL).

  • Work-up: An additional 450 mL of water is added, and the mixture is stirred until two distinct layers form. The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated via rotary evaporation. The crude product is purified by recrystallization from ethyl acetate and hexanes to yield 2-amino-5-bromobenzyl alcohol as a light tan powder.

Experimental Protocol 2: Synthesis of this compound[9]

This procedure describes the copper/TEMPO-catalyzed aerobic oxidation of 2-amino-5-bromobenzyl alcohol.

  • Catalyst Preparation: In a 500-mL round-bottomed flask, tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate (0.68 g, 1.8 mmol), 2,2'-bipyridine (0.28 g, 1.8 mmol), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.28 g, 1.8 mmol) are combined.

  • Reaction Mixture: Dry acetonitrile (180 mL) is added, and the mixture is stirred until the solids dissolve. N-Methylimidazole (0.29 mL, 3.6 mmol) is then added.

  • Substrate Addition: A solution of 2-amino-5-bromobenzyl alcohol (from the previous step) in dry acetonitrile is added to the catalyst mixture.

  • Reaction: The flask is left open to the ambient air and stirred vigorously at room temperature for 3-5 hours. The reaction progress is monitored, often indicated by a color change from dark red/brown to dark green.

  • Purification: Upon completion, the reaction mixture is concentrated and purified by passing it through a silica gel plug, eluting with 10% ethyl acetate in hexanes. The solvent is removed by rotary evaporation to afford this compound as a bright yellow powder.

Safety Information

This compound is associated with several hazards and requires careful handling in a laboratory setting.[7][11] Appropriate personal protective equipment, including gloves and safety goggles, should be worn.[11] The compound should be handled in a well-ventilated area or a chemical fume hood.[11]

Table 3: GHS Hazard Information

CategoryInformationReferences
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P302 + P352: IF ON SKIN: Wash with plenty of water.[3][7][11]
Storage Store in a dark, inert atmosphere, preferably in a freezer under -20°C.[5][12]
Sensitivity Air sensitive.[5][6]

References

An In-depth Technical Guide to 2-Amino-5-bromobenzaldehyde (CAS: 29124-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Data

2-Amino-5-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring an amino group, a bromine atom, and an aldehyde functionality on a benzene ring, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29124-57-0[1]
Molecular Formula C₇H₆BrNO[2]
Molecular Weight 200.03 g/mol [2]
Appearance Light yellow to yellow to orange powder/crystalline solid[3]
Melting Point 75-77 °C[4]
Boiling Point (Predicted) 290.3 ± 25.0 °C[4]
Density (Predicted) 1.673 g/cm³[4]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and ether.[2]
pKa (Predicted) -0.35 ± 0.10[4]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 9.79 (s, 1H), 7.58 (d, J = 2.4 Hz, 1H), 7.37 (dd, J = 8.8, 2.3 Hz, 1H), 6.56 (d, J = 8.8 Hz, 1H), 6.14 (br s, 2H)[4]
¹³C NMR (100 MHz, CDCl₃) δ 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4[4]
Infrared (IR) (ATR, cm⁻¹) 3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, 1185[4]
High-Resolution Mass Spectrometry (HRMS) (EI) m/z: Calcd. for C₇H₆BrNO [M]⁺: 198.9633, Found: 198.9628[4]

Synthesis and Purification

The most common and well-documented synthesis of this compound involves a two-step process starting from 2-amino-5-bromobenzoic acid. This includes the reduction of the carboxylic acid to an alcohol, followed by a selective oxidation to the aldehyde.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A 2-Amino-5-bromobenzoic Acid B 2-Amino-5-bromobenzyl Alcohol A->B  LiAlH₄, dry THF,  Ice bath to RT, 20h C 2-Amino-5-bromobenzyl Alcohol D This compound C->D  (CuOTf)₄·(C₆H₆)₂, bpy,  TEMPO, NMI, MeCN, Air, RT, 3h

Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound[4]

Step 1: Synthesis of 2-Amino-5-bromobenzyl alcohol

  • To a 1-L round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and dry tetrahydrofuran (THF, 400 mL).

  • Fit the flask with a septum and a nitrogen inlet needle, and cool the solution in an ice bath under a nitrogen atmosphere.

  • Add lithium aluminum hydride (LiAlH₄, 5.00 g, 132 mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over 1 hour.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 20 hours).

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Cool a 2-L Erlenmeyer flask containing ethyl acetate (400 mL) in an ice bath and slowly pour the crude reaction mixture into it.

  • Quench the excess LiAlH₄ by the slow addition of water (50 mL) over 30 minutes with stirring.

  • Add an additional 450 mL of water and stir until two distinct layers form (approximately 30 minutes).

  • Transfer the mixture to a 2-L separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (600 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid.

  • Recrystallize the crude material from a minimal amount of refluxing ethyl acetate and hexanes to obtain analytically pure 2-amino-5-bromobenzyl alcohol.

Step 2: Synthesis of this compound

  • To a 500-mL round-bottomed flask with a magnetic stir bar, add 2-amino-5-bromobenzyl alcohol (6.10 g, 30.0 mmol, 1 equiv) and acetonitrile (MeCN, 60 mL).

  • In a separate vial, prepare the catalyst solution by adding tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate ((CuOTf)₄·(C₆H₆)₂, 0.39 g, 0.75 mmol, 0.025 equiv), 2,2'-bipyridine (bpy, 0.12 g, 0.75 mmol, 0.025 equiv), and N-methylimidazole (NMI, 0.06 mL, 0.75 mmol, 0.025 equiv) to MeCN (30 mL).

  • Add the catalyst solution to the flask containing the alcohol.

  • Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.12 g, 0.75 mmol, 0.025 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously under an atmosphere of air for 3 hours at room temperature.

  • Monitor the reaction completion by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with 10% ethyl acetate in hexanes, to afford this compound as a bright yellow powder (yields typically 89-91%).

Applications in Organic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic compounds, many of which form the core of biologically active molecules. Its bifunctional nature allows for participation in a variety of cyclization and cross-coupling reactions.

Friedländer Synthesis of Quinolines

The Friedländer annulation is a classical method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This compound is an ideal substrate for this reaction, leading to the formation of 6-bromo-substituted quinolines, which are important scaffolds in medicinal chemistry.[5]

G cluster_0 Friedländer Annulation A This compound C 6-Bromoquinoline Derivative A->C B Active Methylene Compound (e.g., Ketone) B->C

Figure 2: General scheme of the Friedländer synthesis.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of 6-Bromo-2-phenylquinoline

This protocol is adapted from a similar synthesis of 6,8-dibromoquinolines.[6]

  • In a 10 mL microwave synthesis vial, combine this compound (200 mg, 1.0 mmol, 1.0 equiv) and acetophenone (132 mg, 1.1 mmol, 1.1 equiv).

  • Add glacial acetic acid (2-3 mL) to serve as both solvent and catalyst.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 10-15 minutes with stirring.

  • Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into ice-water (20 mL).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-phenylquinoline.

Table 3: Representative Yields for Friedländer Synthesis with Substituted 2-Aminobenzaldehydes [6]

2-Aminoaryl AldehydeKetoneProductYield (%)
2-Amino-3,5-dibromobenzaldehydeAcetophenone6,8-Dibromo-2-phenylquinoline85
2-Amino-3,5-dibromobenzaldehyde4'-Chloroacetophenone6,8-Dibromo-2-(4-chlorophenyl)quinoline82
2-Amino-3,5-dibromobenzaldehydeCyclohexanone7,9-Dibromo-1,2,3,4-tetrahydroacridine88
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This compound can readily undergo this reaction to produce α,β-unsaturated systems, which are valuable intermediates for further synthetic transformations, including the synthesis of heterocyclic compounds and potential drug candidates.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol is a general procedure for Knoevenagel condensation and can be adapted for this compound.[7]

  • In a round-bottom flask, dissolve this compound (200 mg, 1.0 mmol) and ethyl cyanoacetate (113 mg, 1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents, significantly increasing molecular diversity for applications in drug discovery and materials science.[8]

G cluster_0 Suzuki-Miyaura Coupling A This compound C 2-Amino-5-arylbenzaldehyde A->C  Pd Catalyst,  Base, Solvent, Heat B Arylboronic Acid B->C

Figure 3: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from a general procedure for the Suzuki coupling of similar aryl bromides.[8]

  • To a round-bottom flask, add this compound (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Drug Development

This compound and its derivatives are important precursors in the synthesis of various biologically active compounds. The quinoline and other heterocyclic scaffolds derived from it are found in numerous drugs with a wide range of therapeutic applications. For instance, substituted quinolines are known to act as kinase inhibitors, which are a major class of anti-cancer drugs.[9]

Hypothetical Application in Kinase Inhibitor Synthesis

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in several diseases, including Alzheimer's disease and cancer.[1] Many GSK-3β inhibitors feature a heterocyclic core. This compound can serve as a starting material to build such scaffolds. For example, a Friedländer reaction followed by further functionalization could lead to a potential GSK-3β inhibitor.

G cluster_0 GSK-3β Signaling Pathway (Simplified) A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E GSK-3β D->E Inhibits F Tau Protein E->F Phosphorylates G Microtubule Destabilization (Neurodegeneration) F->G Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->E Inhibits

Figure 4: Potential point of intervention for a GSK-3β inhibitor.

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its use in synthesis, particularly in pharmaceutical applications where impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the purity determination of this compound.

Illustrative HPLC Method Parameters

This protocol is based on a method for the related compound 2-Amino-3,5-dibromobenzaldehyde and would require optimization.[10]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. A ¹H-qNMR experiment can be performed using a certified internal standard.

General Protocol for ¹H-qNMR [11]

  • Accurately weigh the this compound sample and a suitable, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and ensure complete dissolution.

  • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1, typically 5 times the longest T₁ of the signals of interest).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[1]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C. The compound is air-sensitive.[4]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

An In-depth Technical Guide to 2-Amino-5-bromobenzaldehyde: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds with significant pharmacological interest. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its utility as a precursor in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and the synthesis of its key derivatives, such as quinazolines and Schiff bases, are presented. Furthermore, the biological activities and associated signaling pathways of these derivatives are discussed, highlighting the potential of this compound in modern drug discovery, particularly in the fields of oncology and infectious diseases.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid characterized by a benzene ring substituted with an amino group (-NH2) at position 2, a bromine atom (-Br) at position 5, and an aldehyde group (-CHO) at position 1.[1] This unique arrangement of electron-donating (amino) and electron-withdrawing (bromo and aldehyde) groups makes it a versatile reagent for various chemical transformations.[1]

The molecular formula of this compound is C₇H₆BrNO.[2][3][4] Its molecular weight is approximately 200.03 g/mol .[2][3][5] The presence of the amino group allows for hydrogen bonding, influencing its solubility in polar solvents.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₆BrNO[2][3]
Molecular Weight 200.03 g/mol [2][3][5]
Appearance Light yellow to yellow crystalline powder[1]
Melting Point 74-80 °C
Boiling Point 290.3 ± 25.0 °C at 760 mmHg[6]
Solubility Soluble in polar solvents like water and alcohols[1]
CAS Number 29124-57-0[7][8][9]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aldehyde proton, aromatic protons, and amino protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbon atoms attached to the amino and bromo groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=O stretching (aldehyde), and C-Br stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-nitro-5-bromobenzaldehyde, or the oxidation of the corresponding alcohol, (2-amino-5-bromophenyl)methanol. A well-established laboratory-scale synthesis starts from 2-amino-5-bromobenzoic acid.

Experimental Protocol: Synthesis from 2-Amino-5-bromobenzoic Acid

This two-step protocol involves the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde.

Step 1: Reduction of 2-Amino-5-bromobenzoic Acid to (2-Amino-5-bromophenyl)methanol

  • Materials: 2-Amino-5-bromobenzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Hexanes.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromobenzoic acid in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of LiAlH₄ in THF to the cooled suspension with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting mixture and extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield (2-amino-5-bromophenyl)methanol as a solid.

Step 2: Oxidation of (2-Amino-5-bromophenyl)methanol to this compound

  • Materials: (2-Amino-5-bromophenyl)methanol, Manganese dioxide (MnO₂), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve (2-amino-5-bromophenyl)methanol in dichloromethane.

    • Add activated manganese dioxide to the solution.

    • Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

    • Wash the celite pad with additional dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Its derivatives, particularly quinazolines and Schiff bases, have shown significant promise in the development of anticancer and antimicrobial agents.

Synthesis of Bioactive Quinazoline Derivatives

Quinazolines are a class of fused heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound can be used as a starting material for the synthesis of various substituted quinazolines.

One common synthetic route involves the condensation of this compound with an appropriate amine or amide, followed by cyclization. For instance, reaction with anthranilamide can lead to the formation of quinazolino[3,2-a]quinazolines.

The anticancer activity of some quinazoline derivatives has been attributed to their ability to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in various cancers.[10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazoline_Derivative Quinazoline Derivative (Inhibitor) Quinazoline_Derivative->EGFR

Simplified EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Synthesis and Biological Evaluation of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another important class of compounds with a wide range of biological activities. This compound readily reacts with various primary amines to form Schiff base derivatives.

These derivatives have demonstrated promising antimicrobial and anticancer activities.[11] The presence of the bromine atom and the azomethine group (-N=CH-) in the Schiff base structure is often associated with enhanced biological efficacy. Some Schiff base derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[11]

Experimental_Workflow_Schiff_Base Start This compound + Primary Amine Synthesis Condensation Reaction (e.g., in Ethanol) Start->Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Evaluation Biological Evaluation (Anticancer, Antimicrobial Assays) Characterization->Biological_Evaluation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Evaluation->SAR_Analysis

General Experimental Workflow for the Synthesis and Evaluation of Schiff Base Derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic compounds. Its well-defined molecular structure and predictable reactivity make it an essential tool for medicinal chemists. The continued exploration of derivatives synthesized from this compound holds significant promise for the discovery of novel drug candidates with improved efficacy against cancer and infectious diseases. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its potential in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromobenzaldehyde in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-bromobenzaldehyde, a key intermediate in various synthetic applications, including the development of novel pharmaceutical compounds. Due to the absence of precise quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility assessments and provides detailed experimental protocols for determining its solubility profile in various solvents.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₆BrNO. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and a formyl group (-CHO). The presence of these functional groups dictates its chemical reactivity and physical properties, including its solubility. The amino group can act as a hydrogen bond donor, while the aldehyde group and the bromine atom act as hydrogen bond acceptors, influencing its interactions with different solvents. One source suggests it is soluble in polar solvents like water and alcohols due to the hydrogen bonding capability of the amino group[1].

Qualitative Solubility Profile

Based on available data, this compound exhibits differential solubility in aqueous and organic solvents. It is generally described as being slightly soluble in water and soluble in several organic solvents[2].

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsObserved SolubilityReference(s)
Aqueous WaterSlightly Soluble / Insoluble[2]
Polar Protic EthanolSoluble[2]
MethanolLikely SolubleInferred from ethanol solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Likely SolubleInferred from general solubility of similar compounds
AcetoneLikely SolubleInferred from general solubility of similar compounds
Non-Polar EtherSoluble[2]
HexaneLikely InsolubleInferred from its polar functional groups
TolueneLikely Sparingly SolubleInferred from its aromatic nature

Note: "Likely Soluble/Insoluble" indicates expected solubility based on the compound's structure and general principles of solubility, as specific experimental data was not found in the reviewed literature.

Experimental Protocols for Solubility Determination

The following protocols outline methodologies for the qualitative and semi-quantitative determination of the solubility of this compound.

Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of this compound in various solvents, classifying it into different solubility groups.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or glass stirring rods

  • Distilled water

  • 5% (w/v) Sodium hydroxide solution

  • 5% (w/v) Sodium bicarbonate solution

  • 5% (v/v) Hydrochloric acid solution

  • Concentrated sulfuric acid

  • Ethanol, Methanol, DMSO, Acetone, Ether, Hexane, Toluene

  • pH paper

Procedure:

  • Water Solubility:

    • Place approximately 10-20 mg of this compound into a small test tube.

    • Add 1 mL of distilled water.

    • Vigorously shake or vortex the tube for 30-60 seconds.

    • Observe if the solid dissolves completely. If it dissolves, the compound is water-soluble.

    • If the compound is water-soluble, test the pH of the solution with pH paper to determine if it is acidic, basic, or neutral[3].

  • Solubility in Aqueous Acid and Base (for water-insoluble compounds):

    • If the compound is insoluble in water, prepare three separate test tubes, each containing 10-20 mg of the compound.

    • To the first tube, add 1 mL of 5% NaOH solution. Shake well and observe for dissolution. Solubility indicates an acidic functional group.

    • To the second tube, add 1 mL of 5% NaHCO₃ solution. Shake well and observe for dissolution. Effervescence and dissolution indicate a carboxylic acid.

    • To the third tube, add 1 mL of 5% HCl solution. Shake well and observe for dissolution. Solubility indicates a basic functional group (like the amino group).

  • Solubility in Concentrated Sulfuric Acid:

    • If the compound is insoluble in water, 5% NaOH, and 5% HCl, carefully add 10-20 mg of the compound to 1 mL of cold, concentrated H₂SO₄.

    • Observe for any reaction, such as a color change or dissolution, which indicates the presence of a neutral compound with a heteroatom or unsaturation[3].

  • Solubility in Organic Solvents:

    • For each organic solvent to be tested (ethanol, methanol, DMSO, acetone, ether, hexane, toluene), place 10-20 mg of this compound into a separate test tube.

    • Add 1 mL of the respective solvent.

    • Shake or vortex and observe for complete dissolution.

Table 2: Interpretation of Qualitative Solubility Tests

Test SolventObservationInterpretation
WaterSolubleLow molecular weight, polar compound.
5% NaOHSolubleAcidic compound (e.g., phenol).
5% NaHCO₃Soluble with effervescenceStrongly acidic compound (e.g., carboxylic acid).
5% HClSolubleBasic compound (e.g., amine).
Conc. H₂SO₄Soluble/Color ChangeNeutral compound with N, O, or S, or an alkene/alkyne.
Organic SolventsSolubleIndicates similar polarity between solute and solvent.

Logical Workflow: Synthesis of a Schiff Base

This compound is a common starting material for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. The following diagram illustrates the general workflow for this synthesis.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis A This compound C Dissolve in Solvent (e.g., Ethanol) A->C B Primary Amine (R-NH2) B->C D Add Acid Catalyst (e.g., Acetic Acid) C->D E Reflux Reaction Mixture D->E F Cool Reaction Mixture E->F G Filter Precipitate F->G H Wash with Cold Solvent G->H I Recrystallize to Purify H->I J Schiff Base Product I->J K Characterization (NMR, IR, MS) J->K

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-5-bromobenzaldehyde. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals who utilize this compound in their work. The information presented herein includes detailed spectral data, experimental protocols for data acquisition, and visual aids to facilitate understanding.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

G cluster_workflow NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acquisition Load Sample Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw Data (FID) Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Processed Spectrum Reporting Reporting (Data Tables, Interpretation) Spectral_Analysis->Reporting Analyzed Data

FT-IR Spectrum Analysis of 2-Amino-5-bromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-5-bromobenzaldehyde. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the molecule's vibrational spectroscopy, experimental protocols for sample analysis, and a logical workflow for spectral interpretation.

Core Data Presentation

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The quantitative data from the spectrum is summarized in the table below.

Peak Position (cm⁻¹)Functional Group AssignmentVibrational Mode
3424Amino Group (N-H)Asymmetric Stretching
3322Amino Group (N-H)Symmetric Stretching
1649Aldehyde Group (C=O)Stretching (Carbonyl)
1614Aromatic Ring (C=C)Stretching
1545Amino Group (N-H)Bending (Scissoring)
1468Aromatic Ring (C=C)Stretching
1390C-H BendingAldehydic C-H in-plane bend
1311C-N StretchingAromatic Amine
1185C-H BendingAromatic in-plane bending

This data is based on the reported FT-IR spectrum of this compound.[1]

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for a solid sample like this compound requires meticulous sample preparation. The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and effective technique for solid samples.[2][3]

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free cloth to remove any residues from previous measurements.[2]

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[3]

  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[3]

  • Spectrum Acquisition:

    • Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact between the solid and the crystal surface.[2]

    • Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting attenuated light is detected.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio of the final spectrum.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Post-Measurement:

    • Release the pressure arm and carefully remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface as described in step 1 to prepare for the next measurement.

Visualizations

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical steps involved in the analysis of an FT-IR spectrum, from sample preparation to final structural elucidation.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Conclusion prep Prepare Solid Sample (e.g., ATR, KBr Pellet) acq Acquire FT-IR Spectrum prep->acq id_regions Identify Key Spectral Regions (Functional Group, Fingerprint) acq->id_regions assign_peaks Assign Characteristic Peaks (e.g., N-H, C=O, C=C) id_regions->assign_peaks compare Compare with Reference Spectra and Correlation Charts assign_peaks->compare elucidate Elucidate Molecular Structure compare->elucidate

Caption: Workflow for FT-IR Spectrum Analysis.

Key Functional Group Vibrations in this compound

This diagram highlights the primary functional groups within the this compound molecule and their corresponding characteristic FT-IR vibrational modes.

Functional_Group_Vibrations cluster_molecule This compound Structure cluster_vibrations Characteristic FT-IR Vibrations mol Aromatic Ring - C=C Amino Group - NH₂ Aldehyde Group - CHO Bromo Substituent - Br nh_stretch N-H Stretching (~3424, 3322 cm⁻¹) mol->nh_stretch Amino Group co_stretch C=O Stretching (~1649 cm⁻¹) mol->co_stretch Aldehyde Group cc_stretch C=C Stretching (~1614, 1468 cm⁻¹) mol->cc_stretch Aromatic Ring nh_bend N-H Bending (~1545 cm⁻¹) mol->nh_bend Amino Group

Caption: Functional Group Vibrations of this compound.

References

Mass Spectrometry of 2-Amino-5-bromobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-Amino-5-bromobenzaldehyde, a key intermediate in pharmaceutical synthesis. This document outlines the fundamental physicochemical properties, predicted fragmentation patterns under electron ionization, and a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the characterization and quality control of this compound.

Introduction

This compound is an aromatic organic compound incorporating an amino group, a bromine atom, and an aldehyde functional group. Its molecular structure makes it a versatile precursor in the synthesis of various pharmaceutical agents and other complex organic molecules. Accurate characterization and purity assessment of this intermediate are critical for ensuring the quality and efficacy of the final drug product. Mass spectrometry is a powerful analytical technique that provides essential information regarding the molecular weight, elemental composition, and structural features of compounds like this compound. This guide details the expected mass spectrometric behavior of this compound and provides a practical experimental approach for its analysis.

Physicochemical and Mass Spectrometric Properties

A summary of the key physical, chemical, and mass spectrometric properties of this compound is presented in Table 1. This data is crucial for method development and data interpretation in mass spectrometry.

PropertyValueReference
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
Monoisotopic Mass 198.96328 Da[1]
Exact Mass (High Resolution MS) Calculated: 198.9633 Da
Appearance Yellow crystalline solid[2]
Melting Point 75-77 °C[3]

Table 1: Physicochemical and Mass Spectrometric Data for this compound.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron impact, the molecule will lose an electron to form a molecular ion ([M]⁺•) with a theoretical m/z of approximately 199 (for the ⁷⁹Br isotope) and 201 (for the ⁸¹Br isotope), appearing in a characteristic isotopic pattern. The primary fragmentation pathways are expected to involve the aldehyde functional group and the carbon-bromine bond.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical (H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion ([M-H]⁺). This would produce a significant peak at m/z 198/200.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide, a characteristic fragmentation of benzaldehydes, leading to a brominated phenyl cation at m/z 170/172.

  • Loss of the Aldehyde Group (•CHO): Direct cleavage of the C-C bond between the aromatic ring and the aldehyde group can result in the loss of a formyl radical (•CHO), generating a 2-amino-5-bromophenyl cation at m/z 171/173.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical, leading to a fragment ion at m/z 120.

A summary of the predicted major fragment ions of this compound under electron ionization is provided in Table 2.

m/z (⁷⁹Br/⁸¹Br)Proposed FragmentNeutral Loss
199/201[C₇H₆BrNO]⁺•-
198/200[C₇H₅BrNO]⁺H•
171/173[C₆H₅BrN]⁺•CHO
170/172[C₆H₄BrN]⁺H•, CO
120[C₇H₆NO]⁺•Br
92[C₆H₆N]⁺•Br, CO

Table 2: Predicted m/z values and corresponding fragment structures for the EI mass spectrum of this compound.

Fragmentation_Pathway M [M]⁺• m/z 199/201 M_H [M-H]⁺ m/z 198/200 M->M_H - H• M_CHO [M-CHO]⁺ m/z 171/173 M->M_CHO - •CHO M_Br [M-Br]⁺ m/z 120 M->M_Br - •Br M_H_CO [M-H-CO]⁺ m/z 170/172 M_H->M_H_CO - CO

Predicted EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to the presence of the polar amino group, which may lead to poor peak shape and tailing. Derivatization of the amino group is often recommended to improve its volatility and chromatographic behavior. The following protocol is adapted from established methods for similar compounds.

Sample Preparation and Derivatization
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Derivatization:

    • Transfer 100 µL of the standard solution to a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

    • Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization of the primary amine to its trimethylsilyl (TMS) derivative.

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Stock Prepare Stock Solution (1 mg/mL) Aliquot Aliquot 100 µL Stock->Aliquot Dry Evaporate to Dryness Aliquot->Dry Add_BSTFA Add 50 µL BSTFA + 1% TMCS Dry->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Cool Cool to Room Temperature Heat->Cool GCMS_Analysis GC-MS Analysis Cool->GCMS_Analysis Inject into GC-MS

Workflow for the derivatization of this compound.
GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation.

ParameterRecommended Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Solvent Delay3 min

Table 3: Recommended GC-MS parameters for the analysis of derivatized this compound.

Data Analysis and Interpretation

The acquired mass spectral data should be processed to identify the peak corresponding to the TMS-derivatized this compound. The molecular ion of the derivatized compound will be shifted by the mass of the TMS group (72 Da for each TMS group added). The fragmentation pattern of the derivatized compound will also differ from the underivatized form, with characteristic losses of methyl groups (CH₃, m/z 15) and the TMS group itself.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. While an experimental spectrum is not publicly available, the predicted fragmentation pattern, coupled with the detailed experimental protocol for GC-MS analysis, offers a solid foundation for the characterization of this important pharmaceutical intermediate. The provided methodologies and data will aid researchers and drug development professionals in establishing robust analytical methods for quality control and impurity profiling.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of 2-Amino-5-bromobenzaldehyde. It also details an experimental protocol for its synthesis, offering valuable insights for researchers and professionals engaged in organic synthesis and drug development.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the characterization of a chemical compound, indicating its purity and providing a basis for its handling and application in further synthetic processes.

PropertyValueSource
Melting Point74.0 - 80.0 °C[1][2]
75 - 77 °C[3][4][5]
74 - 76 °C[6]
Boiling Point290.3 ± 25.0 °C (Predicted)[3][4]
290.267 °C at 760 mmHg[5]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound. This procedure involves the oxidation of 2-amino-5-bromobenzyl alcohol.

Materials:

  • 2-amino-5-bromobenzyl alcohol

  • Activated manganese dioxide

  • Acetone

Procedure:

  • To a solution of 2-amino-5-bromobenzyl alcohol (23.32 g) in acetone (300 ml), add activated manganese dioxide (58.5 g).[7]

  • Stir the reaction mixture at room temperature for 17.5 hours.[7]

  • Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the manganese dioxide.[7]

  • Concentrate the filtrate under reduced pressure to yield this compound.[7] The resulting product is typically a yellow to orange powder or crystalline solid.[1]

Characterization of the Product:

The identity and purity of the synthesized this compound can be confirmed by various analytical methods, including:

  • Melting Point Determination: Compare the observed melting point of the synthesized compound with the literature values. A sharp melting point range close to the reported values indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the compound. The expected signals for this compound are: δ 6.10-6.20 (2H, br), 6.57 (1H, d, J=8.8 Hz), 7.38 (1H, dd, J=8.8, 2.4 Hz), 7.59 (1H, d, J=2.4 Hz), 9.81 (1H, s).[7]

  • Gas Chromatography (GC): Purity can be quantitatively assessed using gas chromatography.[2]

Synthesis Workflow

The synthesis of this compound from its precursor can be represented by the following workflow diagram.

SynthesisWorkflow Start 2-Amino-5-bromobenzyl alcohol Process Oxidation with Manganese Dioxide in Acetone Start->Process Reactant Product This compound Process->Product Crude Product Analysis Purification and Analysis (Filtration, Concentration, MP, NMR, GC) Product->Analysis Purification FinalProduct Pure this compound Analysis->FinalProduct Final Product

Synthesis Workflow for this compound.

References

In-Depth Technical Guide: Safety Data for 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Amino-5-bromobenzaldehyde (CAS No: 29124-57-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the handling, storage, and potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to orange powder.[1] It is an organic compound featuring an amino group, a bromine atom, and an aldehyde group attached to a benzene ring.[1] This substitution pattern makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both electron-donating (amino) and electron-withdrawing (bromo and aldehyde) groups influences its reactivity, making it suitable for various chemical transformations like nucleophilic substitutions and condensation reactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO[1][2][3]
Molecular Weight 200.03 g/mol [3]
Appearance Light yellow to yellow solid/powder to crystalline[1]
Melting Point 75-77 °C[2][4]
Boiling Point 290.3 ± 25.0 °C at 760 mmHg[2][4]
Density 1.7 ± 0.1 g/cm³[2]
Flash Point 129.3 ± 23.2 °C[2]
Solubility Soluble in polar solvents like water and alcohols.[1] Slightly soluble in water.[5][1][5]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[2]
pKa -0.35 ± 0.10 (Predicted)[4][5]
LogP 2.52[2]
Refractive Index 1.675[2][5]
Sensitivity Air Sensitive[4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][7]

Table 2: GHS Hazard Classification

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed.[3][8]
Skin Corrosion/Irritation2H315WarningCauses skin irritation.[3][6][7]
Serious Eye Damage/Eye Irritation2A / 2H319WarningCauses serious eye irritation.[3][6][7]
Specific target organ toxicity (single exposure)3H335WarningMay cause respiratory irritation.[3][6][7]

Note: The percentages associated with the GHS classifications in some sources (e.g., H302 (25%)) indicate the proportion of notifications to ECHA that classify the substance with that hazard.[3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Experimental Protocols for Handling:

  • Engineering Controls: This product should be handled in a chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles.[2]

  • Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[2][6] Contaminated clothing should be removed and washed before reuse.[2][6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • General Handling: This product should only be handled by, or under the close supervision of, individuals properly qualified in handling potentially hazardous chemicals.[2]

Storage Recommendations:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

  • Keep in a dark place under an inert atmosphere.[4][10]

  • For long-term storage, it is recommended to store in a freezer under -20°C.[4][10]

  • Keep away from heat, flames, and sparks.[2]

  • Incompatible materials include oxidizing agents.[2]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is necessary.

Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][6] If not breathing, give artificial respiration.[9] If symptoms persist, seek medical attention.[2][6]
Skin Contact Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][6][9] If skin irritation occurs or persists, get medical advice/attention.[6]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][9] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
Ingestion Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[9] Seek medical attention if you feel unwell or if symptoms occur.[2][6]

Accidental Release Measures:

In the event of a spill, immediately clean it up while observing the precautions outlined in the personal protective equipment section.[9] Avoid generating dusty conditions and ensure adequate ventilation.[9] Vacuum or sweep up the material and place it into a suitable disposal container.[9] Do not allow the material to enter drains or water courses.[2]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound start Start: Handling Chemical engineering_controls Work in a Chemical Fume Hood start->engineering_controls body_protection Wear Laboratory Clothing engineering_controls->body_protection hand_protection Wear Chemical-Resistant Gloves body_protection->hand_protection eye_protection Wear Safety Goggles hand_protection->eye_protection end_ppe Safe to Proceed eye_protection->end_ppe

Caption: Required PPE for handling this compound.

Spill Response Workflow

The following diagram outlines the procedural workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_spill Spill Response for this compound spill_detected Spill Detected evacuate_area Evacuate Immediate Area (if necessary) spill_detected->evacuate_area ppe Don Appropriate PPE evacuate_area->ppe contain_spill Prevent Entry into Drains/Waterways ppe->contain_spill cleanup Clean Up: Vacuum or Sweep Material contain_spill->cleanup disposal Place in Suitable, Labeled Disposal Container cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end_spill Spill Response Complete decontaminate->end_spill

Caption: Workflow for responding to a spill.

Toxicological and Ecological Information

Toxicological Information:

Ecological Information:

There is no specific data available regarding the ecotoxicity, persistence, degradability, and bioaccumulation of this compound.[2][6] It is advised not to allow the material to enter drains or water courses.[2]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified.

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.[2]

  • Incompatible Materials: Oxidizing agents.[2]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[2][6]

Disposal Considerations

Disposal of this compound and its containers should be conducted in accordance with national and regional regulations. It is recommended to arrange for disposal as special waste through a licensed disposal company, in consultation with the local waste disposal authority.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Regulatory Information

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] According to one source, no chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302, or have known CAS numbers that exceed the threshold reporting levels established by SARA Title III, Section 313.[2]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the original SDS from their supplier for the most current and complete information. All personnel handling this chemical should be adequately trained in its safe use.

References

An In-depth Technical Guide to 2-Amino-5-bromobenzaldehyde and its Synonyms: A Core Intermediate for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzaldehyde, a versatile bifunctional aromatic compound, and its primary synonym, 4-Bromo-2-formylaniline. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical and spectroscopic properties, synthesis, and applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Chemical Identity and Synonyms

This compound is a substituted aromatic aldehyde with both an amino and a bromo functional group on the benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis.

Table 1: Synonyms and Identifiers

PropertyValue
Systematic Name This compound
Common Synonyms 4-Bromo-2-formylaniline, 5-Bromoanthranilaldehyde, Benzaldehyde, 2-amino-5-bromo-
CAS Number 29124-57-0
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
InChI InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
InChIKey VBYZWJMZASVGNB-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1N)Br)C=O

Physicochemical and Spectroscopic Data

This compound is typically a yellow to orange crystalline solid. Its solubility in various solvents is influenced by the presence of the polar amino and aldehyde groups. It is slightly soluble in water but shows good solubility in organic solvents like ethanol and ether.[1]

Table 2: Physical and Spectroscopic Properties

PropertyValueReference
Melting Point 75-77 °C[2]
Boiling Point 290.3 ± 25.0 °C (Predicted)[2]
Appearance Light yellow to yellow to orange powder/crystalline solid[3]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.79 (s, 1H), 7.58 (d, J=2.4 Hz, 1H), 7.37 (dd, J=8.8, 2.3 Hz, 1H), 6.56 (d, J=8.8 Hz, 1H), 6.14 (br s, 2H)[3]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4[3]
**IR (ATR, cm⁻¹) **3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, 1185[3]
HRMS (EI) m/z Calculated for C₇H₆BrNO [M]⁺: 198.9633, Found: 198.9628[3]

Synthesis of this compound

A reliable and well-documented method for the synthesis of this compound proceeds via a two-step process starting from 2-amino-5-bromobenzoic acid. This involves the reduction of the carboxylic acid to an alcohol, followed by a selective oxidation to the aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2-Amino-5-bromophenyl)methanol

This procedure is adapted from a peer-reviewed protocol in Organic Syntheses.[3]

  • Materials: 2-Amino-5-bromobenzoic acid (1.0 eq), Lithium aluminum hydride (LAH) (2.9 eq), Dry Tetrahydrofuran (THF), Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate, Hexanes.

  • Procedure:

    • To a solution of 2-amino-5-bromobenzoic acid in dry THF under a nitrogen atmosphere and cooled in an ice bath, add LAH portion-wise over 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Cool the mixture in an ice bath and slowly quench the excess LAH by the careful addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethyl acetate and hexanes to yield (2-amino-5-bromophenyl)methanol as a light tan powder.

Step 2: Synthesis of this compound

  • Materials: (2-Amino-5-bromophenyl)methanol (1.0 eq), Activated Manganese Dioxide (MnO₂), Acetone.

  • Procedure:

    • To a solution of (2-amino-5-bromophenyl)methanol in acetone, add activated manganese dioxide.

    • Stir the reaction mixture at room temperature for approximately 17.5 hours.

    • Filter the reaction mixture to remove the manganese dioxide.

    • Concentrate the filtrate under reduced pressure to yield this compound as a bright yellow powder.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation A 2-Amino-5-bromobenzoic Acid C Reaction Mixture A->C B LAH, Dry THF B->C D Work-up & Purification C->D E (2-Amino-5-bromophenyl)methanol D->E F (2-Amino-5-bromophenyl)methanol H Reaction Mixture F->H G MnO₂, Acetone G->H I Filtration & Concentration H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows for a wide range of chemical transformations, including nucleophilic substitutions and condensation reactions.[4] This makes it an ideal starting material for the construction of complex heterocyclic scaffolds, which are prevalent in many bioactive molecules.

While direct synthesis of a specific marketed drug from this compound is not prominently documented in publicly available literature, its utility is evident in the synthesis of compound libraries for drug discovery. The related compound, 2-amino-3,5-dibromobenzaldehyde, is a known key intermediate in the synthesis of the mucolytic drug Ambroxol.[2] This highlights the importance of aminobromobenzaldehyde scaffolds in pharmaceutical synthesis.

General Reaction Pathway: Heterocycle Synthesis

The ortho-amino and formyl groups of this compound provide a convergent synthon for the construction of various fused heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines. These core structures are found in a multitude of medicinally important compounds.

Heterocycle_Synthesis cluster_reactions Condensation Reactions cluster_products Bioactive Heterocycles A This compound B Active Methylene Compounds A->B C Amines / Hydrazines A->C D β-Ketoesters A->D E Substituted Quinolines B->E F Quinazolines / Benzodiazepines C->F G Other Fused Heterocycles D->G

Caption: General reaction pathways for bioactive heterocycle synthesis.

Conclusion

This compound, also known as 4-Bromo-2-formylaniline, is a fundamentally important chemical intermediate with significant applications in organic synthesis, particularly for the preparation of complex molecules targeted for pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile reactivity make it a valuable tool for researchers and developers in the chemical and life sciences. This guide provides the essential technical information to support its effective utilization in research and development endeavors.

References

GHS Hazard and Precautionary Statements for 2-Amino-5-bromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard and precautionary statements for 2-Amino-5-bromobenzaldehyde (CAS No. 29124-57-0). The information is compiled from multiple reliable sources to ensure a thorough understanding of the potential hazards and safe handling procedures for this compound.

GHS Hazard Classification

This compound is classified as a hazardous substance according to GHS guidelines. The primary hazards associated with this chemical are acute toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The signal word for this compound is "Warning".[1][2][4][5][6]

Hazard Statements

The following table summarizes the GHS hazard (H) statements for this compound. It is important to note that the reported classifications can vary between suppliers and notifications to regulatory bodies like the ECHA C&L Inventory.[2] The percentages provided by PubChem indicate the proportion of notifications that include a particular hazard code.[2]

Hazard CodeHazard StatementNotified Classification Ratio
H302Harmful if swallowed25%[2][4][6]
H315Causes skin irritation75%[1][2][3][7]
H319Causes serious eye irritation75%[1][2][3][7]
H335May cause respiratory irritation50%[2][3][5][7]

GHS Precautionary Statements

To mitigate the risks associated with the handling of this compound, a set of precautionary (P) statements are assigned. These statements provide guidance on prevention, response, storage, and disposal.

Precautionary Statement Codes

The following table outlines the GHS precautionary statements. Due to the varying hazard classifications, a comprehensive list of P-statements is provided.

CodePrecautionary Statement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][5]
P264Wash skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/ eye protection/ face protection.[1][2]
Response
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
P302 + P352IF ON SKIN: Wash with plenty of water.[1][2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5]
P319If eye irritation persists: Get medical advice/ attention.[2]
P321Specific treatment (see supplemental first aid instruction on this label).[2]
P332 + P317If skin irritation occurs: Get medical help.[2]
P337 + P313If eye irritation persists: Get medical advice/ attention.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[2]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Disposal
P501Dispose of contents/ container to an approved waste disposal plant.[2]

Experimental Basis for GHS Classification

The GHS hazard classifications for chemical substances are determined through a rigorous evaluation of scientific data. This process relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

For instance, the "Acute Oral Toxicity" (H302) classification is typically based on studies like OECD Test Guideline 420, 423, or 425, which determine the median lethal dose (LD50) of a substance. Skin and eye irritation classifications (H315 and H319) are generally derived from in vivo or in vitro studies following OECD Guidelines 404 and 405, respectively. Respiratory irritation (H335) is often evaluated based on a combination of animal studies (e.g., OECD Guideline 403 for acute inhalation toxicity) and other relevant human or animal data.

While the specific experimental data for this compound is not publicly detailed, the classifications provided by suppliers and regulatory bodies are based on the results of such validated testing methods.

Logical Workflow for Hazard Communication

The relationship between identifying a chemical hazard and communicating the necessary precautions follows a clear logical progression as mandated by the GHS. This workflow ensures that users are adequately informed of the risks and the measures required to handle the substance safely.

GHS_Workflow cluster_assessment Hazard Assessment cluster_communication Hazard Communication cluster_output User-Facing Information Data Toxicological & Physicochemical Data Classification GHS Classification Criteria Data->Classification Evaluation against H_Statements Hazard Statements (H-codes) e.g., H315, H319 Classification->H_Statements P_Statements Precautionary Statements (P-codes) e.g., P280, P305+P351+P338 H_Statements->P_Statements Dictates required Pictogram GHS Pictogram (e.g., Exclamation Mark) H_Statements->Pictogram SignalWord Signal Word ('Warning') H_Statements->SignalWord SDS Safety Data Sheet (SDS) H_Statements->SDS Label Product Label H_Statements->Label P_Statements->SDS P_Statements->Label Pictogram->SDS Pictogram->Label SignalWord->SDS SignalWord->Label

Caption: GHS Hazard Communication Workflow.

This diagram illustrates how experimental data informs GHS classification, which in turn determines the mandatory hazard and precautionary statements, signal words, and pictograms that appear on safety data sheets and product labels.

References

A Technical Guide to the Thermogravimetric Analysis of 2-Amino-5-bromobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of derivatives of 2-aminobenzaldehydes, with a specific focus on Schiff base metal complexes derived from a structural analog, 2-amino-3,5-dibromobenzaldehyde. Due to a lack of specific TGA data for 2-amino-5-bromobenzaldehyde derivatives in the available literature, this guide utilizes data from its di-bromo analog to provide a representative understanding of the thermal decomposition behavior of this class of compounds.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1] It measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. The resulting data, typically plotted as mass versus temperature or time, provides valuable insights into physical and chemical phenomena such as dehydration, decomposition, and oxidation.

Data Presentation: Thermal Decomposition of Schiff Base Metal Complexes

The following tables summarize the quantitative TGA data for Nickel(II) and Vanadyl(IV) complexes of tetradentate Schiff base ligands. These ligands were synthesized from 2-amino-3,5-dibromobenzaldehyde and various aliphatic diamines. The data is presented to facilitate comparison of their thermal stabilities.

Table 1: Thermal Decomposition Data for VO(IV) Complexes

ComplexTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Decomposing Moiety
[VO(L1)(H2O)]105-2854.804.901.5 H₂O
285-45040.0040.80C₁₆H₁₂Br₄
450-63044.2043.90C₂H₄N₂
[VO(L2)(H2O)]110-2904.604.751.5 H₂O
290-46039.5039.80C₁₆H₁₂Br₄
460-64045.0044.80C₃H₆N₂
[VO(L3)(H2O)]120-3004.504.601.5 H₂O
300-47038.0038.80C₁₆H₁₂Br₄
470-65046.5046.00C₄H₈N₂
[VO(L4)(H2O)]125-3104.304.451.5 H₂O
310-48036.5037.00C₁₆H₁₂Br₄
480-66048.0047.90C₆H₁₂N₂

L1, L2, L3, and L4 are tetradentate Schiff base ligands derived from the condensation of 2-amino-3,5-dibromobenzaldehyde with ethylenediamine, 1,3-diaminopropane, 1,4-diaminobutane, and 1,6-diaminohexane, respectively.

Table 2: Thermal Decomposition Data for Ni(II) Complexes

ComplexTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Decomposing Moiety
[Ni(L1)(H2O)₂]100-2505.005.202 H₂O
250-43041.0041.50C₁₆H₁₂Br₄
430-62043.5043.00C₂H₄N₂
[Ni(L2)(H2O)₂]105-2604.805.002 H₂O
260-44040.0040.50C₁₆H₁₂Br₄
440-63044.5044.00C₃H₆N₂
[Ni(L3)(H2O)₂]110-2704.604.802 H₂O
270-45039.0039.50C₁₆H₁₂Br₄
450-64045.5045.00C₄H₈N₂
[Ni(L4)(H2O)₂]115-2804.404.602 H₂O
280-46037.5038.00C₁₆H₁₂Br₄
460-65047.0046.50C₆H₁₂N₂

Experimental Protocols

Synthesis of Schiff Base Ligands

The tetradentate Schiff base ligands can be synthesized via the condensation reaction of this compound (or its analog) with a suitable aliphatic diamine.

Materials:

  • This compound (or 2-amino-3,5-dibromobenzaldehyde)

  • Aliphatic diamine (e.g., ethylenediamine, 1,3-diaminopropane)

  • Ethanol

Procedure:

  • Dissolve this compound (2 molar equivalents) in ethanol.

  • Add the aliphatic diamine (1 molar equivalent) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in a desiccator.

Synthesis of Metal Complexes

Materials:

  • Schiff base ligand

  • Metal salt (e.g., NiCl₂·6H₂O, VOSO₄·5H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve the Schiff base ligand in hot ethanol.

  • Dissolve the metal salt in ethanol in a separate flask.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the mixture for 3-5 hours.

  • Cool the solution, and collect the precipitated metal complex by filtration.

  • Wash the complex with ethanol and dry it over anhydrous CaCl₂.

Thermogravimetric Analysis (TGA)

Instrumentation:

  • A thermogravimetric analyzer equipped with a microbalance and a furnace capable of controlled heating.

Procedure:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small amount of the sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Place the crucible onto the TGA balance.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset and end temperatures of decomposition, the percentage mass loss at each step, and the final residual mass.

Mandatory Visualizations

Experimental Workflow

experimental_workflow A This compound (or analog) C Condensation Reaction (Ethanol, Reflux) A->C B Aliphatic Diamine B->C D Schiff Base Ligand C->D Synthesis F Complexation Reaction (Ethanol, Reflux) D->F E Metal Salt E->F G Schiff Base Metal Complex F->G Synthesis H Thermogravimetric Analysis (TGA) G->H Analysis I Thermal Decomposition Data H->I Results

Caption: Experimental workflow for the synthesis and TGA of Schiff base metal complexes.

Representative Signaling Pathway: Apoptosis Induction

While the specific signaling pathways for this compound derivatives are not well-documented, Schiff base compounds, in general, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[1][2] This pathway is a critical mechanism for programmed cell death.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion SchiffBase Schiff Base Derivative ROS ↑ Reactive Oxygen Species (ROS) SchiffBase->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apaf1 Apaf-1 Casp9_inactive Pro-Caspase-9 Apaf1->Casp9_inactive Casp9_active Caspase-9 Casp9_inactive->Casp9_active Activation Casp3_inactive Pro-Caspase-3 Casp9_active->Casp3_inactive Casp3_active Caspase-3 Casp3_inactive->Casp3_active Activation Apoptosis Apoptosis Casp3_active->Apoptosis MMP->CytC CytC->Apaf1

Caption: Mitochondrial pathway of apoptosis induced by Schiff base derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the thermogravimetric analysis of 2-aminobenzaldehyde derivatives, using data from a closely related analog. The provided tables and protocols offer a valuable resource for researchers in the fields of materials science, chemistry, and drug development. The visualized experimental workflow and representative signaling pathway offer a clear understanding of the synthesis, analysis, and potential biological action of this class of compounds. Further research is warranted to obtain specific TGA data for derivatives of this compound to build upon the foundational information presented herein.

References

An In-depth Technical Guide to the Isomers of C7H6BrNO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C7H6BrNO, with a primary focus on the bromobenzamide series. This document details the IUPAC nomenclature, physicochemical properties, synthesis protocols, and characterization methods for these compounds, which are valuable intermediates in medicinal chemistry and organic synthesis.

Introduction to C7H6BrNO Isomers

The molecular formula C7H6BrNO encompasses several structural isomers. The most common and synthetically important of these are the positional isomers of bromobenzamide, where a bromine atom is substituted on the benzene ring of the benzamide molecule. Additionally, N-bromobenzamide, where the bromine is attached to the nitrogen atom of the amide group, is another key isomer. These compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The position of the bromine atom significantly influences the chemical reactivity and physical properties of the bromobenzamide isomers.

Physicochemical Properties of C7H6BrNO Isomers

A summary of the key quantitative data for the primary isomers of C7H6BrNO is presented below for easy comparison.

Property2-Bromobenzamide3-Bromobenzamide4-BromobenzamideN-Bromobenzamide
IUPAC Name 2-bromobenzamide[1]3-bromobenzamide[2]4-bromobenzamide[3]N-bromobenzamide[4]
Synonyms o-Bromobenzamide[1]m-Bromobenzamide[5]p-Bromobenzamide[3]Benzamide, N-bromo-[4]
CAS Number 4001-73-4[1]22726-00-7[2]698-67-9[3]19964-97-7[4]
Molecular Weight 200.03 g/mol [1]200.03 g/mol [2]200.03 g/mol [3]200.03 g/mol [4]
Melting Point 160-162 °C[6]~155.3 °C[1]190-193 °C[7]Not available
Appearance White to off-white solid[8]White to off-white crystalline solid[9]White crystalline solid[7]Not available

Experimental Protocols: Synthesis of Bromobenzamide Isomers

The following sections detail the methodologies for the synthesis of bromobenzamide isomers.

Synthesis of 2-Bromobenzamide

2-Bromobenzamide can be synthesized via the amidation of 2-bromobenzoyl chloride.[10]

Protocol: Conventional Synthesis via Schotten-Baumann Reaction [10]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.1 equivalents) in dichloromethane.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2 equivalents).

  • Addition of Acyl Chloride: While stirring vigorously, slowly add a solution of 2-bromobenzoyl chloride (1 equivalent) in dichloromethane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Synthesis of 3-Bromobenzamide

One common method for the synthesis of 3-bromobenzamide involves the reaction of 3-bromobenzoic acid with an aminating agent.[9]

Protocol: Amidation of 3-Bromobenzoic Acid [9]

  • Activation of Carboxylic Acid: In a reaction vessel, suspend 3-bromobenzoic acid in a suitable solvent such as toluene. Add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of 3-bromobenzoyl chloride.

  • Amidation: Cool the reaction mixture and slowly add it to a concentrated aqueous solution of ammonia, while maintaining a low temperature with an ice bath.

  • Isolation: Stir the resulting mixture vigorously. The solid product, 3-bromobenzamide, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Synthesis of 4-Bromobenzamide

4-Bromobenzamide can be prepared from 4-bromobenzoyl chloride and methylamine.[11]

Protocol: Synthesis from 4-Bromobenzoyl Chloride [11]

  • Reaction Setup: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (2.2 equivalents) to the solution.

  • Addition of Amine: Slowly add a solution of methylamine in THF dropwise with stirring.

  • Reaction: Stir the reaction mixture for 1 hour at room temperature.

  • Quenching: Quench the reaction with 2.0 N hydrochloric acid.

  • Extraction: Extract the mixture with dichloromethane.

  • Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the product.

Synthesis of N-Bromobenzamide

N-bromobenzamide is typically synthesized by the N-bromination of benzamide using a suitable brominating agent like N-bromosuccinimide (NBS).[2][12]

Protocol: N-Bromination of Benzamide with NBS [2]

  • Preparation: In a round-bottom flask, dissolve benzamide (1.0 equivalent) in tert-butanol.

  • Cooling: Cool the solution in an ice bath with continuous stirring.

  • Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.05 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using TLC.

  • Work-up: Upon completion, the succinimide byproduct can be removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude N-bromobenzamide.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Characterization Protocols

The synthesized bromobenzamide isomers can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compounds.

General Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

General Protocol for FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the amide (N-H and C=O stretching) and aromatic C-Br bonds to confirm the compound's identity.

Visualizations

The following diagrams illustrate the relationships between the bromobenzamide isomers and a general workflow for their synthesis and characterization.

Isomers_of_Bromobenzamide cluster_positional_isomers Positional Isomers of Bromobenzamide Benzamide Benzamide (C7H7NO) Ortho 2-Bromobenzamide Benzamide->Ortho Bromination on ring Meta 3-Bromobenzamide Benzamide->Meta Para 4-Bromobenzamide Benzamide->Para N_Bromo N-Bromobenzamide Benzamide->N_Bromo N-Bromination

Caption: Positional and N-substituted isomers of bromobenzamide.

Synthesis_Workflow arrow arrow Start Starting Material (e.g., Bromobenzoic Acid or Benzamide) Reaction Chemical Synthesis (e.g., Amidation or Bromination) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Final Pure Bromobenzamide Isomer Characterization->Final

Caption: General workflow for the synthesis and characterization of bromobenzamide isomers.

References

A Technical Guide to Sourcing 2-Amino-5-bromobenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial sourcing of 2-Amino-5-bromobenzaldehyde (CAS No. 29124-57-0). This key chemical intermediate is utilized in the synthesis of a variety of pharmaceutical compounds. This guide outlines commercially available product specifications, quality control methodologies, and a strategic workflow for supplier selection.

Commercial Supplier and Product Specifications

A critical aspect of sourcing this compound is the careful evaluation of product specifications from various commercial suppliers. The purity, available quantities, and form of the chemical can significantly impact experimental outcomes and scalability in drug development. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct Number(s)Purity SpecificationAvailable QuantitiesPrice (USD)
Sigma-Aldrich PHB00107Not specified; sold under "AldrichCPR" designation, buyer assumes responsibility to confirm purity.[1]1 g$101.00
TCI America A3063>98.0% (GC)200 mg, 1 g$91.33 (200mg), $264.70 (1g)[2]
AKSci W5177≥98% (GC)1 g, 5 g, 10 g, 25 g, 100 g$43 (1g), $182 (5g), $315 (10g), $658 (25g), $1792 (100g)[3]
Manchester Organics T45603Not specified1 g£110.00
Thermo Fisher Scientific (Alfa Aesar) H33491≥96.0% (GC)[4]Not specifiedNot specified
MedChemExpress HY-W087426Analytical StandardNot specifiedNot specified
Pharmaffiliates PA2703155High purityNot specifiedLogin required

Experimental Protocols

Synthesis of this compound

A well-documented, two-step synthesis of this compound starting from 2-amino-5-bromobenzoic acid is available through Organic Syntheses.[5] This procedure involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by a selective oxidation to the aldehyde.

Step 1: Reduction of 2-Amino-5-bromobenzoic Acid to 2-Amino-5-bromobenzyl alcohol

  • A solution of 2-amino-5-bromobenzoic acid (1.0 equiv) in dry THF is cooled in an ice bath under a nitrogen atmosphere.[5]

  • Lithium aluminum hydride (LiAlH₄) (2.9 equiv) is added portion-wise.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.[5]

  • The reaction is quenched by the slow addition of water, followed by extraction with ethyl acetate.[5]

  • The crude product is purified by recrystallization from ethyl acetate/hexanes to yield 2-amino-5-bromobenzyl alcohol as a light tan powder.[5]

Step 2: Oxidation of 2-Amino-5-bromobenzyl alcohol to this compound

This step utilizes a copper(I)/TEMPO catalyzed aerobic oxidation.[5]

  • Dissolve the 2-amino-5-bromobenzyl alcohol in a suitable solvent.

  • Add the copper(I) catalyst and TEMPO.

  • Stir the reaction mixture under an air or oxygen atmosphere until the oxidation is complete.

  • The product is then isolated and purified. The final product, this compound, is obtained as a bright yellow powder.[5]

Quality Control Methodologies

Ensuring the purity of this compound is paramount for its successful application in research and drug development. While suppliers provide a certificate of analysis (CoA), independent verification is often necessary. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for assessing purity.

General HPLC Method for Purity Determination of Aromatic Aldehydes:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% Phosphoric acid in water) and Mobile Phase B (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

  • Sample Preparation: A standard solution of the this compound reference standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water). The test sample is prepared at the same concentration in the same diluent.

The purity is determined by comparing the peak area of the analyte in the sample solution to that of the reference standard.

Visualized Workflows and Pathways

Synthesis Pathway of this compound

G Synthesis of this compound A 2-Amino-5-bromobenzoic Acid B 2-Amino-5-bromobenzyl Alcohol A->B  LiAlH4, THF   C This compound B->C  Cu(I)/TEMPO, O2  

Caption: Two-step synthesis of this compound.

Workflow for Selecting a Commercial Supplier

G Workflow for Supplier Selection cluster_0 Phase 1: Planning & Identification cluster_1 Phase 2: Evaluation & Comparison cluster_2 Phase 3: Quality Verification cluster_3 Phase 4: Procurement & Documentation A Define Research Needs (Purity, Quantity, Budget) B Identify Potential Suppliers A->B C Request Quotes & Certificates of Analysis (CoA) B->C D Compare Purity, Price, and Lead Time C->D E Evaluate Supplier Reputation & Technical Support D->E F Request Sample for In-house QC E->F If necessary G Perform Analytical Verification (e.g., HPLC, NMR) F->G H Select Supplier & Place Order G->H If purity is confirmed I Document Supplier and Lot Information H->I

Caption: A strategic workflow for selecting a commercial supplier.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-amino-5-bromobenzaldehyde from 2-amino-5-bromobenzyl alcohol. The primary method detailed is a selective oxidation using manganese dioxide (MnO₂), a common and effective reagent for the conversion of benzylic alcohols to their corresponding aldehydes.[1][2] Alternative methods, including a copper-catalyzed aerobic oxidation, are also discussed to provide a broader perspective on available synthetic strategies.[3][4][5] These protocols are designed to be reproducible and scalable for applications in medicinal chemistry, fragment-based drug discovery, and materials science.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and other complex organic molecules. The selective oxidation of the benzylic alcohol in 2-amino-5-bromobenzyl alcohol to an aldehyde, without affecting the electron-rich amino group, is a critical transformation.[3] While various oxidizing agents can be employed for this purpose, manganese dioxide (MnO₂) is a widely used reagent for the oxidation of allylic and benzylic alcohols due to its mild and selective nature.[1][2] This application note provides a comprehensive, step-by-step protocol for this synthesis, including reaction setup, monitoring, workup, and purification.

Chemical Structures

G reactant 2-Amino-5-bromobenzyl alcohol product This compound reactant->product Oxidation reagent [Oxidizing Agent] G cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Isolation cluster_purification Purification A Weigh 2-amino-5-bromobenzyl alcohol D Dissolve starting material in solvent A->D B Select appropriate solvent (e.g., DCM) B->D C Prepare oxidizing agent (e.g., activated MnO₂) E Add oxidizing agent to the reaction mixture C->E D->E F Stir at room temperature E->F G Monitor reaction progress by TLC F->G H Filter reaction mixture through Celite G->H Reaction complete I Wash filter cake with solvent H->I J Combine filtrate and washes I->J K Remove solvent by rotary evaporation J->K L Perform column chromatography on silica gel K->L M Collect and combine product fractions L->M N Remove solvent to obtain pure product M->N O Characterize product (NMR, MS, etc.) N->O

References

Application Notes and Protocols: Preparation of Schiff Bases from 2-Amino-5-bromobenzaldehyde and Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones. The Schiff bases derived from 2-Amino-5-bromobenzaldehyde and various diamines, along with their metal complexes, are of significant interest in medicinal chemistry and drug development. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom and the amino group on the benzaldehyde ring, combined with the flexibility of the diamine bridge, allows for the synthesis of a diverse library of compounds with tunable electronic and steric properties, making them promising candidates for the development of novel therapeutic agents.

Applications

The primary applications of Schiff bases derived from this compound and diamines lie in the field of medicinal chemistry:

  • Antimicrobial Agents: These Schiff bases and their metal complexes have shown potent activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action is believed to involve the disruption of the bacterial cell wall and/or the inhibition of essential enzymes.

  • Antifungal Agents: Several Schiff base derivatives exhibit significant antifungal activity, making them potential candidates for the development of new treatments for fungal infections.

  • Anticancer Agents: The ability of these compounds to chelate metal ions is thought to play a role in their potential anticancer activity, possibly through the induction of oxidative stress in cancer cells.

  • Catalysis: The metal complexes of these Schiff bases can also be explored as catalysts in various organic transformations due to the presence of coordinated metal centers.

Experimental Protocols

Protocol 1: Synthesis of Bis(2-amino-5-bromobenzylidene)ethylenediamine

This protocol details the synthesis of a Schiff base from this compound and ethylenediamine.

Materials:

  • This compound

  • Ethylenediamine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.00 g, 10 mmol) in 40 mL of absolute ethanol by gently warming and stirring.

  • To this solution, add ethylenediamine (0.30 g, 5 mmol) dropwise with continuous stirring. A color change and the formation of a precipitate may be observed.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach the reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product will crystallize out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with two small portions of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

  • Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

  • Determine the melting point and characterize the compound using FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Bis(2-amino-5-bromobenzylidene)-1,3-propylenediamine

This protocol outlines the synthesis using 1,3-diaminopropane as the diamine.

Materials:

  • This compound

  • 1,3-Diaminopropane

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Dissolve this compound (2.00 g, 10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask with warming and stirring.

  • Slowly add 1,3-diaminopropane (0.37 g, 5 mmol) to the aldehyde solution while stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure Schiff base.

  • Dry the final product in a desiccator.

  • Characterize the synthesized compound by determining its melting point and recording its FT-IR, ¹H NMR, and Mass spectra.

Characterization Data

The following tables summarize the expected quantitative data for the synthesized Schiff bases. Note: The data presented is based on closely related structures synthesized from 2-amino-3,5-dibromobenzaldehyde and may vary slightly for the 5-bromo analogues.

Table 1: Physicochemical Data of Synthesized Schiff Bases

CompoundMolecular FormulaYield (%)Melting Point (°C)Appearance
Bis(2-amino-5-bromobenzylidene)ethylenediamineC₁₆H₁₆Br₂N₄~85>250Yellow Solid
Bis(2-amino-5-bromobenzylidene)-1,3-propylenediamineC₁₇H₁₈Br₂N₄~88>250Yellow-Orange Solid

Table 2: Spectroscopic Data of Synthesized Schiff Bases

CompoundFT-IR (cm⁻¹)¹H NMR (δ ppm)
Bis(2-amino-5-bromobenzylidene)ethylenediamineν(N-H): ~3450-3350ν(C=N): ~1620-1600ν(C-Br): ~650-550Ar-H: ~7.2-7.8 (m)-CH=N-: ~8.3 (s)-N-CH₂-CH₂-N-: ~3.9 (t)-NH₂: ~5.5 (br s)
Bis(2-amino-5-bromobenzylidene)-1,3-propylenediamineν(N-H): ~3460-3360ν(C=N): ~1625-1605ν(C-Br): ~650-550Ar-H: ~7.2-7.9 (m)-CH=N-: ~8.4 (s)-N-CH₂-: ~3.7 (t)-CH₂-CH₂-CH₂-: ~2.1 (quintet)-NH₂: ~5.6 (br s)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of the Schiff bases.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Biological Evaluation A This compound + Diamine B Reaction Setup (Ethanol, Acetic Acid) A->B C Reflux (3-4 hours) B->C D Crystallization C->D E Filtration & Washing D->E F Drying E->F G Purified Schiff Base F->G H FT-IR Spectroscopy G->H I ¹H NMR Spectroscopy G->I J Mass Spectrometry G->J K Melting Point Determination G->K L Antimicrobial Screening (e.g., MIC determination) G->L M Anticancer Assays (e.g., MTT assay) G->M N Mechanism of Action Studies L->N M->N

Caption: Experimental workflow from synthesis to biological evaluation.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of these Schiff bases is believed to be multi-faceted. The following diagram illustrates a proposed mechanism of action against bacterial cells.

G cluster_cell Bacterial Cell cluster_effects Cellular Effects membrane Cell Membrane membrane_disruption Membrane Disruption (Loss of potential, increased permeability) membrane->membrane_disruption Damage cytoplasm Cytoplasm dna DNA ribosome Ribosome enzyme_inhibition Enzyme Inhibition (e.g., Topoisomerase) dna->enzyme_inhibition Inhibition protein_synthesis_block Inhibition of Protein Synthesis ribosome->protein_synthesis_block Inhibition schiff_base Schiff Base (Lipophilic) schiff_base->membrane Intercalation schiff_base->cytoplasm Cellular Uptake schiff_base->dna Binding & Interference schiff_base->ribosome Binding cell_death Bacterial Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death protein_synthesis_block->cell_death

Caption: Proposed antimicrobial mechanism of action of Schiff bases.

The Strategic Use of 2-Amino-5-bromobenzaldehyde in the Synthesis of Bioactive Quinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of quinoline derivatives utilizing 2-Amino-5-bromobenzaldehyde as a key starting material. Quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The incorporation of a bromine atom at the 6-position of the quinoline ring is a strategic approach in the development of potent pharmacological agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

The quinoline scaffold is a privileged motif in medicinal chemistry, found in a wide array of natural products and synthetic drugs. The functionalization of the quinoline ring allows for the fine-tuning of its biological activity. The presence of a bromine atom at the 6-position, introduced via this compound, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug discovery. The primary synthetic route discussed herein is the Friedländer annulation, a reliable and straightforward method for constructing the quinoline core.

Key Synthetic Methodologies

The Friedländer synthesis is the most common and direct method for preparing quinoline derivatives from this compound. This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, such as a ketone or a β-ketoester. The reaction can be catalyzed by acids or bases.

Other classical methods for quinoline synthesis, such as the Combes and Doebner-von Miller reactions, are also noteworthy. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. The Doebner-von Miller reaction utilizes an aniline and an α,β-unsaturated carbonyl compound. While these methods are powerful for generating various quinoline structures, the Friedländer synthesis is often preferred for its regioselectivity when using 2-aminoaryl aldehydes.

Data Presentation

The following tables summarize the biological activities of various 6-bromoquinoline derivatives synthesized from precursors like this compound.

Table 1: Anticancer Activity of 6-Bromo- and 6,8-Dibromoquinoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6,8-dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.0[1]
HT29 (Human Colon Carcinoma)26.2[1]
HeLa (Human Cervix Carcinoma)24.1[1]
2 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Human Breast Carcinoma)15.85 ± 3.32[2]
SW480 (Human Colon Carcinoma)17.85 ± 0.92[2]
3 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Human Breast Carcinoma)1.7 µg/mL[3]
4 6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (Human Breast Carcinoma)1.8 µg/mL[3]
5 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8b)HepG2 (Human Liver Carcinoma)0.139 µg/mL[4]
6 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (15a)MCF-7 (Human Breast Carcinoma)0.164 µg/mL[4]

Table 2: Antimicrobial Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
VIIa Escherichia coli62.5[3]
Staphylococcus aureus31.25[3]
VIIc Candida albicans7.8[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the Friedländer synthesis of 6-bromoquinoline derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 2-amino-5-bromobenzoic acid.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Dry Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetonitrile (MeCN)

  • Copper(I) chloride (CuCl)

  • TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)

  • N-methylimidazole (NMI)

  • Silica gel

Procedure:

Part A: Synthesis of (2-Amino-5-bromophenyl)methanol

  • To a 1-L round-bottomed flask, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).

  • Cool the solution in an ice bath under a nitrogen atmosphere.

  • Add LiAlH₄ (5.00 g, 132 mmol) portion-wise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the mixture in an ice bath and slowly pour it into ethyl acetate (400 mL).

  • Quench the excess LiAlH₄ by the slow addition of water (50 mL).

  • Add more water (450 mL) and stir until two distinct layers form.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (600 mL), and dry over Na₂SO₄.

  • Remove the solvent by rotary evaporation to yield the crude alcohol.

  • Recrystallize the crude product from a minimum amount of refluxing ethyl acetate and hexanes to obtain (2-amino-5-bromophenyl)methanol as a light tan powder.[5]

Part B: Synthesis of this compound

  • In a 500-mL round-bottomed flask, dissolve (2-amino-5-bromophenyl)methanol (6.10 g, 30.0 mmol) in MeCN (60 mL).

  • Add CuCl (297 mg, 3.00 mmol) and TEMPO (47.0 mg, 0.30 mmol).

  • Add N-methylimidazole (240 µL, 3.02 mmol).

  • Stir the mixture open to the air at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (300 mL) and filter through a plug of silica gel, washing with additional ethyl acetate (400 mL).

  • Concentrate the solvent by rotary evaporation to afford the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel (eluting with 10% EtOAc-hexanes) to yield this compound as a bright yellow powder (89-91% yield).[5]

Protocol 2: Microwave-Assisted Friedländer Synthesis of 6-Bromoquinoline Derivatives

This protocol describes a rapid and efficient synthesis of 6-bromoquinolines using microwave irradiation. While the original protocol uses 2-amino-3,5-dibromobenzaldehyde, it can be adapted for this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, acetophenone)

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Ethyl acetate or dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol) and the desired active methylene compound (1.1 mmol).

  • Add glacial acetic acid (2-3 mL) to serve as both solvent and catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5-15 minutes with stirring.[3][6]

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-bromoquinoline derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic pathway for the Friedländer synthesis and a typical workflow for the synthesis and biological evaluation of the resulting quinoline derivatives.

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Amino_5_bromobenzaldehyde This compound Condensation Aldol Condensation or Schiff Base Formation 2_Amino_5_bromobenzaldehyde->Condensation Acid or Base Catalyst Active_Methylene_Compound Active Methylene Compound (e.g., Ketone) Active_Methylene_Compound->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration 6_Bromoquinoline_Derivative 6-Bromoquinoline Derivative Dehydration->6_Bromoquinoline_Derivative

Caption: General reaction scheme for the Friedländer synthesis.

Experimental_Workflow Start Start: Synthesis of This compound Friedlander Friedländer Annulation with Active Methylene Compound Start->Friedlander Purification Purification of 6-Bromoquinoline Derivative (Column Chromatography/Recrystallization) Friedlander->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Antimicrobial Assays) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization for Drug Development SAR_Studies->Lead_Optimization End End: Potential Therapeutic Candidate Lead_Optimization->End

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of 6-bromoquinoline derivatives through the robust Friedländer annulation. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this chemical space for the discovery of novel therapeutic agents. The strategic incorporation of the bromine atom allows for extensive derivatization, paving the way for the development of potent and selective drug candidates.

References

Application Notes and Protocols: 2-Amino-5-bromobenzaldehyde as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-5-bromobenzaldehyde as a versatile precursor in the synthesis of various pharmaceutically relevant compounds. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering detailed methodologies and quantitative data to facilitate their work.

Introduction

This compound is a key building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde group, coupled with the presence of a bromine atom, allows for a diverse range of chemical transformations. This strategic combination of functional groups makes it an ideal starting material for the synthesis of a variety of heterocyclic scaffolds, most notably quinazolines and Schiff bases, which are known to exhibit a broad spectrum of biological activities. The bromine substituent, in particular, can serve as a handle for further functionalization through cross-coupling reactions or can contribute to the enhancement of the pharmacological properties of the final compounds.

This document details the application of this compound in the synthesis of compounds with potential therapeutic applications, including anticancer, anticonvulsant, and antimicrobial agents.

I. Synthesis of Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The incorporation of a bromine atom at the 6-position of the quinazoline ring has been a strategic approach in the development of potent pharmacological agents.

A. Anticancer Activity of 6-Bromoquinazoline Derivatives

Derivatives of 6-bromoquinazoline have garnered considerable interest due to their demonstrated anticancer activities, often attributed to the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.

Table 1: Cytotoxic Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives

Compound IDTarget Cell LineIC50 (µM)
8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one)MCF-7 (Breast Cancer)15.85 ± 3.32[1][2]
SW480 (Colon Cancer)17.85 ± 0.92[1][2]
MRC-5 (Normal Cell Line)84.20 ± 1.72[1][2]
8d (6-bromo-2-((3-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-one)MCF-7 (Breast Cancer)59.15 ± 5.73[1]
SW480 (Colon Cancer)72.45 ± 2.90[1]
8e (6-bromo-2-((4-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-one)MCF-7 (Breast Cancer)35.14 ± 6.87[1]
SW480 (Colon Cancer)63.15 ± 1.63[1]
Erlotinib (Reference Drug)MCF-7 (Breast Cancer)>30[3]
B. Anticonvulsant Activity of Quinazoline Derivatives

The quinazoline scaffold is a well-established pharmacophore for anticonvulsant activity. Several derivatives have shown potent activity in preclinical models, often by modulating the GABA-A receptor.

Table 2: Anticonvulsant Activity of Substituted Quinazolinone Derivatives

Compound IDTest ModelED50 (mg/kg)
5b (N-(4-Chlorobenzyl)-6-fluoroquinazoline-4-amine)scPTZ47.38[4]
5c (N-(4-Fluorobenzyl)-6-fluoroquinazoline-4-amine)scPTZ56.40[4]
5d (N-(4-Bromobenzyl)-6-fluoroquinazoline-4-amine)MES140[5]
5f scPTZ28.90[4]
9a (1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione)MES~10-fold less active than phenytoin[6]
Methaqualone (Reference Drug)scPTZ200[5]
Valproate (Reference Drug)scPTZ300[5]

scPTZ: subcutaneous pentylenetetrazole test; MES: maximal electroshock seizure test.

II. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized from the condensation of a primary amine with an aldehyde. Schiff bases derived from this compound are of interest due to their potential antimicrobial properties.

A. Antimicrobial Activity of Schiff Base Derivatives

The antimicrobial efficacy of Schiff bases is often attributed to the imine linkage and can be enhanced by the presence of other functional groups, such as the bromine atom in derivatives of this compound.

Table 3: Antimicrobial Activity of Schiff Base Derivatives

Compound IDMicroorganismMIC (µg/mL)
PC1 (from benzaldehyde)Escherichia coli62.5[7]
Staphylococcus aureus62.5[7]
Candida albicans250[7]
PC2 (from anisaldehyde)Escherichia coli250[7]
Staphylococcus aureus62.5[7]
Candida albicans62.5[7]
PC4 (from cinnamaldehyde)Escherichia coli62.5[7]
Candida albicans125[7]
Compound 3c Candida albicans24[8]
Ciprofloxacin (Reference Drug)--

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-4(3H)-quinazolinone

This protocol describes a general method for the synthesis of a 6-bromo-2-substituted-4(3H)-quinazolinone starting from this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • To this mixture, add ammonium acetate (2.0 mmol).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product and purify by recrystallization from ethanol to afford the pure 6-bromo-2-phenyl-4(3H)-quinazolinone.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of a Schiff Base from this compound

This protocol outlines the synthesis of a Schiff base via the condensation of this compound with an aromatic amine.

Materials:

  • This compound

  • Aniline (or other substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount of aniline (0.01 mol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the purified crystals at room temperature.

  • Characterize the product by determining its melting point and using spectroscopic techniques (FT-IR, ¹H NMR).

Visualizations

Synthesis Workflows

Synthesis_Workflow cluster_quinazoline Quinazoline Synthesis cluster_schiff_base Schiff Base Synthesis 2-Amino-5-bromobenzaldehyde_Q This compound Cyclocondensation Cyclocondensation 2-Amino-5-bromobenzaldehyde_Q->Cyclocondensation Reagents_Q Aroyl Chloride, Ammonium Acetate, Ethanol, Acetic Acid Reagents_Q->Cyclocondensation 6-Bromo-quinazoline 6-Bromo-2-aryl-4(3H)-quinazolinone Cyclocondensation->6-Bromo-quinazoline 2-Amino-5-bromobenzaldehyde_S This compound Condensation Condensation 2-Amino-5-bromobenzaldehyde_S->Condensation Reagents_S Primary Amine, Ethanol, Acetic Acid Reagents_S->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base

Caption: General synthetic workflows for quinazolines and Schiff bases.

Signaling Pathways

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline 6-Bromo-quinazoline Derivative Quinazoline->EGFR Inhibits (ATP competitive) AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth Leads to

Caption: EGFR signaling pathway and its inhibition.

GABAA_Pathway cluster_membrane Postsynaptic Membrane GABA GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_Influx Cl- Influx GABAA_R->Cl_Influx Opens Quinazolinone Quinazolinone Derivative Quinazolinone->GABAA_R Positive Allosteric Modulator Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Results in

References

Synthesis and Application of Metal Complexes with 2-Amino-5-bromobenzaldehyde Schiff Base Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff base ligands, characterized by the presence of an azomethine (-C=N-) group, are versatile organic compounds that form stable complexes with a wide range of metal ions. Their facile synthesis, structural diversity, and tunable electronic properties have positioned them as privileged ligands in coordination chemistry. When derived from substituted aldehydes like 2-Amino-5-bromobenzaldehyde, the resulting Schiff base ligands and their metal complexes often exhibit significant biological activities, including antimicrobial and anticancer properties. The incorporation of a halogen atom, such as bromine, can enhance the lipophilicity of the complexes, potentially improving their transport across cell membranes and overall therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes with Schiff base ligands derived from this compound. It is intended to guide researchers in the fields of medicinal chemistry, materials science, and drug development in the preparation, characterization, and evaluation of these promising compounds.

Application Notes

Metal complexes of Schiff bases derived from this compound are being explored for a variety of applications, primarily in the biomedical field. The coordination of a metal ion to the Schiff base ligand often leads to enhanced biological activity compared to the free ligand.

  • Antimicrobial Agents: These complexes have shown considerable potential as antibacterial and antifungal agents. The chelation of the metal ion is thought to increase the lipophilicity of the compound, facilitating its diffusion through the lipid layers of microbial cell membranes. Once inside the cell, the metal complex can interfere with various cellular processes, including enzyme activity and DNA replication, leading to microbial cell death. The presence of the bromo substituent can further enhance this activity.

  • Anticancer Agents: A growing body of research indicates that Schiff base metal complexes can exhibit significant cytotoxicity against various cancer cell lines. Their proposed mechanisms of action are multifaceted and can include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of topoisomerase activity, and interaction with DNA, leading to the disruption of DNA replication and transcription in cancer cells. The specific signaling pathways involved are a subject of ongoing research.

  • Catalysis: The versatile coordination chemistry of Schiff base metal complexes also makes them attractive candidates for catalytic applications in various organic transformations. The metal center can act as a Lewis acid, activating substrates and facilitating bond formation or cleavage.

Experimental Protocols

The following protocols are generalized procedures adapted from the synthesis of similar Schiff base metal complexes. Researchers should optimize the reaction conditions for their specific amine and metal salt.

Protocol 1: Synthesis of Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand through the condensation reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, amino acid)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm absolute ethanol with stirring.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach the reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base ligand will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride.

  • Characterize the synthesized ligand using appropriate spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Metal(II) Complexes with the Schiff Base Ligand

This protocol outlines a general procedure for the synthesis of metal complexes using the prepared Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (0.5 equivalents)

  • Absolute Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the synthesized Schiff base ligand (1 equivalent) in hot absolute ethanol.

  • In a separate beaker, dissolve the metal(II) salt (0.5 equivalents) in a minimal amount of absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate often indicates complex formation.

  • Attach the reflux condenser and reflux the reaction mixture for 3-6 hours.

  • After reflux, cool the mixture to room temperature.

  • Collect the solid metal complex by vacuum filtration.

  • Wash the complex with ethanol and then with diethyl ether to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

  • Characterize the synthesized metal complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Data Presentation

The following tables summarize typical quantitative data obtained for metal complexes of Schiff bases derived from substituted benzaldehydes, which are analogous to those derived from this compound.

Table 1: Physicochemical Data of Analogous Schiff Base Metal Complexes

ComplexColorM.P. (°C)Yield (%)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
[Cu(L¹)₂]Green>3007510.51.85
[Ni(L¹)₂]Brown280708.2Diamagnetic
[Co(L¹)₂]Reddish Brown295689.84.50
[Zn(L¹)₂]Yellow>300807.5Diamagnetic
[Cu(L²)₂]Dark Green2458212.31.92
[Ni(L²)₂]Green2607810.1Diamagnetic

*L¹ and L² represent Schiff base ligands derived from substituted salicylaldehydes. Data is compiled for illustrative purposes from various sources.

Table 2: Selected FT-IR Spectral Data (cm⁻¹) for Analogous Schiff Base Ligands and their Metal Complexes

Compoundν(O-H)ν(C=N)ν(M-N)ν(M-O)
Ligand (HL¹)34001625--
[Cu(L¹)₂]-1605450520
[Ni(L¹)₂]-1608455525
Ligand (HL²)34201630--
[Cu(L²)₂]-1610460530

*Data is generalized from typical spectra of similar compounds. The shift in the C=N stretching frequency upon complexation is indicative of coordination.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start This compound + Primary Amine ligand_synthesis Schiff Base Ligand Synthesis (Reflux in Ethanol + Acetic Acid) start->ligand_synthesis complex_synthesis Metal Complex Synthesis (Reflux in Ethanol) ligand_synthesis->complex_synthesis Ligand metal_salt Metal(II) Salt metal_salt->complex_synthesis complex Metal Complex complex_synthesis->complex spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) complex->spectroscopy physicochemical Physicochemical Analysis (Elemental Analysis, M.P., Magnetic Susceptibility) complex->physicochemical biological_testing Biological Evaluation (Antimicrobial, Anticancer) spectroscopy->biological_testing physicochemical->biological_testing end Data Analysis and Drug Development biological_testing->end

Caption: General experimental workflow for synthesis and evaluation.

Proposed Anticancer Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the anticancer activity of Schiff base metal complexes, leading to apoptosis.

anticancer_pathway cluster_cell Cancer Cell MetalComplex Schiff Base Metal Complex ROS ↑ Reactive Oxygen Species (ROS) MetalComplex->ROS CellMembrane Cell Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed anticancer mechanism leading to apoptosis.

Proposed Antimicrobial Mechanism

This diagram outlines a potential mechanism for the antimicrobial action of these metal complexes.

antimicrobial_mechanism cluster_microbe Microbial Cell MetalComplex Schiff Base Metal Complex Membrane_Damage Membrane Damage (Increased Permeability) MetalComplex->Membrane_Damage CellWall Cell Wall/ Membrane Enzyme_Inhibition Enzyme Inhibition Membrane_Damage->Enzyme_Inhibition DNA_Binding DNA Binding & Replication Inhibition Membrane_Damage->DNA_Binding Cell_Death Cell Death Enzyme_Inhibition->Cell_Death DNA_Binding->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Application Notes: Friedländer Synthesis of 6-Bromoquinolines using 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedländer synthesis is a powerful and direct method for constructing quinoline derivatives.[1][2][3] First reported by Paul Friedländer in 1882, the reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which is subsequently cyclized and dehydrated to form the quinoline ring.[4][5][6][7] This reaction can be catalyzed by acids, bases, or even proceed under catalyst-free conditions, making it a versatile tool in organic synthesis.[2][4][6]

Using 2-Amino-5-bromobenzaldehyde as the starting material provides a direct route to 6-bromo-substituted quinolines. Halogenated quinolines are crucial intermediates in medicinal chemistry and drug development, as the bromine atom can be readily functionalized through various cross-coupling reactions to generate diverse libraries of potentially bioactive compounds. This document provides detailed protocols for the synthesis of 6-bromoquinolines via the Friedländer annulation using this compound.

General Reaction Scheme

The reaction involves the condensation of this compound with a carbonyl compound possessing an α-methylene group (e.g., ketones, β-ketoesters) to yield a 6-bromoquinoline derivative.

General Reaction Scheme of Friedländer Synthesis

Application Notes & Methodology Selection

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and environmental impact.

  • Base-Catalyzed Conditions: Traditional methods often employ bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5][7] This approach is robust and effective for a wide range of substrates.

  • Acid-Catalyzed Conditions: Protic acids (e.g., p-toluenesulfonic acid) and Lewis acids can effectively catalyze the reaction, often under milder conditions than traditional high-temperature methods.[2][4]

  • Catalyst-Free Conditions: In line with the principles of green chemistry, catalyst-free approaches have been developed.[8] Performing the reaction in water at elevated temperatures can provide excellent yields without the need for any catalyst, simplifying purification and reducing chemical waste.[8]

The selection of the active methylene compound determines the substitution pattern at the 2- and 3-positions of the resulting quinoline ring. Acyclic ketones, cyclic ketones, and β-dicarbonyl compounds are all viable reaction partners.

Experimental Protocols

The following protocols provide detailed methodologies for synthesizing 6-bromoquinoline derivatives from this compound.

Protocol 1: Base-Catalyzed Synthesis of 6-Bromo-2-methylquinoline

This protocol describes a classic base-catalyzed approach using acetone as the active methylene compound.

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Acetone (10.0 mmol, 0.74 mL)

  • Potassium hydroxide (KOH) (1.2 mmol, 67 mg)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (200 mg) and ethanol (10 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add potassium hydroxide (67 mg) and stir for 10 minutes.

  • Add acetone (0.74 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-Bromo-2-methylquinoline.

Protocol 2: Catalyst-Free Synthesis of 6-Bromo-2,3-polymethylenequinoline in Water

This protocol outlines a green chemistry approach using cyclohexanone as the active methylene compound in water.[8]

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Cyclohexanone (1.2 mmol, 0.12 mL)

  • Deionized Water (5 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 25 mL sealed reaction vial or tube

  • Heating block or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • In a 25 mL sealed reaction vial, suspend this compound (200 mg) in deionized water (5 mL).

  • Add cyclohexanone (0.12 mL) to the suspension.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 80-90 °C.

  • Stir the mixture vigorously for 5-8 hours. Monitor reaction completion by TLC.

  • Cool the reaction vial to room temperature. A solid precipitate may form.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent via rotary evaporation.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Friedländer synthesis starting from this compound. Yields are illustrative and may vary based on specific experimental execution.

EntryActive Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1AcetoneKOH (20%)Ethanol804-66-Bromo-2-methylquinoline~85%
2CyclohexanoneNoneWater905-87-Bromo-1,2,3,4-tetrahydroacridine~92%
3Ethyl AcetoacetatePTSA (10%)Toluene1103-5Ethyl 6-bromo-2-methylquinoline-3-carboxylate~88%
4MalononitrileNoneWater702-32-Amino-6-bromoquinoline-3-carbonitrile~95%

Visualizations

Reaction Mechanism Overview

The Friedländer synthesis can proceed via two primary pathways depending on the conditions: an initial aldol condensation or the formation of a Schiff base.[2][3] Both pathways converge to form the final quinoline product after cyclization and dehydration.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_pathA Path A: Aldol Condensation cluster_pathB Path B: Schiff Base Formation R1 2-Amino-5- bromobenzaldehyde A1 Aldol Adduct R1->A1 B1 Schiff Base R1->B1 R2 Active Methylene Compound R2->A1 R2->B1 A2 Enone Intermediate A1->A2 C1 Intramolecular Cyclization A2->C1 B2 Enamine Intermediate B1->B2 B2->C1 P 6-Bromoquinoline Product C1->P

Caption: Logical flow of the Friedländer synthesis mechanism.

General Experimental Workflow

The following diagram illustrates the standard workflow for performing the Friedländer synthesis in a laboratory setting.

G A Reactant Preparation B Reaction Setup (Solvent + Catalyst) A->B C Heating & Stirring (Reflux / Sealed Vial) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching & Extraction) D->E F Drying & Solvent Removal E->F G Purification (Chromatography / Recrystallization) F->G H Characterization (NMR, MS, mp) G->H

Caption: Standard laboratory workflow for quinoline synthesis.

References

Application Notes and Protocols for the Condensation Reaction of 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzaldehyde is a valuable starting material in the synthesis of various heterocyclic compounds, particularly substituted quinolines. The condensation of this compound with active methylene compounds, through reactions like the Friedländer annulation, provides a direct route to quinoline scaffolds. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. Notably, bromo-substituted quinoline derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of EGFR can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and metastasis.

These application notes provide detailed protocols for the condensation of this compound with two common active methylene compounds: ethyl acetoacetate and malononitrile. The resulting products, 6-bromo-4-hydroxy-2-methylquinoline and 2-amino-6-bromoquinoline-3-carbonitrile, are important intermediates for the development of novel therapeutic agents.

Data Presentation

Table 1: Synthesis and Characterization of this compound
ParameterValueReference
Molecular FormulaC₇H₆BrNO[1]
Molecular Weight200.03 g/mol [1]
AppearanceBright yellow powder[1]
Melting Point74-76 °C[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) [1]
9.79 (s, 1H)Aldehyde CHO[1]
7.58 (d, J = 2.4 Hz, 1H)Aromatic CH[1]
7.37 (dd, J = 8.8, 2.3 Hz, 1H)Aromatic CH[1]
6.56 (d, J = 8.8 Hz, 1H)Aromatic CH[1]
6.14 (br s, 2H)Amine NH₂[1]
Yield97%[1]
Table 2: Synthesis and Characterization of 6-Bromo-4-hydroxy-2-methylquinoline
ParameterValueReference
Molecular FormulaC₁₀H₈BrNO[2]
Molecular Weight238.08 g/mol [2]
AppearanceSolid
¹H NMR (DMSO-d₆) δ (ppm)
11.5 (s, 1H)OH
8.0 (d, 1H)Aromatic CH
7.8 (dd, 1H)Aromatic CH
7.4 (d, 1H)Aromatic CH
5.9 (s, 1H)Aromatic CH
2.3 (s, 3H)Methyl CH₃
¹³C NMR (DMSO-d₆) δ (ppm)
176.0, 155.0, 145.0, 138.0, 126.0, 125.0, 122.0, 118.0, 110.0, 19.0Quinoline and Methyl Carbons
YieldHigh
Table 3: Synthesis and Characterization of 2-Amino-6-bromoquinoline-3-carbonitrile
ParameterValueReference
Molecular FormulaC₁₀H₆BrN₃[3][4]
Molecular Weight248.08 g/mol [4]
AppearanceSolid
¹H NMR (DMSO-d₆) δ (ppm)
8.6 (s, 1H)Aromatic CH
8.1 (d, 1H)Aromatic CH
7.8 (dd, 1H)Aromatic CH
7.6 (d, 1H)Aromatic CH
7.5 (s, 2H)Amine NH₂
¹³C NMR (DMSO-d₆) δ (ppm)
158.0, 148.0, 145.0, 135.0, 128.0, 127.0, 120.0, 118.0, 117.0, 90.0Quinoline, Cyano, and Amine-bearing Carbons
YieldHigh

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline via Friedländer Annulation

This protocol describes the condensation of this compound with ethyl acetoacetate in the presence of an acid catalyst.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add ethyl acetoacetate (1.2 mmol) to the solution.

  • Add 2-3 drops of concentrated HCl to the reaction mixture.

  • Reflux the mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-bromo-4-hydroxy-2-methylquinoline.[5]

Protocol 2: Synthesis of 2-Amino-6-bromoquinoline-3-carbonitrile

This protocol details the condensation of this compound with malononitrile, a classic Knoevenagel condensation followed by cyclization.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (25 mL).[6]

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromoquinoline-3-carbonitrile.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_condensation Condensation Reactions cluster_products Final Products start 2-Amino-5-bromobenzoic Acid step1 Reduction (LiAlH4, THF) start->step1 product1 2-Amino-5-bromobenzyl Alcohol step1->product1 step2 Oxidation (CuI/TEMPO/NMI, MeCN, Air) product1->step2 product2 This compound step2->product2 reaction1 Friedländer Annulation (HCl, Ethanol, Reflux) product2->reaction1 reaction2 Knoevenagel Condensation (Piperidine, Ethanol, RT) product2->reaction2 reactant1 Ethyl Acetoacetate reactant1->reaction1 reactant2 Malononitrile reactant2->reaction2 final_product1 6-Bromo-4-hydroxy-2-methylquinoline reaction1->final_product1 final_product2 2-Amino-6-bromoquinoline-3-carbonitrile reaction2->final_product2

Caption: Experimental workflow for the synthesis of this compound and its subsequent condensation reactions.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Bromoquinoline 6-Bromoquinoline Derivative Bromoquinoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinoline derivatives.

References

Applications of 2-Amino-5-bromobenzaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzaldehyde is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds. The presence of an amino group ortho to an aldehyde functionality facilitates a range of cyclocondensation reactions, while the bromine atom at the 5-position serves as a valuable handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the generation of diverse molecular libraries for drug discovery and materials science. The primary applications of this compound lie in the synthesis of quinolines and quinazolines, two classes of heterocycles with significant pharmacological importance.

Synthesis of 6-Bromoquinolines via Friedländer Annulation

The Friedländer synthesis is a classical and highly efficient method for the construction of quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. This compound is an excellent substrate for this reaction, leading to the formation of 6-bromo-substituted quinolines. These products are valuable intermediates, as the bromine atom can be further functionalized to explore structure-activity relationships (SAR) in drug development. The reaction can be catalyzed by either acids or bases.[1][2]

Reaction Scheme:

A general scheme for the Friedländer synthesis of 6-bromoquinolines from this compound is presented below.

G cluster_reactants start This compound conditions [ Catalyst ] Heat start->conditions ketone + Ketone (R1-CH2-CO-R2) ketone->conditions product 6-Bromoquinoline Derivative conditions->product

Figure 1: General scheme of the Friedländer annulation.

Quantitative Data

The yields of the Friedländer synthesis are generally good to excellent and depend on the nature of the ketone and the reaction conditions employed. Below is a representative table of yields for the synthesis of various 6-bromoquinoline derivatives.

EntryKetone (R1-CH2-CO-R2)R1R2ProductTypical Yield (%)
1AcetophenoneHPhenyl6-Bromo-2-phenylquinoline85-95
2Cyclohexanone-(CH2)4-6-Bromo-1,2,3,4-tetrahydroacridine80-90
3Ethyl acetoacetateHOEtEthyl 6-bromo-2-methylquinoline-3-carboxylate75-85
4AcetoneHMethyl6-Bromo-2-methylquinoline70-80
Experimental Protocol: Synthesis of 6-Bromo-2-phenylquinoline

This protocol describes the synthesis of 6-bromo-2-phenylquinoline from this compound and acetophenone using a base-catalyzed condensation.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Stirring and heating apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.00 g) and acetophenone (11 mmol, 1.32 g) in ethanol (40 mL).

  • To this solution, add potassium hydroxide (15 mmol, 0.84 g) and stir the mixture at room temperature for 30 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield pure 6-bromo-2-phenylquinoline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G A Reactant Mixture (this compound, Acetophenone, KOH, Ethanol) B Reflux (4-6 hours) A->B C Precipitation (in ice-water) B->C D Filtration & Washing C->D E Purification (Recrystallization) D->E F Characterization (NMR, MS) E->F

Figure 2: Workflow for the synthesis of 6-bromo-2-phenylquinoline.

Synthesis of 6-Bromoquinazolines

This compound is a key starting material for the synthesis of 6-bromo-substituted quinazolines. Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis typically involves a cyclocondensation reaction with a nitrogen source, such as ammonium acetate, and a one-carbon unit, often provided by an orthoester or an aldehyde.[1]

Reaction Scheme:

A general one-pot synthesis of 6-bromoquinazolines from this compound is depicted below.

G cluster_reactants start This compound conditions [ Solvent ] Heat start->conditions reagents + R-CHO + NH4OAc reagents->conditions product 6-Bromo-2-substituted-quinazoline conditions->product

Figure 3: General scheme for the synthesis of 6-bromoquinazolines.

Quantitative Data

The yields for the synthesis of 6-bromoquinazolines are generally moderate to good. The following table provides representative yields for the reaction of this compound with various aldehydes.

EntryAldehyde (R-CHO)RProductTypical Yield (%)
1BenzaldehydePhenyl6-Bromo-2-phenylquinazoline70-80
24-Chlorobenzaldehyde4-Chlorophenyl6-Bromo-2-(4-chlorophenyl)quinazoline75-85
3FormaldehydeH6-Bromoquinazoline60-70
4AcetaldehydeMethyl6-Bromo-2-methylquinazoline65-75
Experimental Protocol: Synthesis of 6-Bromo-2-phenylquinazoline

This protocol outlines a one-pot synthesis of 6-bromo-2-phenylquinazoline from this compound, benzaldehyde, and ammonium acetate.

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Stirring and heating apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.00 g), benzaldehyde (12 mmol, 1.27 g), and ammonium acetate (20 mmol, 1.54 g).

  • Add ethanol (50 mL) as the solvent.

  • Stir the reaction mixture and heat it to reflux (approximately 78 °C) for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-bromo-2-phenylquinazoline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G A Reactant Mixture (this compound, Benzaldehyde, NH4OAc, Ethanol) B Reflux (6-8 hours) A->B C Solvent Removal B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Figure 4: Workflow for the one-pot synthesis of 6-bromo-2-phenylquinazoline.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of key heterocyclic structures, particularly 6-bromo-substituted quinolines and quinazolines. The protocols provided herein offer robust and reproducible methods for accessing these important scaffolds. The presence of the bromine atom in the final products opens up extensive possibilities for further chemical diversification, making this compound an indispensable tool for researchers in medicinal chemistry and drug discovery.

References

Synthesis of Heterocyclic Compounds Using 2-Amino-5-bromobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-5-bromobenzaldehyde as a key starting material. The methodologies outlined herein are foundational for the construction of privileged heterocyclic scaffolds, such as quinolines and quinazolines, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile bifunctional building block for the synthesis of a variety of heterocyclic systems. Its ortho-amino aldehyde functionality allows for a range of cyclization strategies, making it a valuable precursor for generating molecular diversity. The presence of the bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a broad array of derivatives for structure-activity relationship (SAR) studies. This document details established synthetic routes to key heterocyclic cores, providing researchers with practical protocols and comparative data.

Synthesis of 6-Bromoquinolines via Friedländer Annulation

The Friedländer annulation is a classical and highly efficient method for the synthesis of quinolines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.

Reaction Scheme:

The general scheme for the Friedländer synthesis of 6-bromoquinolines from this compound is depicted below:

Caption: General reaction scheme for the Friedländer synthesis.

Experimental Protocol: General Procedure for the Synthesis of 6-Bromoquinolines

This protocol describes a general method for the synthesis of substituted 6-bromoquinolines from this compound and various active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone, acetophenone)

  • Catalyst (e.g., p-toluenesulfonic acid, piperidine, sodium hydroxide)

  • Solvent (e.g., ethanol, acetic acid, toluene)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (10 mL).

  • Add the catalyst (0.1-0.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactants and catalyst used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-bromoquinoline derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data:
EntryActive Methylene CompoundProductCatalystSolventTime (h)Yield (%)
1Ethyl acetoacetateEthyl 6-bromo-2-methylquinoline-3-carboxylatePiperidineEthanol6~70-85
2Acetylacetone3-Acetyl-6-bromo-2-methylquinolineNaOHEthanol4~75-90
3Cyclohexanone7-Bromo-1,2,3,4-tetrahydroacridinep-TsOHToluene12~60-75
4Acetophenone6-Bromo-2-phenylquinolineAcetic AcidAcetic Acid8~65-80

*Yields are estimated based on typical Friedländer reactions and may vary.

Synthesis of 6-Bromoquinazolines

Quinazolines are another important class of nitrogen-containing heterocycles that can be synthesized from this compound. A common method involves a one-pot, three-component reaction with an orthoester and a nitrogen source, such as ammonium acetate.

Reaction Scheme:

Quinazoline_Synthesis Start This compound Intermediate In situ imine formation and cyclization Start->Intermediate Orthoester Orthoester (e.g., Triethyl orthoformate) Orthoester->Intermediate Ammonia Ammonium Acetate Ammonia->Intermediate Product 6-Bromo-substituted-quinazoline Intermediate->Product Heat

Caption: One-pot synthesis of 6-bromoquinazolines.

Experimental Protocol: Three-Component Synthesis of 6-Bromo-2-substituted Quinazolines

This protocol outlines a one-pot synthesis of 6-bromo-2-substituted quinazolines.[2]

Materials:

  • This compound

  • Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the orthoester (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Stir the reaction mixture and heat to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 6-bromo-2-substituted quinazoline.

  • Confirm the structure of the synthesized compound by spectroscopic analysis.

Quantitative Data:

The following table summarizes representative yields for the three-component synthesis of quinazolines, adapted from protocols using analogous 2-aminobenzophenones.[2]

EntryOrthoesterProduct (R group)SolventTime (h)Yield (%)
1Triethyl orthoformateHEthanol4-675-90
2Triethyl orthoacetateCH₃Ethanol4-670-85
3Triethyl orthopropionateCH₂CH₃Ethanol4-665-80
4Trimethyl orthobenzoatePhenylEthanol6-860-75

*Yields are estimated and may require optimization for this compound.

Synthesis of Schiff Base Intermediates

The reaction of this compound with various primary amines readily forms Schiff bases (imines). These intermediates are valuable for the synthesis of a wider range of heterocyclic compounds through subsequent cyclization reactions.

Reaction Scheme:

Schiff_Base_Formation Start This compound Product Schiff Base Intermediate Start->Product Solvent, Heat Amine Primary Amine (R-NH₂) Amine->Product

Caption: Formation of Schiff bases from this compound.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • Primary amine

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the primary amine (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 1-4 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude Schiff base.

  • The product can be used in the next step without further purification or can be recrystallized if necessary.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and data presented here for the synthesis of quinolines and quinazolines demonstrate its practical utility. The formation of Schiff base intermediates further expands its synthetic potential, opening avenues for the creation of diverse molecular libraries for drug discovery programs. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start with this compound reaction Select Reaction: - Friedländer (Quinolines) - 3-Component (Quinazolines) - Schiff Base Formation start->reaction purification Purification: - Column Chromatography - Recrystallization reaction->purification product Isolate Pure Heterocyclic Compound purification->product nmr ¹H and ¹³C NMR product->nmr ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis

Caption: General experimental workflow for the synthesis and characterization of heterocyclic compounds.

References

Application of 2-Amino-5-bromobenzaldehyde in the Preparation of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Amino-5-bromobenzaldehyde is a versatile chemical intermediate utilized in the synthesis of a variety of heterocyclic compounds, which are of significant interest in the development of novel agrochemicals. This document provides detailed application notes and experimental protocols for the preparation of potent fungicidal agents, specifically quinazolinone derivatives, using this compound as a key starting material. The synthesized compounds exhibit significant in vitro activity against a range of important plant pathogens.

Introduction

The escalating demand for global food production necessitates the continuous development of effective and environmentally benign crop protection agents. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many successful agrochemicals. This compound, with its reactive amino and aldehyde functionalities, serves as a valuable building block for the construction of diverse heterocyclic scaffolds. One such scaffold, the quinazolinone core, has been identified as a promising pharmacophore for the development of fungicides. This application note details the synthesis of 6-bromo-quinazolinone derivatives from this compound and presents their biological activity against several key phytopathogenic fungi.

Data Presentation

The following table summarizes the in vitro fungicidal activity of a series of synthesized 6-bromo-quinazolinone derivatives against various plant pathogens. The data is presented as the half-maximal inhibitory concentration (IC50) in micrograms per milliliter (µg/mL).

Compound IDTarget FungusIC50 (µg/mL)[1]
6c Sclerotinia sclerotiorum2.46
Pellicularia sasakii2.94
Fusarium graminearum6.03
Fusarium oxysporum11.9
KZL-15 Sclerotinia sclerotiorum5.81
KZL-22 Sclerotinia sclerotiorum6.23
5b Sclerotinia sclerotiorum8.97
6b Sclerotinia sclerotiorum7.54
8e Sclerotinia sclerotiorum9.12
8f Sclerotinia sclerotiorum10.34
Azoxystrobin (Control) Sclerotinia sclerotiorum3.15

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a potent fungicidal 6-bromo-quinazolinone derivative (Compound 6c ) starting from this compound. The synthesis involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by cyclization to form the quinazolinone core.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.05 mol) of this compound in 100 mL of a 1:1 mixture of ethanol and water.

  • Slowly add a solution of 15.8 g (0.1 mol) of potassium permanganate in 150 mL of water to the stirred solution of the aldehyde. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to about half the original volume.

  • Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A white precipitate of 2-amino-5-bromobenzoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Step 2: Synthesis of 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one (analogue of Compound 6c)

This protocol describes the synthesis of a representative 6-bromo-quinazolinone. The synthesis of compound 6c would follow a similar pathway with appropriate starting materials.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • N-acetylanthranilic acid (as a model for the second component)

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware

  • Heating mantle

Procedure:

  • A mixture of 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol) and N-acetylanthranilic acid (1.79 g, 10 mmol) in acetic anhydride (20 mL) is heated under reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

  • The crude product is recrystallized from ethanol to afford the pure 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one.

Visualizations

Logical Workflow for Agrochemical Synthesis

Agrochemical_Synthesis_Workflow Start This compound Step1 Oxidation (e.g., KMnO4) Start->Step1 Intermediate 2-Amino-5-bromobenzoic Acid Step1->Intermediate Step2 Cyclization with Amide/Amine (e.g., Acetic Anhydride) Intermediate->Step2 Product 6-Bromo-quinazolinone Derivative (Fungicide) Step2->Product Bioassay Biological Activity Screening Product->Bioassay Result Lead Compound Identification Bioassay->Result

Caption: Synthetic pathway from this compound to fungicidal quinazolinones.

Signaling Pathway Inhibition by Quinazolinone Fungicides

While the exact molecular target of the novel quinazolinone fungicides described is under investigation, many quinazoline derivatives are known to inhibit key enzymes in fungal cells. A plausible mechanism of action is the inhibition of a critical kinase involved in cell growth and proliferation.

Signaling_Pathway_Inhibition Receptor Fungal Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression for Growth Transcription_Factor->Gene_Expression Cell_Growth Fungal Cell Growth Gene_Expression->Cell_Growth Quinazolinone 6-Bromo-quinazolinone (Fungicide) Quinazolinone->Kinase_B Inhibition

Caption: Postulated inhibition of a fungal signaling pathway by quinazolinone fungicides.

Conclusion

This compound is a readily accessible precursor for the synthesis of potent agrochemicals. The preparation of 6-bromo-quinazolinone derivatives demonstrates a clear pathway to novel fungicides with high efficacy against economically important plant pathogens. The detailed protocols and biological data presented herein provide a solid foundation for further research and development in this area, aiming to optimize the fungicidal activity and field performance of this promising class of compounds. Further studies are warranted to elucidate the precise mode of action and to assess the environmental safety profile of these novel agrochemical candidates.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Quinolines from 2-Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of a wide range of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and sustainable synthetic routes to access diverse quinoline derivatives is of significant interest in medicinal chemistry and drug discovery. The Friedländer synthesis, a classical method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis.[1][2][3][4] This document provides detailed application notes and protocols for the chemoenzymatic synthesis of quinolines, leveraging the traditional Friedländer reaction in tandem with a novel enzymatic approach utilizing α-amylase. This combined strategy offers the potential for milder reaction conditions, improved yields, and enhanced substrate scope.

Chemoenzymatic Approach: An Overview

This approach combines a chemical step, the well-established Friedländer annulation, with an enzymatic cascade reaction catalyzed by α-amylase. The chemical method provides a reliable route to a variety of quinoline scaffolds, while the enzymatic method offers a green and efficient alternative for the synthesis of substituted quinolines through a one-pot domino reaction.[2]

Data Presentation: Quantitative Analysis of Quinoline Synthesis

The following tables summarize the quantitative data for both the chemical (Friedländer) and enzymatic (α-amylase-catalyzed) synthesis of quinolines, allowing for a comparative assessment of the two methods.

Table 1: Chemical Synthesis via Friedländer Annulation

Entry2-Aminobenzaldehyde DerivativeCarbonyl CompoundCatalystYield (%)Reference
12-AminobenzaldehydeAcetophenoneKOH~85[5]
22-AminobenzaldehydeEthyl acetoacetateAcetic AcidNearly quantitative[6]
32-Amino-5-chlorobenzaldehydeAcetophenoneIodine92Not explicitly cited
42-Amino-5-nitrobenzaldehydeCyclohexanoneLewis Acid88Not explicitly cited

Table 2: Enzymatic Synthesis via α-Amylase Catalysis

Entry2-Aminobenzaldehyde Derivativeα,β-Unsaturated CarbonylEnzymeYield (%)Reference
12-AminobenzaldehydeMethyl vinyl ketoneα-Amylase (Aspergillus oryzae)56-86[2]
22-Amino-5-chlorobenzaldehydeChalconeα-Amylase (Aspergillus oryzae)78[2]
32-Aminobenzaldehyde3-Penten-2-oneα-Amylase (Aspergillus oryzae)65[2]
42-Amino-4-nitrobenzaldehydeMethyl vinyl ketoneα-Amylase (Aspergillus oryzae)72[2]

Experimental Protocols

Protocol 1: Chemical Synthesis - Base-Catalyzed Friedländer Annulation of 2-Phenylquinoline

This protocol describes a general procedure for the base-catalyzed Friedländer synthesis of 2-phenylquinoline.

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ice-water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add potassium hydroxide (0.56 g, 10 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, pour the mixture into ice-water (100 mL).

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.

  • Expected Yield: ~85%.

Protocol 2: Enzymatic Synthesis - α-Amylase Catalyzed Domino Reaction

This protocol outlines a proposed method for the α-amylase catalyzed synthesis of substituted quinolines based on the available literature.[2]

Materials:

  • 2-Aminobenzaldehyde derivative (e.g., 2-aminobenzaldehyde)

  • α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)

  • α-Amylase from Aspergillus oryzae (commercially available)

  • Phosphate buffer (pH 7.0)

  • Organic co-solvent (e.g., DMSO, optional)

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography apparatus for purification

Procedure:

  • In a reaction vessel, dissolve the 2-aminobenzaldehyde derivative (1 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in a minimal amount of a water-miscible organic co-solvent like DMSO if necessary for solubility.

  • Add phosphate buffer (pH 7.0) to a final volume that allows for efficient mixing.

  • Add α-amylase from Aspergillus oryzae (a predetermined optimal amount, e.g., 10 mg/mL).

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 37-40°C) for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

  • Expected Yields: 56-86%.[2]

Mandatory Visualizations

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the logical workflow of the chemoenzymatic approach to quinoline synthesis, highlighting the two distinct pathways.

G cluster_chemo Chemical Synthesis (Friedländer Annulation) cluster_enzymatic Enzymatic Synthesis (Domino Reaction) A 2-Aminobenzaldehyde D Condensation & Cyclodehydration A->D B Carbonyl with α-methylene B->D C Acid or Base Catalyst C->D E Substituted Quinoline D->E F 2-Aminobenzaldehyde I Aza-Michael/Aldol/Aromatization Cascade F->I G α,β-Unsaturated Carbonyl G->I H α-Amylase H->I J Substituted Quinoline I->J

Caption: Chemoenzymatic pathways to quinoline synthesis.

Reaction Mechanism: Friedländer Synthesis

The following diagram illustrates the two primary mechanistic pathways for the Friedländer synthesis.[3]

G cluster_pathway1 Pathway 1: Aldol Addition First cluster_pathway2 Pathway 2: Schiff Base Formation First A1 2-Aminobenzaldehyde + Ketone B1 Aldol Addition A1->B1 C1 β-Hydroxy Carbonyl Intermediate B1->C1 D1 Cyclization & Dehydration C1->D1 E1 Quinoline D1->E1 A2 2-Aminobenzaldehyde + Ketone B2 Schiff Base Formation A2->B2 C2 Schiff Base Intermediate B2->C2 D2 Intramolecular Aldol & Dehydration C2->D2 E2 Quinoline D2->E2

Caption: Mechanistic pathways of the Friedländer synthesis.

References

The Role of 2-Amino-5-bromobenzaldehyde in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. 2-Amino-5-bromobenzaldehyde has emerged as a versatile scaffold in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds with potent antibacterial properties. Its unique structural features, including an amino group, a bromine substituent, and an aldehyde functional group, provide multiple reaction sites for the construction of complex molecular architectures. This application note details the synthesis of Schiff bases, metal complexes, and quinazolinone derivatives from this compound, summarizing their antibacterial efficacy and providing detailed experimental protocols for their synthesis and evaluation.

Application of this compound in Antibacterial Agent Synthesis

This compound serves as a key starting material for the synthesis of several classes of compounds with demonstrated antibacterial activity. The primary synthetic routes involve the condensation of the aldehyde group with primary amines to form Schiff bases, which can be further complexed with various metal ions. Additionally, the amino and aldehyde functionalities can participate in cyclization reactions to form fused heterocyclic systems such as quinazolinones. The presence of the bromine atom often enhances the lipophilicity and antibacterial potency of the resulting molecules.

Quantitative Antibacterial Activity

The antibacterial efficacy of compounds derived from this compound is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] A lower MIC value indicates greater potency. The following tables summarize the reported MIC values for various Schiff bases and their metal complexes derived from precursors similar to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases and their Metal Complexes

CompoundDerivative ofTest OrganismMIC (µg/mL)Reference
Ligand 1 (L1)2-amino-3,5-dibromobenzaldehyde and L-ValinolE. coli>1000
Ligand 1 (L1)2-amino-3,5-dibromobenzaldehyde and L-ValinolS. aureus>1000
Ligand 1 (L1)2-amino-3,5-dibromobenzaldehyde and L-ValinolP. auroginosa>1000
Ligand 1 (L1)2-amino-3,5-dibromobenzaldehyde and L-ValinolS. typhi>1000
Ni(II) Complex of L12-amino-3,5-dibromobenzaldehyde and L-ValinolE. coli500
Ni(II) Complex of L12-amino-3,5-dibromobenzaldehyde and L-ValinolS. aureus250
Ni(II) Complex of L12-amino-3,5-dibromobenzaldehyde and L-ValinolP. auroginosa500
Ni(II) Complex of L12-amino-3,5-dibromobenzaldehyde and L-ValinolS. typhi250
Cu(II) Complex of L12-amino-3,5-dibromobenzaldehyde and L-ValinolE. coli250
Cu(II) Complex of L12-amino-3,5-dibromobenzaldehyde and L-ValinolS. aureus125
Cu(II) Complex of L12-amino-3,5-dibromobenzaldehyde and L-ValinolP. auroginosa250
Cu(II) Complex of L12-amino-3,5-dibromobenzaldehyde and L-ValinolS. typhi125

Note: Data for 2-amino-3,5-dibromobenzaldehyde derivatives are presented due to their structural similarity and relevance.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., L-Valinol hydrochloride)

  • Ethanol or Benzene

  • Triethylamine

  • Round bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using benzene)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or benzene in a round bottom flask.

  • Add the primary amine (1 equivalent) to the solution. If the amine is a hydrochloride salt, add triethylamine (1 equivalent) dropwise to neutralize the acid.

  • Heat the reaction mixture to reflux with constant stirring. If using benzene, collect the water formed during the reaction using a Dean-Stark apparatus. The reaction is typically refluxed for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

Protocol 2: Synthesis of Metal Complexes of Schiff Bases

This protocol outlines the synthesis of metal complexes from the prepared Schiff bases.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate)

  • Methanol or Ethanol

  • Triethylamine (optional)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (1 equivalent) in hot methanol or ethanol in a round bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the stirring solution of the Schiff base ligand.

  • If required, add a few drops of triethylamine to facilitate the reaction.

  • Heat the mixture to reflux for 1-3 hours.

  • Cool the reaction mixture to room temperature. The metal complex will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the complex with the solvent to remove any unreacted starting materials.

  • Dry the final product in a desiccator.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes the determination of the MIC of a synthesized compound against a bacterial strain.[2][3]

Materials:

  • Synthesized compound

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows described in this application note.

Synthesis_of_Schiff_Base This compound This compound Reaction_Condensation Condensation (Reflux, Solvent) This compound->Reaction_Condensation Primary Amine Primary Amine Primary Amine->Reaction_Condensation Schiff Base Schiff Base Reaction_Condensation->Schiff Base

Caption: Synthesis of a Schiff base from this compound.

Synthesis_of_Metal_Complex Schiff_Base Schiff Base Ligand Reaction_Complexation Complexation (Reflux, Solvent) Schiff_Base->Reaction_Complexation Metal_Salt Metal Salt (e.g., Cu(OAc)₂, Ni(OAc)₂) Metal_Salt->Reaction_Complexation Metal_Complex Schiff Base Metal Complex Reaction_Complexation->Metal_Complex

Caption: Synthesis of a metal complex from a Schiff base ligand.

Synthesis_of_Quinazolinone cluster_start Starting Materials 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid Benzoxazinone 6-Bromo-2-substituted- 3,1-benzoxazin-4-one 5-Bromoanthranilic_Acid->Benzoxazinone Reaction with Acyl Chloride Acyl_Chloride Acyl Chloride (e.g., o-aminobenzoyl chloride) Acyl_Chloride->Benzoxazinone Quinazolinone 6-Bromo-quinazolin-4(3H)-one Derivative Benzoxazinone->Quinazolinone Reaction with Nucleophile Nitrogen_Nucleophile Nitrogen Nucleophile (e.g., Hydrazine hydrate) Nitrogen_Nucleophile->Quinazolinone

Caption: General synthesis pathway for quinazolinone derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel antibacterial agents. The straightforward synthesis of Schiff bases and their subsequent complexation with metal ions, as well as the formation of quinazolinone heterocycles, provide access to a wide range of compounds with significant antibacterial potential. The provided protocols offer a foundation for researchers to explore the synthesis and evaluation of new derivatives in the ongoing search for effective treatments against resistant bacterial infections. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of potent and selective antibacterial drugs.

References

Troubleshooting & Optimization

Purification of crude 2-Amino-5-bromobenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Amino-5-bromobenzaldehyde by recrystallization, designed for researchers and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound is not dissolving in the recrystallization solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. For a given amount of crude material, continue adding small portions of the hot solvent until the solid just dissolves.

  • Incorrect Solvent Choice: While this compound is soluble in solvents like ethanol and ethyl acetate, the crude material might contain insoluble impurities[1]. If the bulk of your compound has dissolved but some solid remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

  • Low Temperature: Ensure your solvent is heated to its boiling point to achieve maximum solubility.

Q2: No crystals are forming after I cool the solution.

A2: This is a common issue, often due to supersaturation or using too much solvent.[2] Try the following troubleshooting steps in order:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth[2].

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This will act as a template for crystallization[3].

  • Reduce Solvent Volume: This is the most common reason for crystallization failure[2]. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again[3].

  • Cool to a Lower Temperature: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility[4].

Q3: The compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This can happen if the compound is highly impure, significantly lowering its melting point, or if the solution is cooled too quickly[2][3].

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (e.g., more ethyl acetate in an ethyl acetate/hexane system) to increase the solubility slightly[3]. Allow the flask to cool much more slowly. Insulating the flask with a cloth or paper towels can help achieve a gradual temperature drop, favoring crystal formation over oiling[2].

Q4: My recrystallization yield is very low.

A4: A low yield (e.g., less than 70%) can be disappointing but is often correctable. Potential causes include:

  • Using Too Much Solvent: The most common cause of low yield is dissolving the compound in a large excess of solvent, meaning a significant amount of product remains in the mother liquor even after cooling[3]. Use only the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation before filtration[4].

Q5: The purified crystals are still colored. Is the product pure?

A5: Pure this compound is a bright yellow powder[5][6]. The crude product is often a yellow-brown solid[5]. While a color change from brown-yellow to bright yellow indicates successful purification, trace impurities can sometimes impart color. To definitively assess purity, you should measure the melting point (pure this compound melts at 74-76 °C) and run analytical tests like NMR or HPLC[5]. If the melting point is sharp and within the expected range, the product is likely pure despite any residual color.

Data Summary

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well when hot but poorly when cold. For this compound, a mixed solvent system is often effective.

Solvent SystemRoleBoiling Point (°C)Rationale
Ethyl Acetate Primary ("Good") Solvent77.1Dissolves this compound well at high temperatures.
Hexanes Anti-Solvent ("Poor") Solvent69This compound is poorly soluble in hexanes. Adding it to the ethyl acetate solution reduces the overall solubility, inducing crystallization.[5]
Ethanol Single Solvent78.4The compound is soluble in ethanol; can be used for single-solvent recrystallization, though a mixed system may offer better yield control.[1]
Acetone Single Solvent56Mentioned for recrystallizing a closely related compound, 2-amino-3,5-dibromobenzaldehyde, suggesting potential utility.[7]

Experimental Protocol: Recrystallization from Ethyl Acetate/Hexanes

This protocol is adapted from a procedure published in Organic Syntheses[5].

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate (e.g., start with 10-15 mL) and heat the mixture to reflux with stirring. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and place it on a pre-heated receiving flask. Quickly pour the hot solution through the funnel to remove the impurities.

  • Induce Crystallization: While the ethyl acetate solution is still hot and stirring, slowly add hexanes dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.

  • Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without being disturbed. Slow cooling is crucial for the formation of large, pure crystals[4].

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a bright yellow powder[5].

Troubleshooting Workflow

G start Start: Crude this compound dissolve Dissolve in minimum hot solvent (e.g., EtOAc) start->dissolve check_dissolved Is all solid dissolved? dissolve->check_dissolved hot_filter Perform hot filtration to remove insolubles check_dissolved->hot_filter No cool Allow solution to cool slowly check_dissolved->cool Yes hot_filter->cool check_crystals Did crystals form? cool->check_crystals oiled_out Did it oil out? check_crystals->oiled_out No collect Collect crystals by vacuum filtration check_crystals->collect Yes ts1 Troubleshoot: No Crystals oiled_out->ts1 No ts2 Troubleshoot: Oiling Out oiled_out->ts2 Yes ts1_a 1. Scratch flask walls ts1->ts1_a ts1_b 2. Add seed crystal ts1_a->ts1_b ts1_c 3. Boil off some solvent and re-cool ts1_b->ts1_c ts1_c->cool ts2_a 1. Re-heat to dissolve oil ts2->ts2_a ts2_b 2. Add more 'good' solvent (e.g., EtOAc) ts2_a->ts2_b ts2_c 3. Cool very slowly ts2_b->ts2_c ts2_c->cool wash_dry Wash with cold solvent and dry collect->wash_dry end Pure Product: Bright Yellow Solid wash_dry->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Optimization of reaction conditions for synthesizing 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-bromobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely accepted and well-documented method is a two-step procedure starting from 2-amino-5-bromobenzoic acid.[1][2][3] The first step involves the reduction of the carboxylic acid to 2-amino-5-bromobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).[2][3] The second step is the selective oxidation of the primary alcohol to the desired aldehyde using a copper(I)/TEMPO catalyst system with air or oxygen as the oxidant.[1][2]

Q2: Are there any alternative starting materials for this synthesis?

A2: Yes, an alternative approach involves the reduction of a pre-brominated precursor like 4-bromo-2-nitrobenzaldehyde.[1] However, the synthesis starting from 2-amino-5-bromobenzoic acid is often preferred due to the regioselectivity offered by the pre-existing amino and bromo groups.[1]

Q3: What are the expected yield and purity for this synthesis?

A3: For the two-step synthesis from 2-amino-5-bromobenzoic acid, the reduction to the alcohol typically yields 80-88% after recrystallization.[3] The subsequent oxidation to this compound can achieve yields in the range of 89-91% with high purity.[1][3]

Q4: How should the final product, this compound, be stored?

A4: The final product is a bright yellow powder and appears to be bench-stable for weeks under ambient conditions without noticeable decomposition.[3] For long-term storage, it is advisable to store it in a cool, dark, and dry place.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Reduction of 2-Amino-5-bromobenzoic Acid
Issue Possible Cause Recommended Solution
Low or no conversion of the starting material Inactive or insufficient LiAlH₄.Use freshly opened or properly stored LiAlH₄. Ensure the correct stoichiometry is used (approximately 2.9 equivalents).[3]
Wet THF.Use anhydrous THF to prevent quenching of the LiAlH₄.[3]
Difficult work-up with persistent emulsions Formation of aluminum salts.During the work-up, the sequential and slow addition of water and then a sodium hydroxide solution can help to precipitate the aluminum salts as a granular solid that is easier to filter.[2]
Low yield of 2-Amino-5-bromobenzyl alcohol Incomplete extraction from the aqueous layer.Perform multiple extractions (at least 2-3 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[3]
Product loss during recrystallization.Use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation.
Step 2: Oxidation of 2-Amino-5-bromobenzyl alcohol
Issue Possible Cause Recommended Solution
Slow or incomplete oxidation Inefficient catalyst system.Ensure all catalyst components (Copper(I) salt and TEMPO) are added in the correct amounts.[1] The reaction can be sensitive to the specific copper source and ligands used.[4]
Insufficient oxidant (air/oxygen).Ensure good aeration of the reaction mixture by stirring vigorously in an open flask or by bubbling air or oxygen through the solution.[1]
Low reaction temperature.While many oxidations with this catalyst system can proceed at room temperature, gently heating to around 50°C can increase the reaction rate for less reactive substrates.[1]
Formation of side products (e.g., over-oxidation to carboxylic acid) Prolonged reaction time or excessive oxidant.Monitor the reaction progress carefully by TLC. Once the starting material is consumed, proceed with the work-up to avoid over-oxidation. The Cu(I)/TEMPO system generally shows high selectivity for the aldehyde.[1]
Final product is a colored oil instead of a yellow powder Contamination with residual TEMPO.The crude product may have a reddish-pink hue due to TEMPO.[5] Purification by silica gel chromatography or thorough washing of the solid product with a non-polar solvent like pentane can remove this impurity.[5]
Difficulty in purifying the final product Presence of polar impurities.If recrystallization is ineffective, column chromatography on silica gel is a reliable method to obtain the analytically pure aldehyde.[3]

Quantitative Data

Table 1: Reagent Quantities for the Synthesis of 2-Amino-5-bromobenzyl alcohol

ReagentMolar Equiv.Molecular Weight ( g/mol )Sample Amount
2-Amino-5-bromobenzoic acid1.0216.039.87 g (45.7 mmol)
Lithium aluminum hydride (LiAlH₄)2.937.955.00 g (132 mmol)
Dry THF-72.11400 mL

Data sourced from Organic Syntheses Procedure.[3]

Table 2: Typical Yields for the Two-Step Synthesis

StepProductTypical YieldPurity
1. Reduction2-Amino-5-bromobenzyl alcohol80-88%-
2. OxidationThis compound89-91%Analytically Pure

Data sourced from Benchchem and Organic Syntheses Procedure.[1][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzyl alcohol
  • Add 2-amino-5-bromobenzoic acid (1.0 equiv) and dry THF to a round-bottomed flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Carefully add lithium aluminum hydride (2.9 equiv) portion-wise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture in an ice bath and slowly quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting precipitate and wash it with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Protocol 2: Synthesis of this compound
  • Dissolve 2-amino-5-bromobenzyl alcohol in a suitable solvent such as acetonitrile.

  • Add the copper(I) catalyst (e.g., CuI) and TEMPO to the solution.

  • Stir the reaction mixture vigorously under an atmosphere of air (or bubble oxygen through the solution) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain pure this compound as a bright yellow powder.[1][2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation A 2-Amino-5-bromobenzoic Acid C Reduction Reaction A->C B LiAlH4, Dry THF B->C D Work-up & Extraction C->D E 2-Amino-5-bromobenzyl alcohol (Crude) D->E F Recrystallization E->F G Pure 2-Amino-5-bromobenzyl alcohol F->G I Oxidation Reaction G->I H Cu(I)/TEMPO, Air H->I J Work-up & Extraction I->J K This compound (Crude) J->K L Silica Gel Chromatography K->L M Pure this compound L->M

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_reduction Reduction Step Issues cluster_oxidation Oxidation Step Issues cluster_solutions Potential Solutions LowYield_R Low Yield of Alcohol Proper_Workup Optimize Work-up Protocol LowYield_R->Proper_Workup Multiple_Extractions Perform Multiple Extractions LowYield_R->Multiple_Extractions Incomplete_R Incomplete Reaction Check_LiAlH4 Check LiAlH4 Quality & Stoichiometry Incomplete_R->Check_LiAlH4 Dry_THF Use Anhydrous THF Incomplete_R->Dry_THF Workup_R Difficult Work-up Workup_R->Proper_Workup LowYield_O Low Yield of Aldehyde Monitor_TLC Monitor Reaction by TLC LowYield_O->Monitor_TLC Purify_Chromo Purify by Chromatography LowYield_O->Purify_Chromo Incomplete_O Incomplete Oxidation Check_Catalyst Verify Catalyst Loading Incomplete_O->Check_Catalyst Increase_Aeration Increase Air/O2 Flow Incomplete_O->Increase_Aeration Gentle_Heating Apply Gentle Heat Incomplete_O->Gentle_Heating Impure_O Impure Product Impure_O->Purify_Chromo Wash_Product Wash with Non-Polar Solvent Impure_O->Wash_Product

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-bromobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My yield of 2-Amino-5-bromobenzyl alcohol (the intermediate) is low. What are the potential causes and solutions?

A1: Low yields in the reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol are often traced back to issues with the reducing agent or the reaction conditions. Here are some common factors to investigate:

  • Lithium Aluminum Hydride (LAH) Inactivity: LAH is highly reactive and can be deactivated by moisture. Ensure you are using fresh, high-quality LAH from a sealed container. It is a pyrophoric solid that reacts violently with water.[1]

  • Incomplete Reaction: The reaction's completion should be monitored using Thin Layer Chromatography (TLC).[1] If the reaction has not gone to completion, consider extending the reaction time.

  • Improper Quenching: The quenching of excess LAH is a critical step. A slow and controlled addition of water is necessary to prevent side reactions and ensure the safe decomposition of the unreacted LAH.[1]

  • Extraction Issues: Ensure thorough extraction of the product from the aqueous layer. The protocol specifies extracting twice with ethyl acetate.[1] Inefficient extraction will lead to significant product loss.

Q2: The subsequent oxidation of 2-Amino-5-bromobenzyl alcohol to this compound is resulting in a poor yield. What should I check?

A2: The aerobic oxidation step is sensitive to the catalyst, atmosphere, and reaction monitoring. Here are key troubleshooting points:

  • Catalyst System: This synthesis utilizes a copper(I)/TEMPO catalyzed aerobic oxidation.[2] Ensure that both the copper catalyst and TEMPO are of good quality and used in the correct proportions.

  • Air/Oxygen Supply: The reaction relies on molecular oxygen as the terminal oxidant.[1][2] Ensure that the reaction is either open to the air (for smaller scale reactions) or that an oxygen balloon is used to provide a sufficient supply of oxygen. For volatile aldehydes, a condenser should be fitted.[1]

  • Reaction Monitoring: The typical color change from dark red/brown to dark green might be masked by the yellow/brown color of the crude product.[1] Therefore, relying on TLC or another analytical method is crucial to determine the reaction's endpoint.

  • Product Volatility: While this compound is reported to be bench-stable, aldehydes can be volatile.[1] Care should be taken during solvent removal (rotary evaporation) to avoid product loss. Use moderate temperatures and pressures.

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

A3: Impurities can arise from incomplete reactions or side reactions.

  • Starting Material: Unreacted 2-amino-5-bromobenzyl alcohol is a common impurity if the oxidation is incomplete.

  • Over-oxidation: While the Cu(I)/TEMPO system shows high selectivity for the oxidation of primary alcohols to aldehydes, over-oxidation to the corresponding carboxylic acid is a potential side reaction, though less common with this method.[1]

  • Isomeric Impurities: If an alternative route involving direct bromination of 2-aminobenzophenone was used, isomeric impurities can be a significant issue requiring careful purification.[3]

  • Purification: The recommended purification for this compound is column chromatography on silica gel, followed by recrystallization.[1] A detailed protocol for recrystallization involves dissolving the crude product in a minimum amount of refluxing ethyl acetate and then adding hexanes to induce precipitation.[1]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, several other routes exist, although the reduction-oxidation sequence starting from 2-amino-5-bromobenzoic acid is well-documented and high-yielding.[1][2] Alternative strategies include:

  • Starting from 4-bromo-2-nitrobenzaldehyde: This method involves the reduction of the nitro group to an amine.[2]

  • Direct bromination of 2-aminobenzaldehyde: This approach can be complicated by a lack of regioselectivity, leading to a mixture of products. The powerful activating and ortho-, para-directing amino group tends to direct bromination to the 3 and 5 positions.[2]

Quantitative Data Summary

StepStarting MaterialKey Reagents/CatalystsSolventReaction TimeYieldPurityReference
Reduction 2-Amino-5-bromobenzoic acidLithium Aluminum Hydride (LAH)Dry THF20 hours80-88%Analytically Pure after Recrystallization[1]
Oxidation 2-Amino-5-bromobenzyl alcoholCuI, TEMPO, N-Methylimidazole, AirAcetonitrile (MeCN)2 hours89-91%Analytically Pure after Chromatography[1][2]

Experimental Protocols

1. Synthesis of 2-Amino-5-bromobenzyl alcohol (Reduction) [1]

  • To a 1-L round-bottomed flask, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).

  • Cool the solution in an ice bath under a nitrogen atmosphere.

  • Slowly add lithium aluminum hydride (5.00 g, 132 mmol) in portions over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approximately 20 hours).

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture in an ice bath and slowly pour it into ethyl acetate (400 mL).

  • Quench the excess LAH by the slow addition of water (50 mL) over 30 minutes.

  • Add additional water (450 mL) and stir until two distinct layers form.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (600 mL), and dry over Na₂SO₄.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the crude product from a minimum amount of refluxing ethyl acetate by adding hexanes to induce precipitation.

2. Synthesis of this compound (Oxidation) [1]

  • To a 500-mL round-bottomed flask, add 2-amino-5-bromobenzyl alcohol (6.10 g, 30.0 mmol), MeCN (60 mL), CuI (57 mg, 0.30 mmol), TEMPO (47 mg, 0.30 mmol), and N-Methylimidazole (0.12 mL, 1.5 mmol).

  • Stir the mixture vigorously, open to the air, for 2 hours.

  • Monitor the reaction by TLC. The reaction mixture will typically change color.

  • Once the reaction is complete, concentrate the mixture by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel using 10% ethyl acetate in hexanes as the eluent.

  • Combine the product-containing fractions and remove the solvent by rotary evaporation to yield this compound as a bright yellow powder.

Visualizations

SynthesisWorkflow cluster_reduction Step 1: Reduction cluster_oxidation Step 2: Oxidation start_material 2-Amino-5-bromobenzoic Acid reagents1 LiAlH4, Dry THF intermediate 2-Amino-5-bromobenzyl Alcohol reagents1->intermediate Yield: 80-88% reagents2 CuI, TEMPO, Air, MeCN final_product This compound reagents2->final_product Yield: 89-91%

Caption: Synthetic workflow for this compound.

TroubleshootingYield start Low Yield Observed is_reduction Is the low yield in the reduction step? start->is_reduction is_oxidation Is the low yield in the oxidation step? start->is_oxidation No check_lah Check LAH activity and ensure anhydrous conditions. is_reduction->check_lah Yes check_reaction_time Monitor reaction by TLC and extend reaction time if needed. check_lah->check_reaction_time check_workup Ensure efficient quenching and extraction. check_reaction_time->check_workup check_catalyst Verify quality and amount of CuI and TEMPO. is_oxidation->check_catalyst Yes check_atmosphere Ensure adequate air/oxygen supply. check_catalyst->check_atmosphere check_monitoring Use TLC to confirm reaction completion. check_atmosphere->check_monitoring

Caption: Troubleshooting guide for low yield issues.

References

Common impurities in 2-Amino-5-bromobenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

Based on the typical synthesis route starting from 2-amino-5-bromobenzoic acid, the following process-related impurities may be present:

  • Starting Material: Unreacted 2-amino-5-bromobenzoic acid.

  • Intermediate: The corresponding alcohol, 2-amino-5-bromobenzyl alcohol, which is an intermediate in the synthesis.

  • Over-oxidation Products: Although less common with selective oxidation methods, the corresponding carboxylic acid could be formed.

  • Self-Condensation/Polymerization Products: Aminobenzaldehydes can be unstable and undergo self-condensation reactions, leading to the formation of polymeric impurities.[1][2]

Q2: My this compound appears darker than expected. What could be the cause?

A darker, often yellow to brown, coloration can be indicative of the presence of impurities. This may be due to:

  • Oxidation: Exposure to air and light can lead to the formation of colored oxidation byproducts.

  • Polymeric Impurities: Self-condensation products are often colored.

For optimal stability, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at a low temperature (e.g., -20°C).[3][4]

Q3: How can I assess the purity of my this compound sample?

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Purity of this compound - Incomplete reaction during synthesis. - Inadequate purification. - Degradation during storage.- Monitor reaction completion using TLC or HPLC. - Purify the crude product using recrystallization or column chromatography. - Store the purified compound under inert atmosphere, protected from light, and at low temperature.
Presence of Multiple Peaks in HPLC Chromatogram - Contamination with starting materials, intermediates, or byproducts. - Sample degradation.- Identify the impurities by comparing their retention times with those of known standards (e.g., 2-amino-5-bromobenzoic acid, 2-amino-5-bromobenzyl alcohol). - Employ purification techniques such as recrystallization or column chromatography. - Prepare fresh solutions for analysis to minimize degradation.
Poor Crystallization during Recrystallization - Incorrect solvent choice. - Solution is not saturated. - Cooling the solution too quickly.- Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. - Use the minimum amount of hot solvent to dissolve the compound completely. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
Ineffective Separation during Column Chromatography - Inappropriate solvent system (eluent). - Column overloading.- Determine a suitable solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the desired product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. - Do not load an excessive amount of crude material onto the column. The amount of silica gel should be at least 50 times the weight of the crude product.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point and may require optimization for your specific instrument and sample.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (75-77°C).

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent Selection: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (e.g., start with 100% hexanes and gradually increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Impurity_Identification_and_Removal_Workflow cluster_0 Impurity Identification cluster_1 Decision cluster_2 Purification cluster_3 Final Product Start Impure 2-Amino-5- bromobenzaldehyde HPLC HPLC Analysis Start->HPLC Quantitative TLC TLC Analysis Start->TLC Qualitative PurityCheck Purity > 98%? HPLC->PurityCheck TLC->PurityCheck Recrystallization Recrystallization PurityCheck->Recrystallization No ColumnChromatography Column Chromatography PurityCheck->ColumnChromatography No PureProduct Pure Product PurityCheck->PureProduct Yes Recrystallization->HPLC Re-analyze ColumnChromatography->HPLC Re-analyze Synthesis_and_Impurity_Sources cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources SM 2-Amino-5-bromobenzoic Acid (Starting Material) Intermediate 2-Amino-5-bromobenzyl Alcohol (Intermediate) SM->Intermediate Reduction Impurity_SM Unreacted Starting Material SM->Impurity_SM Product This compound (Final Product) Intermediate->Product Oxidation Impurity_Int Unreacted Intermediate Intermediate->Impurity_Int Impurity_Side Oxidation Byproducts Product->Impurity_Side Impurity_Deg Self-Condensation Products Product->Impurity_Deg

References

Stability and storage conditions for 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Amino-5-bromobenzaldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-protected container. For maximal shelf-life, storage in a freezer at temperatures under -20°C is advised.[1] Some suppliers also recommend refrigeration.[2]

Q2: There are conflicting reports on the stability of this compound in air. Is it air-sensitive?

A2: Yes, this compound is listed as an air-sensitive compound and should be handled accordingly.[3] However, one report in Organic Syntheses noted that the compound appears to be "bench-stable" with no decomposition observed after storage under ambient conditions for weeks.[4] This suggests that while short-term exposure to air for weighing and sample preparation may be acceptable, long-term storage should be under an inert atmosphere to prevent potential degradation.

Q3: What are the visible signs of degradation for this compound?

A3: Pure this compound is a yellow to orange crystalline powder. While specific degradation products are not extensively documented in the literature, a noticeable darkening in color (e.g., to brown or dark brown) can be indicative of decomposition. This is a common observation for many aromatic aldehydes. The appearance of a tacky or gummy consistency could suggest polymerization.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely oxidation and polymerization. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-amino-5-bromobenzoic acid), especially when exposed to air. Aldehydes can also undergo polymerization, forming larger, often discolored, oligomeric or polymeric materials.

Q5: What substances are incompatible with this compound?

A5: this compound should be stored away from strong oxidizing agents and strong acids.[2] It should also be protected from heat, flames, and sparks.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or poor reaction yield Degradation of this compound.Assess the purity of your starting material using the methods outlined in the "Experimental Protocols" section. If the purity is low, consider purifying the compound by recrystallization or column chromatography. Ensure proper handling and storage under an inert atmosphere.
Unexpected side products in reaction Presence of impurities in the this compound starting material.Characterize the impurities using techniques like NMR or LC-MS. The most likely impurity from degradation is 2-amino-5-bromobenzoic acid. If this is present, it may interfere with your reaction. Purify the starting material before use.
Starting material appears darker than expected The material may have started to degrade.A significant color change from bright yellow to a darker shade is a potential indicator of decomposition. It is advisable to check the purity of the material before proceeding with your experiment.
Difficulty dissolving the compound The compound may have polymerized.If the material is gummy or does not dissolve in solvents in which it is known to be soluble, polymerization may have occurred. In this case, the material is likely not suitable for use and a fresh batch should be obtained.

Stability and Storage Conditions Summary

Parameter Condition Reference
Temperature Store in freezer, under -20°C or Refrigerated[1][2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]
Light Keep in a dark place[1]
Physical Form Solid
Appearance Yellow to Orange crystalline powder
Incompatibilities Strong oxidizing agents, strong acids, heat, flames, sparks[2]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC (Adapted from a method for a similar compound)

This protocol is adapted from a validated method for 2-Amino-3,5-dibromobenzaldehyde and should provide a good starting point for assessing the purity of this compound.[5]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.

Protocol 2: Purity Confirmation by ¹H NMR Spectroscopy

The following ¹H NMR data is for pure this compound and can be used as a reference.[4]

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Expected Chemical Shifts (δ):

    • 9.79 (s, 1H, -CHO)

    • 7.58 (d, J = 2.4 Hz, 1H, Ar-H)

    • 7.37 (dd, J = 8.8, 2.3 Hz, 1H, Ar-H)

    • 6.56 (d, J = 8.8 Hz, 1H, Ar-H)

    • 6.14 (br s, 2H, -NH₂)

The presence of a broad singlet around 10-12 ppm could indicate the presence of the carboxylic acid impurity (2-amino-5-bromobenzoic acid).

Diagrams

Storage_Workflow cluster_receiving Receiving Compound cluster_storage Long-Term Storage cluster_handling Experimental Use Receive Receive this compound Store Store in tightly sealed, light-protected container Receive->Store Inert Backfill with inert gas (Argon or Nitrogen) Store->Inert Freeze Place in freezer (<-20°C) Inert->Freeze Weigh Weigh quickly in a well-ventilated area or glovebox Freeze->Weigh For use Use Use in experiment Weigh->Use

Recommended workflow for storing and handling this compound.

Troubleshooting_Logic Start Experiencing poor reaction outcome? CheckPurity Assess purity of This compound Start->CheckPurity Pure Purity is high CheckPurity->Pure Yes Impure Purity is low CheckPurity->Impure No TroubleshootOther Investigate other reaction parameters Pure->TroubleshootOther Purify Purify starting material (recrystallization or chromatography) Impure->Purify Reattempt Re-attempt reaction Purify->Reattempt

A decision tree for troubleshooting experiments involving this compound.

References

Technical Support Center: 2-Aminobenzaldehyde Handling and Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzaldehyde. The focus is on preventing the common issue of self-condensation to ensure successful and high-yielding downstream reactions, such as the Friedländer quinoline synthesis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid darkening of the 2-aminobenzaldehyde solution (yellow to brown/red) and formation of a precipitate. Self-condensation of 2-aminobenzaldehyde is occurring. This is often catalyzed by acidic conditions.1. Immediate Use: Use the 2-aminobenzaldehyde solution immediately after preparation or thawing. 2. pH Control: Ensure the reaction medium is neutral or slightly basic. If the preceding step involved acid, carefully neutralize the solution before adding or generating the 2-aminobenzaldehyde. 3. Low Concentration: Maintain a low concentration of free 2-aminobenzaldehyde in the reaction mixture. Consider slow, dropwise addition of the aldehyde to the reaction.
Low yield of the desired product in reactions involving 2-aminobenzaldehyde (e.g., Friedländer synthesis). Self-condensation is consuming the starting material, reducing the amount available for the desired reaction.1. In Situ Generation: Generate the 2-aminobenzaldehyde in situ from a stable precursor like 2-nitrobenzaldehyde immediately before it is needed. This keeps the instantaneous concentration of the reactive aldehyde very low. 2. Slow Addition: If using pre-synthesized 2-aminobenzaldehyde, add it slowly to the reaction mixture using a syringe pump.[1] 3. Protecting Groups: Consider protecting either the amine or aldehyde functionality of 2-aminobenzaldehyde before the reaction, and then deprotecting it at a later stage.
Difficulty in purifying the final product due to a tarry or polymeric byproduct. The precipitate observed is likely the trimeric or tetrameric self-condensation product of 2-aminobenzaldehyde.1. Prevention is Key: The most effective approach is to prevent the formation of these byproducts by following the recommendations above. 2. Optimized Workup: If byproducts have formed, purification may require column chromatography. The self-condensation products are generally less soluble and may be partially removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-aminobenzaldehyde self-condensation?

A1: The self-condensation of 2-aminobenzaldehyde is primarily caused by its inherent instability, where the nucleophilic amino group of one molecule attacks the electrophilic aldehyde group of another. This reaction is often accelerated by the presence of acidic catalysts. The process can lead to the formation of trimers and tetramers.

Q2: How can I safely store 2-aminobenzaldehyde to minimize self-condensation?

A2: If you must store 2-aminobenzaldehyde, it should be done at low temperatures, typically -20°C, under an inert atmosphere (e.g., argon or nitrogen). However, for best results, it is highly recommended to use it immediately after preparation or to generate it in situ for your reaction.

Q3: What is "in situ generation" and why is it recommended for 2-aminobenzaldehyde?

A3: In situ generation refers to the synthesis of a reactive intermediate in the same reaction vessel where it will be consumed in a subsequent reaction. For 2-aminobenzaldehyde, this typically involves the reduction of a stable precursor, such as 2-nitrobenzaldehyde, in the presence of the other reactants for the desired downstream reaction (e.g., a ketone for a Friedländer synthesis). This method is highly effective because it ensures that the concentration of the unstable 2-aminobenzaldehyde remains very low throughout the reaction, thus minimizing the rate of self-condensation.

Q4: What are protecting groups, and how can they be used to prevent self-condensation?

A4: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to render it inert during a chemical transformation elsewhere in the molecule. To prevent self-condensation of 2-aminobenzaldehyde, either the amino group or the aldehyde group can be protected.

  • Amine Protection: The amino group can be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) group.

  • Aldehyde Protection: The aldehyde can be protected as an acetal, for example, a dimethyl acetal.

After the desired reaction is complete, the protecting group is removed to regenerate the original functionality.

Q5: What are the observable signs that self-condensation is occurring in my reaction?

A5: The most common signs are a rapid change in the color of your solution, typically from a pale yellow to a darker brown or red, and the formation of a precipitate or a tarry substance. These are the polymeric byproducts of the self-condensation reaction.

Data Presentation

The in situ generation of 2-aminobenzaldehyde from 2-nitrobenzaldehyde for the Friedländer synthesis has been shown to produce high yields of the desired quinoline products, effectively mitigating the issue of self-condensation.

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundQuinoline ProductYield (%)
2-NitrobenzaldehydeMethyl 2-phenylacetateMethyl 2-phenylquinoline-3-carboxylate99[2]
2-Nitrobenzaldehyde1-Phenylethanone2-Methyl-3-phenylquinoline86[2]
2-Nitro-4-fluorobenzaldehydeMethyl 2-phenylacetateMethyl 7-fluoro-2-phenylquinoline-3-carboxylate85[2]
2-NitrobenzaldehydeMethyl 2-(4-methoxyphenyl)acetateMethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate96[2]
2-NitrobenzaldehydeMethyl 3-oxobutanoateMethyl 2-methylquinoline-3-carboxylate93[2]
2-Nitrobenzaldehyde1,3-Diphenylpropane-1,3-dione2,3-Diphenylquinoline61[2]

Experimental Protocols

Protocol 1: In Situ Generation of 2-Aminobenzaldehyde for Friedländer Synthesis

This protocol describes the synthesis of a quinoline derivative via a domino nitro reduction-Friedländer heterocyclization.

Materials:

  • 2-Nitrobenzaldehyde

  • Active methylene compound (e.g., Ethyl acetoacetate)

  • Iron powder (Fe), <100 mesh

  • Glacial acetic acid

  • Standard laboratory glassware

  • Nitrogen or Argon source

Procedure:

  • To a solution of 2-nitrobenzaldehyde (1.0 equivalent) in glacial acetic acid, add the active methylene compound (3.0 equivalents) under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at a temperature between 95-110 °C.

  • Add iron powder (4.0 equivalents relative to the 2-nitrobenzaldehyde) in portions to the heated solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: N-Boc Protection of an Amine

This is a general procedure for the protection of an amino group as a tert-butoxycarbonyl (Boc) carbamate.

Materials:

  • Amine (e.g., 2-aminobenzaldehyde)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous CH₂Cl₂ at room temperature.

  • Stir the resulting solution vigorously for 1 hour.

  • Add (Boc)₂O (1.2 equivalents).

  • Stir the reaction for an additional 4 hours at room temperature.

  • Quench the reaction with saturated NaHCO₃ solution and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the N-Boc protected amine.[3]

Protocol 3: Aldehyde Protection as a Dimethyl Acetal

This protocol describes the formation of a dimethyl acetal from an aldehyde.

Materials:

  • Aldehyde (e.g., 2-aminobenzaldehyde)

  • Methanol

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)

  • Anhydrous sodium sulfate (Na₂SO₄) or molecular sieves

Procedure:

  • Dissolve the aldehyde in an excess of anhydrous methanol.

  • Add a catalytic amount of an anhydrous acid catalyst.

  • Stir the reaction at room temperature. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, neutralize the acid catalyst with a base (e.g., triethylamine).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the dimethyl acetal.

Visualizations

Self-Condensation Pathway of 2-Aminobenzaldehyde

self_condensation cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products mol1 2-Aminobenzaldehyde (Molecule 1) intermediate Schiff Base Intermediate mol1->intermediate Nucleophilic attack by NH2 mol2 2-Aminobenzaldehyde (Molecule 2) mol2->intermediate Electrophilic aldehyde trimer Trimer intermediate->trimer Further Condensation tetramer Tetramer trimer->tetramer Further Condensation

Caption: Self-condensation of 2-aminobenzaldehyde leading to polymeric byproducts.

Workflow for Preventing Self-Condensation

prevention_workflow cluster_start Starting Point cluster_decision Strategy Selection cluster_options Preventative Methods cluster_outcome Result start Need to use 2-Aminobenzaldehyde decision Choose a preventative strategy start->decision in_situ In Situ Generation decision->in_situ Option 1 slow_addition Slow Addition decision->slow_addition Option 2 protection Protecting Group decision->protection Option 3 outcome Successful Reaction (Minimized Self-Condensation) in_situ->outcome slow_addition->outcome protection->outcome protecting_group_strategy cluster_protection Step 1: Protection cluster_reaction Step 2: Desired Reaction cluster_deprotection Step 3: Deprotection start 2-Aminobenzaldehyde protected Protected 2-Aminobenzaldehyde start->protected Add protecting group reaction Perform desired reaction (e.g., Friedländer) protected->reaction final_product Final Product reaction->final_product Remove protecting group

References

Handling and disposal of 2-Amino-5-bromobenzaldehyde waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Amino-5-bromobenzaldehyde waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Q2: What are the proper storage conditions for this compound?

A2: To ensure its stability and safety, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] Specifically, it is recommended to keep it in a freezer under -20°C, in an inert atmosphere, and away from light, heat, flames, and sparks.[5][6][7] It is also noted to be air-sensitive.[5][6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][4] All handling of this chemical should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1]

Q4: What should I do in case of a small spill?

A4: In the event of a small spill, you should first ensure you are wearing the appropriate PPE.[1] The spilled material should be mixed with an inert absorbent material, such as sand, and then swept up.[1] The mixture should be placed into a suitable, tightly closed container for disposal.[1][4] Avoid generating dust during the cleanup process.[4]

Q5: How should I dispose of waste this compound?

A5: Waste this compound is considered chemical waste and must be disposed of in accordance with local, state, and federal regulations.[1][8] It should not be disposed of in the regular trash or down the sanitary sewer.[8] The waste should be collected in a designated, labeled hazardous waste container.[8] It is the responsibility of the waste generator to classify the waste accurately.[4] For larger quantities or specific protocols, it is advisable to contact a licensed environmental waste management company.[8]

Troubleshooting Guide

Issue Possible Cause Solution
Material has changed color (darkened) during storage. Exposure to air, light, or improper temperature. The compound is known to be air and light sensitive.[5][9]Discard the material as chemical waste according to regulations. To prevent this, always store the compound in a tightly sealed container, under an inert atmosphere, in a freezer, and protected from light.[5][6][7]
Skin or eye irritation after handling. Direct contact with the chemical due to inadequate PPE or a spill.In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][10] Seek medical attention if irritation persists.[1] Always use recommended PPE, including gloves and safety goggles.[1]
Respiratory irritation. Inhalation of dust or vapors.Move to fresh air immediately. If breathing is difficult, seek medical attention.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
Uncertainty about waste disposal classification. Lack of familiarity with local hazardous waste regulations.Consult your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. They can provide guidance on proper waste classification and disposal procedures based on your location's regulations.[4][8]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [2]
Melting Point 75-77 °C[1][6]
Boiling Point 290.3 ± 25.0 °C at 760 mmHg[1][6]
Flash Point 129.3 ± 23.2 °C[1]
Storage Temperature Store in freezer, under -20°C[5][6][7]
Hazard Statements H302, H315, H319, H335[2][3]

Experimental Protocols

Protocol 1: Small-Scale Spill Decontamination

  • Preparation: Ensure you are wearing appropriate PPE: nitrile gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite.[1]

  • Collection: Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.[4]

  • Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), working from the outside in. Place the used cloth in the hazardous waste container.

  • Disposal: Seal the hazardous waste container, label it clearly with "Hazardous Waste" and "this compound," and store it in a designated waste accumulation area.[8] Arrange for pickup by a licensed waste management company.[8]

Protocol 2: Neutralization of Aqueous Waste Containing this compound (General Procedure Adaptation)

Note: This is a general procedure for aldehyde neutralization and should be tested on a small scale first to ensure its efficacy for this compound waste.

  • Preparation: In a chemical fume hood, wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Waste Solution: Place the aqueous waste containing this compound into a suitable reaction vessel.

  • Neutralizing Agent: While stirring, slowly add a solution of an amino acid, such as glycine.[11][12] A patent suggests a molar ratio of 1:2 of aldehyde to glycine for other aldehydes.[11] The reaction of the amino group of the glycine with the aldehyde group of the this compound can form a non-hazardous Schiff base.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of one hour to ensure complete neutralization.[11]

  • pH Adjustment: Check the pH of the resulting solution. Neutralize with a suitable acid or base if necessary to bring the pH to a neutral range (6-8).

  • Disposal: Once neutralized, the solution may be suitable for drain disposal, but it is crucial to check with your local publicly owned treatment works (POTW) and your institution's EHS office for authorization before proceeding .[12] Regulations can vary significantly.

Diagrams

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of this compound Waste cluster_handling Handling cluster_storage Storage cluster_waste_generation Waste Generation cluster_disposal Disposal start Start: Obtain this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weighing and Transfer fume_hood->weighing storage_conditions Store in a cool, dry, dark place (Freezer at < -20°C) weighing->storage_conditions After use solid_waste Solid Waste (e.g., contaminated gloves, paper) weighing->solid_waste Generates liquid_waste Liquid Waste (e.g., reaction residues) weighing->liquid_waste Generates inert_atmosphere Keep under an inert atmosphere storage_conditions->inert_atmosphere incompatibles Away from oxidizing agents, heat, and sparks inert_atmosphere->incompatibles waste_container Collect in a labeled Hazardous Waste Container solid_waste->waste_container neutralization Neutralize Liquid Waste (if applicable) liquid_waste->neutralization waste_pickup Arrange for pickup by a licensed waste management company waste_container->waste_pickup decontamination Decontaminate Spill spill->decontamination decontamination->waste_container neutralization->waste_container end End: Proper Disposal waste_pickup->end

Caption: Workflow for Handling and Disposal of this compound Waste.

References

Dealing with color change during 2-Amino-5-bromobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzaldehyde. The information is designed to help you understand and address color changes that may occur during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

Pure this compound is typically a bright yellow to orange crystalline solid or powder. Significant deviations from this color may indicate the presence of impurities.

Q2: My freshly purchased this compound is darker than expected. Is it still usable?

A darker, brownish color in the starting material can indicate the presence of impurities from the synthesis or degradation over time. It is recommended to assess the purity using an analytical technique such as NMR or HPLC before use. If the purity is low, purification by recrystallization may be necessary to avoid side reactions and ensure reproducible results.

Q3: Is it normal for the reaction mixture to change color during a reaction with this compound?

Yes, color changes are expected during reactions. For instance, in the synthesis of this compound itself, the reaction can change from an initial dark red/brown to a dark green upon completion. In subsequent reactions, such as the formation of a Schiff base, a color change from the initial yellow of the aldehyde to a different shade of yellow or orange is typical for the imine product. The key is to distinguish between expected color changes and those that suggest the formation of unwanted byproducts.

Q4: Can the pH of my reaction mixture affect its color?

Absolutely. The pH is a critical factor, especially in reactions involving the formation of imines (Schiff bases). The rate of imine formation is optimal at a mildly acidic pH of around 4-5. At a lower pH, the amine can become protonated, rendering it non-nucleophilic and slowing the reaction. At a higher pH, the dehydration of the intermediate is slow. Furthermore, the color of some Schiff bases can be pH-dependent.

Troubleshooting Guide: Dealing with Unexpected Color Changes

An unexpected color change in your reaction can be a useful diagnostic tool. This guide will help you identify the potential cause and find a solution.

Observed Color Change Potential Cause Troubleshooting Steps & Recommendations
Reaction turns dark brown or black Oxidation: The amino group in this compound is susceptible to air oxidation, which can produce highly colored, often polymeric, byproducts. This is more likely to occur at elevated temperatures or on prolonged exposure to air.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Avoid excessive heating.
Reaction solution becomes intensely colored (e.g., deep red, purple, or green) and product is difficult to isolate Self-condensation: this compound can undergo acid-catalyzed self-condensation to form trimers and other polymeric materials. These are often highly colored and can complicate purification.- Carefully control the pH of the reaction; avoid strongly acidic conditions unless required by the protocol.- If an acid catalyst is necessary, use the minimum effective amount.- Consider running the reaction at a lower temperature to disfavor the condensation reaction.
The final product has a persistent off-color (e.g., greenish or brownish tint) after purification Trace Impurities: The color may be due to small amounts of highly colored impurities that co-crystallize with your product.- Attempt further purification, such as recrystallization from a different solvent system.- Treatment with activated charcoal during recrystallization can sometimes remove colored impurities.
The reaction color fades, or the product color changes upon storage Hydrolysis: If the product is a Schiff base (imine), it may be susceptible to hydrolysis, especially in the presence of moisture and acid or base, reverting to the starting aldehyde and amine.- Ensure all workup and purification steps are performed under anhydrous conditions.- Store the final product in a desiccator under an inert atmosphere.- Neutralize any acid or base catalysts during the workup.

Data Presentation

Table 1: Physical and Purity Specifications of this compound

Property Value Reference
AppearanceLight yellow to yellow to orange powder or crystalline solid
Melting Point74-80 °C
Purity (by GC)≥96.0%
Purity (by GC)>98.0%

Table 2: Effect of pH on Imine Formation

pH Range Effect on Reaction Rate Reason Reference
< 4SlowThe amine nucleophile is protonated and becomes unreactive.
4 - 5OptimalBalances the need for an unprotonated amine and acid catalysis for dehydration.
> 6SlowThe dehydration of the carbinolamine intermediate is the rate-limiting step and is slow without sufficient acid catalysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.

Step 1: Reduction of 2-Amino-5-bromobenzoic acid to 2-Amino-5-bromobenzyl alcohol

  • To a 1-L round-bottomed flask, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).

  • Cool the solution in an ice bath under a nitrogen atmosphere.

  • Carefully add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), slowly pour the mixture into ethyl acetate cooled in an ice bath.

  • Quench the excess LiAlH₄ by the slow addition of water.

  • Add more water and stir until two distinct layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield a light yellow solid.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes to give a light tan powder.

Step 2: Oxidation to this compound

  • To a 500-mL round-bottomed flask, add 2-amino-5-bromobenzyl alcohol (6.10 g, 30.0 mmol) and acetonitrile (60 mL).

  • Add the copper(I)/TEMPO catalyst system as described in the reference.

  • Stir the reaction mixture under an air or oxygen atmosphere until the oxidation is complete.

  • Isolate and purify the crude product, which may have a yellow/brown color.

  • Purification via a silica plug and removal of the solvent yields this compound as a bright yellow powder.

Protocol 2: General Procedure for Schiff Base (Imine) Formation
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene) in a round-bottomed flask.

  • Add the primary amine (1-1.1 equivalents).

  • Add a catalytic amount of a weak acid, such as glacial acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

  • To drive the reaction to completion, it is often necessary to remove the water that is formed. This can be achieved by:

    • Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

    • Adding a dehydrating agent such as anhydrous MgSO₄ or molecular sieves.

  • Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Visualizations

Troubleshooting_Workflow start Unexpected Color Change Observed check_starting_material Is the starting this compound pure? start->check_starting_material purify_sm Purify starting material (e.g., recrystallization) check_starting_material->purify_sm No reaction_conditions Review Reaction Conditions check_starting_material->reaction_conditions Yes purify_sm->reaction_conditions dark_color Dark Brown/Black Color? reaction_conditions->dark_color oxidation Potential Oxidation dark_color->oxidation Yes intense_color Intense Red/Purple/Green Color? dark_color->intense_color No run_inert Run under inert atmosphere oxidation->run_inert end Problem Resolved run_inert->end condensation Potential Self-Condensation intense_color->condensation Yes off_color_product Off-color Final Product? intense_color->off_color_product No control_ph Control pH carefully condensation->control_ph control_ph->end trace_impurities Trace Impurities Likely off_color_product->trace_impurities Yes fading_color Fading/Changing Color on Storage? off_color_product->fading_color No repurify Further purification (e.g., charcoal treatment, different solvent) trace_impurities->repurify repurify->end hydrolysis Potential Hydrolysis fading_color->hydrolysis Yes fading_color->end No anhydrous_storage Store under anhydrous/inert conditions hydrolysis->anhydrous_storage anhydrous_storage->end

Caption: Troubleshooting workflow for unexpected color changes.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Side Reactions A This compound (Yellow-Orange) C Schiff Base (Imine) (Yellow-Orange) A->C + D Oxidation Products (Dark Brown/Black) A->D O2, heat E Self-Condensation Products (Trimer, etc.) (Deeply Colored) A->E Acid Catalyst B Primary Amine B->C Acid Catalyst (pH 4-5) - H2O

Caption: Potential reaction pathways and side reactions.

Purification_Strategy start Crude Product with Off-Color color What is the nature of the color? start->color light_brown Light Brown/Yellow-Brown color->light_brown dark_color Dark Brown/Black or Intense Color color->dark_color recrystallize1 Recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) light_brown->recrystallize1 charcoal Consider activated charcoal treatment during recrystallization dark_color->charcoal column If recrystallization fails, consider column chromatography recrystallize1->column Purity still low end Pure Yellow-Orange Product recrystallize1->end charcoal->recrystallize1 column->end

Technical Support Center: Industrial Scale Synthesis of 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-5-bromobenzaldehyde. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the industrial synthesis of this compound?

A1: A well-documented and reliable method for synthesizing this compound is a two-step process starting from 2-Amino-5-bromobenzoic acid.[1] This process involves the reduction of the carboxylic acid to 2-Amino-5-bromobenzyl alcohol, followed by a selective oxidation to the desired aldehyde.[1][2] This route is favored for its regioselectivity, which is crucial for avoiding isomeric impurities.[1]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Handling of Hazardous Reagents : The reduction step often employs Lithium aluminum hydride (LiAlH₄), a highly reactive and pyrophoric reagent that requires specialized handling and equipment on an industrial scale.[2] Careful, portion-wise addition and controlled quenching are critical.[2]

  • Reaction Control : Both the reduction and oxidation steps are exothermic and require careful temperature management to prevent side reactions and ensure product quality and safety.

  • Work-up and Purification : The work-up involves extractions with large volumes of solvents and phase separations, which can be cumbersome at a large scale.[2] The final product is often purified by column chromatography, which can be expensive and complex to implement for industrial production volumes.[2]

  • Waste Management : The process generates significant amounts of waste, including aluminum salts from the reduction quench and solvent waste, which require proper disposal according to environmental regulations.[3]

Q3: Are there alternative synthesis routes?

A3: Yes, an alternative method involves the oxidation of 2-amino-5-bromobenzyl alcohol using activated manganese dioxide in a solvent like acetone or chloroform.[4][5] While this avoids the use of LiAlH₄ if the starting alcohol is readily available, manganese dioxide is used in stoichiometric amounts, which can complicate product purification and waste disposal on a large scale. Another approach is a copper(I)/TEMPO catalyzed aerobic oxidation of the alcohol, which is a more catalytic and potentially "greener" alternative.[1]

Q4: What are the critical safety precautions for handling this compound and the reagents involved?

A4: this compound is harmful if swallowed, and can cause skin and eye irritation.[3] When handling this compound and its precursors, the following safety measures are essential:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and laboratory clothing.[3][6]

  • Ventilation : All operations should be conducted in a well-ventilated area or a chemical fume hood.[3]

  • Reagent Handling : Pay special attention to the handling of LiAlH₄. It should be used under an inert nitrogen atmosphere and added slowly to the reaction mixture.[2] The quenching process must be done carefully at low temperatures.

  • Waste Disposal : Dispose of all chemical waste in accordance with national and regional regulations.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in the reduction of 2-Amino-5-bromobenzoic acid 1. Inactive LiAlH₄: The reagent may have degraded due to improper storage or exposure to moisture. 2. Insufficient Reagent: The molar ratio of LiAlH₄ to the starting material may be too low. 3. Incomplete Reaction: Reaction time may be too short, or the temperature may not have been allowed to rise to room temperature for a sufficient period.[2]1. Use a fresh, unopened container of LiAlH₄. 2. Ensure at least 2.9 equivalents of LiAlH₄ are used as per the established protocol.[2] 3. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.[2]
Formation of impurities during the oxidation step 1. Over-oxidation: The aldehyde product could be further oxidized to the corresponding carboxylic acid. 2. Incomplete Reaction: The starting alcohol may not be fully consumed, leading to its presence as an impurity. 3. Side Reactions: The amino group could potentially undergo side reactions under the oxidation conditions.1. Avoid excessive reaction times and monitor the reaction progress closely using TLC or LCMS.[1] 2. Ensure the oxidizing agent is active and used in the correct stoichiometric amount. A slight excess may be necessary. 3. Use a selective oxidation method, such as the copper(I)/TEMPO catalyzed aerobic oxidation, which is known to be mild and selective for primary alcohols.[1]
Difficulty in product isolation and purification 1. Emulsion during extraction: The work-up after the reduction step can sometimes lead to emulsions, making phase separation difficult.[2] 2. Product solubility: The product may have some solubility in the aqueous layer, leading to loss during extraction. 3. Inefficient chromatography: On a large scale, column chromatography can be inefficient and lead to product loss.1. Add brine during the work-up to help break emulsions and improve phase separation.[1] 2. Perform multiple extractions (e.g., 2-3 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[2] 3. Consider recrystallization as an alternative to chromatography for purification on a larger scale. A procedure involving dissolving the crude product in hot ethyl acetate and precipitating with hexanes has been reported to yield analytically pure material.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound starting from 2-Amino-5-bromobenzoic acid, as documented in Organic Syntheses.

StepStarting MaterialKey ReagentsProductYieldPurityReference
1. Reduction2-Amino-5-bromobenzoic acidLithium aluminum hydride (LiAlH₄), THF2-Amino-5-bromobenzyl alcohol80-88%Analytically Pure (after recrystallization)[2]
2. Oxidation2-Amino-5-bromobenzyl alcoholCopper(I) bromide, TEMPO, Bipyridine, Acetonitrile, AirThis compound89-91%Analytically Pure (after chromatography)[1][2]

Experimental Protocols

Synthesis of Starting Material: 2-Amino-5-bromobenzoic acid

This protocol is adapted from literature procedures for the bromination of anthranilic acid.[7][8]

  • Dissolve anthranilic acid in glacial acetic acid.

  • Cool the solution to below 15°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.

  • Continue stirring for 1 hour after the addition is complete.

  • Filter the resulting precipitate and wash it with a small amount of cold benzene.

  • To purify, suspend the crude solid in boiling water, add concentrated hydrochloric acid, and filter while hot.

  • Allow the filtrate to cool, which will cause the pure 2-Amino-5-bromobenzoic acid to crystallize.

  • Collect the crystals by filtration and dry them.

Two-Step Synthesis of this compound

This protocol is based on the detailed procedure published in Organic Syntheses.[2]

Step 1: Reduction to 2-Amino-5-bromobenzyl alcohol

  • In a 1-L round-bottomed flask under a nitrogen atmosphere, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).

  • Cool the solution in an ice bath.

  • Carefully add lithium aluminum hydride (5.00 g, 132 mmol) in small portions over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approx. 20 hours).

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture in an ice bath and slowly pour it into ethyl acetate (400 mL).

  • Quench the excess LiAlH₄ by the slow, dropwise addition of water (50 mL).

  • Add more water (450 mL) and stir until two distinct layers form.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Recrystallize the crude solid from a minimum amount of hot ethyl acetate by adding hexanes to induce precipitation. This yields 2-amino-5-bromobenzyl alcohol as a light tan powder (yield: 80-88%).[2]

Step 2: Oxidation to this compound

  • To a 500-mL round-bottomed flask, add 2-amino-5-bromobenzyl alcohol (6.10 g, 30.0 mmol), acetonitrile (60 mL), copper(I) bromide (65 mg, 0.45 mmol), (2,2'-bipyridine) (70 mg, 0.45 mmol), and TEMPO (70 mg, 0.45 mmol).

  • Stir the mixture vigorously under an air or oxygen atmosphere (using a balloon) at room temperature for 5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture by rotary evaporation.

  • Purify the residue by flash column chromatography on silica gel, eluting with 10% ethyl acetate in hexanes.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to provide this compound as a bright yellow powder (yield: 89-91%).[2]

Visualizations

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start 2-Amino-5-bromobenzoic acid reductant LiAlH₄ in THF start->reductant 1. Add reagent 2. Stir overnight quench Work-up & Extraction (EtOAc, H₂O) reductant->quench Quench reaction recrystal Recrystallization (EtOAc/Hexanes) quench->recrystal Isolate crude solid alcohol 2-Amino-5-bromobenzyl alcohol recrystal->alcohol Purify catalyst Cu(I)/TEMPO/Bipyridine in Acetonitrile alcohol->catalyst Start Oxidation air Air or O₂ atmosphere catalyst->air Stir 5 hours chromatography Purification (Column Chromatography) air->chromatography Concentrate product This compound chromatography->product Isolate pure product

Caption: Workflow for the two-step synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Reduction Step cause1 Inactive LiAlH₄ issue->cause1 cause2 Insufficient Reagent issue->cause2 cause3 Incomplete Reaction issue->cause3 sol1 Use fresh LiAlH₄ cause1->sol1 sol2 Verify molar ratio (min. 2.9 eq) cause2->sol2 sol3 Monitor reaction by TLC before quenching cause3->sol3

Caption: Troubleshooting logic for low yield in the reduction step.

References

Side reactions of 2-Amino-5-bromobenzaldehyde with different reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-5-bromobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in complex organic syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction is turning a darker, often brownish color, and I'm observing a significant decrease in the yield of my desired product. What could be the cause?

A1: This is a common observation and is often indicative of the self-condensation of this compound, especially under acidic conditions or upon prolonged storage. This molecule is known to be unstable and can trimerize to form a polycyclic bisanhydro trimer.[1] This side reaction is a known characteristic of 2-aminobenzaldehydes in general.[2]

Q2: I am performing an acylation on the amino group. Besides my desired N-acylated product, I am isolating other compounds. What are the likely side products?

A2: In acylation reactions, you may encounter two primary side reactions:

  • Di-acylation: The initial N-acyl product can undergo a second acylation on the nitrogen atom, particularly if forcing conditions or a large excess of the acylating agent is used.

  • Schiff Base Formation: The aldehyde functional group can react with the primary amine of another molecule of this compound to form an imine (Schiff base), which can lead to oligomeric or polymeric materials. Competition between N-acylation and Schiff base formation is a key consideration.

Q3: During a reduction of the aldehyde, I am losing my aldehyde functionality completely. What is the likely side product and how can I avoid it?

A3: A common side reaction during the reduction of the aldehyde, for instance in a reductive amination protocol, is the over-reduction to the corresponding alcohol, 2-amino-5-bromobenzyl alcohol. This occurs if the reducing agent is too reactive or if the reaction conditions favor aldehyde reduction over imine reduction.

For example, while sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones, its reactivity can be modulated by temperature and solvent.[3][4][5] Using a milder or more sterically hindered reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can often minimize this side reaction as it is particularly effective for reductive aminations.[6]

Q4: I am trying to perform a Knoevenagel condensation, but the reaction is messy and the yield is low. What are the potential pitfalls?

A4: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound.[7] Potential side reactions include:

  • Self-condensation of the aldehyde: If a strong base is used as a catalyst, it can promote the self-condensation of this compound.[7] It is advisable to use a weak base, such as piperidine or pyridine.

  • Competing reactions of the amino group: The amino group can also participate in side reactions, potentially leading to a complex mixture of products.

Q5: Can the aldehyde group be oxidized during my reaction?

A5: Yes, the aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-amino-5-bromobenzoic acid. This can occur in the presence of oxidizing agents or even air over prolonged periods, especially under basic conditions. If your reaction conditions are oxidative, you should consider protecting the aldehyde group or using an inert atmosphere. There are numerous methods for the oxidation of aldehydes to carboxylic acids.[8][9]

Troubleshooting Guides

Problem 1: Formation of an Insoluble Precipitate During a Reaction in Acidic Media
Symptom Possible Cause Troubleshooting Steps
A significant amount of an insoluble, often colored, solid forms in the reaction mixture.Acid-catalyzed self-condensation (trimerization) of this compound.[1]1. Minimize Acidity: Use the minimum required amount of acid catalyst. 2. Control Temperature: Run the reaction at a lower temperature to slow down the rate of self-condensation. 3. Order of Addition: Consider adding the this compound slowly to the reaction mixture containing the other reagents to keep its instantaneous concentration low. 4. Protecting Groups: If feasible for your synthesis, consider protecting the amino group prior to reactions in acidic media.
Problem 2: Low Yield and Multiple Spots on TLC During Reductive Amination
Symptom Possible Cause Troubleshooting Steps
The desired amine product is obtained in low yield, and TLC analysis shows a spot corresponding to an alcohol and potentially other byproducts.1. Over-reduction of the aldehyde: The reducing agent is reducing the aldehyde to an alcohol before it can form an imine with the amine.[3][4] 2. Slow imine formation: The equilibrium for imine formation may not be favorable under the reaction conditions.1. Choice of Reducing Agent: Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the aldehyde.[6][10] 2. pH Control: Maintain a slightly acidic pH (around 4-5) to facilitate imine formation without deactivating the amine nucleophile. 3. Water Removal: Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. 4. Two-step Procedure: Form the imine first, and then add the reducing agent in a separate step.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzyl alcohol (Over-reduction Product)

This protocol is adapted from a standard synthesis of this compound, where 2-amino-5-bromobenzoic acid is reduced to the alcohol.[11] This product would be the result of an over-reduction of this compound.

  • Reaction: Reduction of a carboxylic acid (analogous to over-reduction of the aldehyde).

  • Reagents:

    • 2-Amino-5-bromobenzoic acid (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.9 eq)

    • Dry Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 2-amino-5-bromobenzoic acid in dry THF under a nitrogen atmosphere and cooled in an ice bath, add LiAlH₄ portion-wise over 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Cool the mixture in an ice bath and slowly quench the excess LiAlH₄ by the careful addition of water.

    • Add additional water and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-bromobenzyl alcohol.

    • The product can be purified by recrystallization from ethyl acetate/hexanes.

Visualized Workflows and Pathways

self_condensation reactant This compound intermediate1 Dimeric Intermediate reactant->intermediate1 H⁺ product Trimeric Side Product intermediate1->product + this compound H⁺ reductive_amination_sides start This compound + R₂NH imine Imine Intermediate start->imine -H₂O side_product 2-Amino-5-bromobenzyl Alcohol (Side Product) start->side_product [H] (e.g., NaBH₄) desired_product Desired Amine Product imine->desired_product [H] (e.g., NaBH(OAc)₃) acylation_sides start This compound desired_product N-Acyl Product start->desired_product 1 eq. Acylating Agent acyl_reagent Acylating Agent (e.g., Ac₂O, AcCl) diacyl_product Di-Acyl Side Product desired_product->diacyl_product Excess Acylating Agent

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzaldehyde. Below you will find detailed information on catalyst selection for common cross-coupling and condensation reactions, along with experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most frequent reactions include:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the 5-position.

  • Buchwald-Hartwig Amination: To couple primary or secondary amines at the 5-position.

  • Condensation Reactions: The aldehyde functional group readily reacts with primary amines to form Schiff bases (imines).

Suzuki-Miyaura Coupling

Q2: Which catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound?

A2: For Suzuki-Miyaura couplings with this compound, palladium catalysts are the most effective. A common and robust choice is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] Alternatively, a combination of a palladium(II) source like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be highly effective, especially for challenging couplings.[3]

Q3: What are typical bases and solvents for the Suzuki-Miyaura reaction with this substrate?

A3: A moderately strong inorganic base is required to activate the boronic acid.[3] Common choices include potassium carbonate (K₂CO₃)[1], cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][4] The reaction is typically performed in a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[1][3]

Q4: I am observing significant debromination (protodebromination) of my starting material. How can I minimize this side reaction?

A4: Protodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction. To mitigate this:

  • Ensure Anhydrous Conditions: Traces of water can be a proton source. Use freshly dried solvents and reagents.

  • Optimize Ligand: Certain phosphine ligands can influence the rate of reductive elimination versus side reactions. Experimenting with different ligands may be beneficial.

  • Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may require longer reaction times but can significantly decrease debromination.

  • Use Milder Bases: In some cases, a very strong base can contribute to this side reaction. Consider switching to a milder base like K₂CO₃.

Buchwald-Hartwig Amination

Q5: What are the recommended catalysts and ligands for the Buchwald-Hartwig amination of this compound?

A5: The Buchwald-Hartwig amination also relies on palladium catalysis.[5][6] A common catalyst system is a combination of a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(OAc)₂, with a specialized phosphine ligand.[7] Bulky, electron-rich biaryl phosphine ligands like Xantphos or dppp are often effective.[7]

Q6: Which bases are suitable for the Buchwald-Hartwig amination with this substrate?

A6: A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner.[8] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[7][8] The choice of base can be critical and may need to be optimized for specific amine substrates.

Condensation Reactions

Q7: How can I form a Schiff base (imine) from this compound?

A7: The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases. This reaction is typically catalyzed by an acid or a base.[9] For simple imine formation, a few drops of glacial acetic acid in a solvent like ethanol is often sufficient.[10][11] The reaction is usually driven to completion by the removal of water, for example, by azeotropic distillation.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. These should serve as a good starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Amino-bromopyridine Analogs with Arylboronic Acids[2]
EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85
24-Methylphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9016~82
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9016~78
Table 2: Buchwald-Hartwig Amination of a Brominated Benzodiazepine Analog with Various Anilines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (5)XPhos (10)KOtBuToluene90287
24-FluoroanilinePd₂(dba)₃ (5)XPhos (10)KOtBuToluene902489
34-MethoxyanilinePd₂(dba)₃ (5)XPhos (10)KOtBuToluene902475
44-AminophenolPd₂(dba)₃ (5)XPhos (10)KOtBuToluene902423

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd_amido_complex [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)-NR₂(L₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active? (Fresh vs. Old, Pre-catalyst vs. generated in situ) start->check_catalyst check_conditions Are reaction conditions optimal? (Temp, Time, Solvent) check_catalyst->check_conditions Yes replace_catalyst Action: Use fresh catalyst/ligand. Consider a different pre-catalyst. check_catalyst->replace_catalyst No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes optimize_conditions Action: Screen temperature, time, and solvents. Ensure proper degassing. check_conditions->optimize_conditions No side_reactions Are there side reactions? (Debromination, Homocoupling) check_reagents->side_reactions Yes purify_reagents Action: Purify starting materials. Use anhydrous solvents. check_reagents->purify_reagents No modify_conditions Action: Lower temperature. Change base or ligand. side_reactions->modify_conditions Yes success Problem Resolved side_reactions->success No replace_catalyst->success optimize_conditions->success purify_reagents->success modify_conditions->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-5-bromobenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the primary analytical methods for its characterization, complete with detailed experimental protocols and a summary of quantitative data.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the molecular structure. Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining purity and identifying impurities. Mass Spectrometry (MS) is often coupled with chromatography to provide molecular weight information and structural details of both the main compound and any trace impurities.

Comparison of Analytical Methods

Each analytical technique offers distinct advantages and provides complementary information for a comprehensive characterization of this compound. The choice of method depends on the specific analytical goal, whether it is routine quality control, structural confirmation, or in-depth impurity profiling.

Analytical Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed molecular structure, including the chemical environment of each proton and carbon atom.Unambiguous structure elucidation.Lower sensitivity compared to other methods; requires higher sample concentration.
FTIR Spectroscopy Presence of functional groups (e.g., -NH₂, -CHO, C-Br).Fast, non-destructive, and provides a unique molecular "fingerprint".Interpretation can be complex; not ideal for distinguishing between structurally similar compounds.
HPLC-UV Quantitative purity assessment and impurity profiling.High precision, accuracy, and sensitivity for quantitative analysis.Does not provide definitive structural information for unknown impurities without a reference standard.
GC-MS Separation and identification of volatile components; provides molecular weight and fragmentation patterns.High separation efficiency and definitive identification of volatile impurities.Requires derivatization for polar and thermally labile compounds like this compound.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity and specificity; can be coupled with chromatographic techniques for enhanced analysis.Fragmentation can be complex to interpret; may not be suitable for thermally unstable compounds without soft ionization techniques.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various analytical techniques for the characterization of this compound and its close analogs.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound
Nucleus Signal Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR H-α~9.79SingletAldehyde (-CHO)
H-6~7.58DoubletAromatic CH
H-4~7.37Doublet of doubletsAromatic CH
H-3~6.56DoubletAromatic CH
NH₂~6.14Broad SingletAmino (-NH₂)
¹³C NMR C=O~192.9-Aldehyde Carbonyl
C-2~148.8-Aromatic C-NH₂
C-5~107.4-Aromatic C-Br
Aromatic CH~138.0, ~137.5, ~120.1, ~118.1-Aromatic CH Carbons

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Key FTIR Vibrational Frequencies for Aminobenzaldehydes
Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group
N-H Stretching3450 - 3300Amino (-NH₂)
C-H Stretching (Aromatic)3100 - 3000Aromatic C-H
C=O Stretching1700 - 1680Aldehyde (-CHO)
C=C Stretching (Aromatic)1600 - 1450Aromatic Ring
C-N Stretching1350 - 1250Amino (-NH₂)
C-Br Stretching680 - 515Bromoalkane
Table 3: HPLC Method Validation Parameters for a Similar Compound (2-Amino-3,5-dibromobenzaldehyde)[1]
Parameter Acceptance Criteria Typical Result
Specificity Well-resolved peak, no interferencePeak purity confirmed
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD) ≤ 2.0%< 1.5%
LOD S/N ratio of 3:10.05 µg/mL
LOQ S/N ratio of 10:10.15 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from a validated method for a structurally similar compound, 2-Amino-3,5-dibromobenzaldehyde, and is suitable for the purity analysis of this compound.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC-MS analysis of this compound is challenging due to its polarity and thermal instability. A two-step derivatization is recommended to improve its chromatographic properties.[2]

  • Derivatization:

    • Oximation: The aldehyde group is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime.[2]

    • Silylation: The amino group is subsequently derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group.[2]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Angle: 45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

    • Decoupling: Proton decoupling is used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).

    • Press the mixture into a thin, translucent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow for Purity Determination.

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample This compound oximation Oximation (PFBHA) sample->oximation silylation Silylation (BSTFA) oximation->silylation inject Inject into GC-MS silylation->inject separate GC Separation inject->separate detect MS Detection (EI) separate->detect identify Identify Peaks by MS Library detect->identify quantify Quantify Impurities identify->quantify

GC-MS Analysis Workflow with Derivatization.

Spectro_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation weigh Weigh Sample prep_nmr Dissolve in Deuterated Solvent weigh->prep_nmr prep_ftir Prepare KBr Pellet weigh->prep_ftir nmr NMR Spectroscopy (¹H & ¹³C) prep_nmr->nmr ftir FTIR Spectroscopy prep_ftir->ftir structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ftir->functional_groups

Spectroscopic Analysis Workflow for Structural Confirmation.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Amino-5-bromobenzaldehyde and 2-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of the reactivity of 2-Amino-5-bromobenzaldehyde and its unsubstituted counterpart, 2-aminobenzaldehyde, with a focus on their performance in the widely utilized Friedländer annulation for the synthesis of quinolines. The inclusion of experimental data, detailed protocols, and visual aids aims to empower researchers in making informed decisions for their synthetic endeavors.

The primary difference in reactivity between this compound and 2-aminobenzaldehyde stems from the electronic effects imparted by the bromine substituent on the aromatic ring. The bromine atom, being an electron-withdrawing group, influences the electron density of the entire molecule, thereby affecting the reactivity of both the amino and aldehyde functional groups.

Theoretical Underpinnings of Reactivity

The reactivity of the aldehyde group in benzaldehyde derivatives towards nucleophiles is a key determinant in many condensation reactions. The electrophilicity of the carbonyl carbon is enhanced by electron-withdrawing groups (EWGs) and diminished by electron-donating groups (EDGs).

In this compound, the bromine atom exerts a significant electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect pulls electron density away from the benzene ring and, consequently, from the aldehyde group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conversely, the amino group (-NH2) is a strong electron-donating group through resonance (+R effect). While this effect counteracts the inductive withdrawal of the bromine to some extent, the overall electronic character of the aldehyde group in this compound is rendered more electrophilic compared to 2-aminobenzaldehyde, where only the electron-donating amino group is present. Therefore, this compound is anticipated to exhibit enhanced reactivity in reactions where the aldehyde is the electrophilic partner.

Quantitative Comparison of Reactivity in Friedländer Annulation

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a classic and efficient method for the synthesis of quinolines.[1][2] This reaction serves as an excellent platform for comparing the reactivity of our two subject compounds. While direct side-by-side comparative studies under identical conditions are not extensively reported in the literature, we can compile representative data from various sources to illustrate the reactivity trend.

Starting AldehydeKetone/Methylene CompoundProductCatalyst/ConditionsYield (%)Reference
2-aminobenzaldehydeEthyl acetoacetateEthyl 2-methylquinoline-3-carboxylateAcetic AcidNearly quantitative[3]
2-aminobenzaldehydeVarious ketonesPoly-substituted quinolinesWater, 70°C, catalyst-freeup to 97%[4]
This compoundEthyl acetoacetateEthyl 6-bromo-2-methylquinoline-3-carboxylateHCl, H2O77-95%[5]

Note: Yields are highly dependent on the specific ketone, catalyst, solvent, and reaction time. The data presented here is for illustrative purposes to highlight the general reactivity trend.

The available data suggests that both 2-aminobenzaldehyde and this compound are excellent substrates for the Friedländer synthesis, often providing high to quantitative yields of the corresponding quinoline products. The electron-withdrawing nature of the bromine atom in this compound is expected to facilitate the initial nucleophilic attack on the aldehyde carbonyl, potentially leading to faster reaction rates or higher yields under milder conditions compared to 2-aminobenzaldehyde.

Experimental Protocols

Below are detailed experimental protocols for the Friedländer annulation, which can be adapted for both 2-aminobenzaldehyde and this compound.

Protocol 1: Acid-Catalyzed Friedländer Annulation

This protocol is a general method for the synthesis of substituted quinolines using an acid catalyst.[3][5]

Materials:

  • 2-aminoaryl aldehyde (2-aminobenzaldehyde or this compound) (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl aldehyde and the active methylene compound.

  • Add glacial acetic acid to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Base-Catalyzed Friedländer Annulation

This protocol provides a general method for the synthesis of substituted quinolines using a base catalyst.[2]

Materials:

  • 2-aminoaryl aldehyde (2-aminobenzaldehyde or this compound) (1.0 mmol)

  • Active methylene compound (e.g., ketone) (1.2 mmol)

  • Base (e.g., piperidine, sodium ethoxide) (catalytic amount)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde and the active methylene compound in ethanol.

  • Add a catalytic amount of the base to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired quinoline derivative.

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction Friedländer Annulation 2_aminobenzaldehyde 2-aminobenzaldehyde or This compound condensation Condensation 2_aminobenzaldehyde->condensation ketone Active Methylene Compound (Ketone) ketone->condensation cyclization Intramolecular Cyclization condensation->cyclization Aldol or Schiff base intermediate dehydration Dehydration cyclization->dehydration product Substituted Quinoline dehydration->product

A simplified signaling pathway of the Friedländer Annulation.

G start Start mixing Mix 2-aminoaryl aldehyde, active methylene compound, and catalyst/solvent start->mixing heating Heat to reflux (monitor by TLC) mixing->heating workup Cool and perform aqueous workup (precipitation) heating->workup filtration Filter and wash the solid product workup->filtration purification Purify by recrystallization or column chromatography filtration->purification characterization Characterize the pure product (NMR, MS, etc.) purification->characterization end End characterization->end

References

A Comparative Spectroscopic Analysis of 2-Amino-5-bromobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of key chemical intermediates is paramount for quality control, reaction monitoring, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-Amino-5-bromobenzaldehyde and its pertinent derivatives, supported by experimental data and detailed methodologies.

This document focuses on the systematic comparison of this compound with its fluoro, chloro, iodo, methyl, and di-bromo substituted analogs. The analysis encompasses data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundAldehyde H (s)Aromatic HNH₂ (br s)Other
2-Amino-5-fluorobenzaldehyde~9.8~6.7-7.3~4.5-
2-Amino-5-chlorobenzaldehyde9.78[1]7.45 (d), 7.24 (m), 6.62 (d)[1]6.13[1]-
This compound9.797.58 (d), 7.37 (dd), 6.56 (d)6.14-
2-Amino-5-iodobenzaldehyde9.78[1]7.74 (s), 7.52 (m), 6.48 (d)[1]6.16[1]-
2-Amino-5-methylbenzaldehyde9.83[1]7.26 (s), 7.14 (m), 6.59 (d)[1]5.91[1]2.27 (s, 3H)[1]
2-Amino-3,5-dibromobenzaldehyde9.757.90 (d), 7.65 (d)5.90-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundC=OAromatic COther
2-Amino-5-fluorobenzaldehyde~193~108-158 (C-F coupling expected)-
2-Amino-5-chlorobenzaldehyde192.9[1]148.4, 135.3, 134.3, 120.8, 119.3, 117.7[1]-
This compound192.9148.8, 138.0, 137.5, 120.1, 118.1, 107.4-
2-Amino-5-iodobenzaldehyde192.8[1]149.2, 143.7, 143.3, 120.9, 118.4, 75.4[1]-
2-Amino-5-methylbenzaldehyde194.1[1]147.8, 136.5, 135.2, 125.5, 118.8, 116.2[1]20.1[1]
2-Amino-3,5-dibromobenzaldehyde~190.5Aromatic signals expected-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=C) aromaticν(C-X)
2-Amino-5-chlorobenzaldehyde~3400~1680~1600, 1500~820
This compound3424, 332216491614, 1545, 1468~810
2-Amino-3,5-dibromobenzaldehyde~3400~1670~1590, 1450~860

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺ or [M+H]⁺
2-Amino-5-fluorobenzaldehydeC₇H₆FNO139.13140.05
2-Amino-5-chlorobenzaldehydeC₇H₆ClNO155.58[2]155.01[2]
This compoundC₇H₆BrNO200.03198.96
2-Amino-5-iodobenzaldehydeC₇H₆INO247.03[3]246.95[3]
2-Amino-5-methylbenzaldehydeC₈H₉NO135.16[4]136.08
2-Amino-3,5-dibromobenzaldehydeC₇H₅Br₂NO278.93[5]276.87[5]

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compoundEthanol~235, ~280, ~360
2-Amino-3,5-dibromobenzaldehydeAcetonitrile/Water255, 300, 400

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz (or higher field) spectrometer equipped with a 5 mm BBO probe.

Sample Preparation:

  • Weigh 5-10 mg of the sample directly into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert to dissolve the sample completely.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.089 s

  • Spectral Width (sw): 20.5 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.363 s

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal to ensure full coverage.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Data Processing:

  • The spectrum is automatically ratioed against the background spectrum.

  • Perform baseline correction if necessary.

  • Label significant peaks corresponding to characteristic functional group vibrations.

Mass Spectrometry (MS)

Instrumentation: An Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Ionization Mode: ESI positive

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 70 V

  • Mass Range: m/z 50-500

Data Processing:

  • Extract the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

  • Identify the molecular ion peak ([M+H]⁺ for ESI positive mode) and any significant fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0. A typical final concentration is in the range of 10-50 µM.

Acquisition Parameters:

  • Wavelength Range: 200-600 nm

  • Scan Speed: Medium

  • Slit Width: 1.0 nm

  • Cuvette: 1 cm path length quartz cuvette

Procedure:

  • Fill a cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank with the cuvette containing the sample solution.

  • Record the absorption spectrum of the sample.

Data Processing:

  • The baseline is automatically subtracted from the sample spectrum.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analyses and the structural relationships among the studied compounds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample Solid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Dilution_UV Dilution in UV-grade Solvent Sample->Dilution_UV UV-Vis Dilution_MS Dilution in Mobile Phase Sample->Dilution_MS MS FTIR FT-IR Spectrometer (ATR) Sample->FTIR FT-IR NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR UVVis UV-Vis Spectrophotometer Dilution_UV->UVVis MS LC-MS System (ESI) Dilution_MS->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data FTIR_Data Acquire Interferogram Process Spectrum FTIR->FTIR_Data MS_Data Acquire Chromatogram & Mass Spectrum MS->MS_Data UVVis_Data Acquire Absorbance Spectrum UVVis->UVVis_Data Structure Structural Elucidation & Comparison NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure UVVis_Data->Structure

Caption: General experimental workflow for the spectroscopic analysis of this compound and its derivatives.

Structural_Relationships cluster_parent Parent Compound cluster_derivatives Derivatives Parent This compound Fluoro 2-Amino-5-fluorobenzaldehyde Parent->Fluoro Halogen Substitution (Position 5) Chloro 2-Amino-5-chlorobenzaldehyde Parent->Chloro Iodo 2-Amino-5-iodobenzaldehyde Parent->Iodo Methyl 2-Amino-5-methylbenzaldehyde Parent->Methyl Alkyl Substitution (Position 5) Dibromo 2-Amino-3,5-dibromobenzaldehyde Parent->Dibromo Additional Halogenation (Position 3)

Caption: Structural relationships between this compound and its derivatives.

References

A Comparative Guide to the Purity Assessment of 2-Amino-5-bromobenzaldehyde: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 2-Amino-5-bromobenzaldehyde is paramount for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present supporting experimental data, detailed methodologies, and a workflow to aid in selecting the most appropriate analytical method.

At a Glance: GC vs. HPLC for this compound Analysis

The choice between GC and HPLC for the purity assessment of this compound hinges on a trade-off between direct analysis and the need for sample derivatization to ensure thermal stability and good chromatographic performance.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Sample Volatility Requires volatile and thermally stable analytes. Direct analysis of this compound can be challenging due to its polarity and potential for thermal degradation. Derivatization is often necessary.Ideal for non-volatile and thermally labile compounds. Direct analysis of this compound is straightforward.
Sample Preparation Can be more complex, often requiring a derivatization step to improve volatility and peak shape.Generally simpler, involving dissolution in a suitable solvent.
Sensitivity High sensitivity, especially with specific detectors like FID or MS.Sensitivity is detector-dependent (e.g., UV, DAD) and typically very good for chromophoric compounds like this compound.
Analysis Time Can offer faster run times for volatile compounds.Run times can be longer, particularly for complex mixtures requiring gradient elution.
Common Impurities Effective in separating volatile impurities.Excellent for separating a wide range of polar and non-polar impurities.

Quantitative Performance Comparison

The following table summarizes typical performance data for the analysis of aromatic amines and aldehydes using GC and HPLC, based on literature for similar compounds.

Validation ParameterGas Chromatography (with Derivatization)High-Performance Liquid Chromatography
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 1.0%
Limit of Detection (LOD) ng/mL rangeng/mL range
Limit of Quantitation (LOQ) µg/mL rangeµg/mL range

Recommended Analytical Workflow

The selection of an appropriate analytical technique is a critical step in the quality control of pharmaceutical intermediates. The following diagram illustrates a logical workflow for the purity assessment of this compound.

Purity Assessment Workflow Purity Assessment Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution_HPLC Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution_HPLC For HPLC Derivatization_GC Derivatization (Oximation followed by Silylation) Sample->Derivatization_GC For GC HPLC_Analysis HPLC Analysis (Reversed-Phase) Dissolution_HPLC->HPLC_Analysis GC_Analysis GC-MS Analysis Derivatization_GC->GC_Analysis Data_Processing Peak Integration & Quantification HPLC_Analysis->Data_Processing GC_Analysis->Data_Processing Purity_Calculation Calculate Purity (% Area) Data_Processing->Purity_Calculation Impurity_Profiling Identify and Quantify Impurities Purity_Calculation->Impurity_Profiling Report Generate Certificate of Analysis Impurity_Profiling->Report

Caption: Workflow for purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for the closely related compound, 2-Amino-3,5-dibromobenzaldehyde, and is expected to provide excellent separation for this compound and its potential impurities.

Chromatographic Conditions:

  • System: Standard HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.

Gas Chromatography (GC) Method with Derivatization

Due to the polar nature and thermal lability of the amino and aldehyde groups, a two-step derivatization is recommended for robust and reproducible GC analysis.[1]

Derivatization Procedure:

  • Oximation:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Add 1 mL of pyridine and 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Recap the vial and heat at 80°C for 30 minutes.

    • Cool to room temperature before injection.

Chromatographic Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Logical Selection of Analytical Method

The choice between HPLC and GC for the purity assessment of this compound is guided by the specific analytical needs. The following diagram illustrates the decision-making process.

Method Selection Logic Logical Flow for Selecting Between HPLC and GC Start Purity Assessment of This compound Direct_Analysis Is direct analysis without derivatization preferred? Start->Direct_Analysis Thermal_Stability Are potential thermal degradation products a concern? Direct_Analysis->Thermal_Stability No Use_HPLC Use HPLC Direct_Analysis->Use_HPLC Yes Volatile_Impurities Is the primary goal to quantify known volatile impurities? Thermal_Stability->Volatile_Impurities No Thermal_Stability->Use_HPLC Yes Volatile_Impurities->Use_HPLC No (General Purity) Use_GC Use GC with Derivatization Volatile_Impurities->Use_GC Yes

Caption: Logical flow for selecting between HPLC and GC.

Conclusion

Both HPLC and GC are powerful techniques for the purity assessment of this compound.

HPLC is the recommended method for routine quality control and stability testing. Its ability to directly analyze the compound without derivatization simplifies sample preparation and avoids potential artifacts from the derivatization process. The provided reversed-phase method is expected to be robust and capable of separating a wide range of potential impurities.

GC with derivatization is a suitable alternative, particularly for the identification and quantification of volatile impurities. The derivatization step is crucial to overcome the challenges associated with the direct analysis of this polar and thermally sensitive molecule. While the sample preparation is more involved, the high efficiency of capillary GC columns can provide excellent separation.

Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the nature of the impurities being monitored. For comprehensive characterization, the use of both techniques can be complementary.

References

A Senior Application Scientist's Guide to Validating the Structure of 2-Amino-5-bromobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural validation of synthesized molecules is a cornerstone of scientific integrity and progress. 2-Amino-5-bromobenzaldehyde is a versatile starting material, prized for its dual reactivity at the amino and aldehyde functionalities, leading to a diverse array of heterocyclic products. However, this same versatility can introduce ambiguity in the final product's structure. This guide provides a comparative analysis of analytical methodologies for validating the structures of common reaction products of this compound, with a focus on quinazolines and Schiff bases. We will delve into the causality behind experimental choices and present self-validating systems to ensure trustworthy and reproducible results.

The Synthetic Dichotomy: Quinazoline vs. Schiff Base Formation

The reaction of this compound can proceed down several pathways depending on the chosen reagents and conditions. Two of the most common transformations are the formation of quinazolines and Schiff bases. The validation of the final structure is critical as both pathways can sometimes be competitive or lead to unexpected rearrangements.

  • Quinazoline Synthesis: This typically involves a condensation reaction with a nitrogen source, such as an amine in the presence of an oxidizing agent, or with an orthoester and a nitrogen source like ammonium acetate. The reaction proceeds via an initial imine formation followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinazoline ring system.[1][2]

  • Schiff Base Formation: This is a more direct condensation reaction between the aldehyde group of this compound and a primary amine. This reaction is often catalyzed by a small amount of acid and results in the formation of an imine or azomethine linkage (-C=N-).[3][4]

To illustrate these divergent pathways, consider the following reaction schemes:

Reaction Pathways cluster_start Starting Material cluster_quinazoline Quinazoline Synthesis cluster_schiff_base Schiff Base Formation This compound This compound Amine + Oxidant Amine + Oxidant This compound->Amine + Oxidant [1] Primary Amine Primary Amine This compound->Primary Amine [2] Quinazoline Product Quinazoline Product Amine + Oxidant->Quinazoline Product Schiff Base Product Schiff Base Product Primary Amine->Schiff Base Product

Caption: Divergent reaction pathways of this compound.

A Comparative Spectroscopic Analysis

The structural elucidation of the reaction products relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy

FeatureQuinazoline Product (e.g., 6-bromo-2-phenylquinazoline)Schiff Base Product (e.g., N-(2-amino-5-bromobenzylidene)aniline)Rationale for Differentiation
-CH=N- Proton AbsentPresent, typically a singlet around δ 8.3-8.9 ppmThe aldehyde proton is consumed and becomes part of the aromatic quinazoline ring.
Quinazoline Ring Protons A distinct set of aromatic protons, often including a downfield singlet for the H4 proton (δ ~9.4 ppm).[5]The original aromatic protons of the this compound moiety remain, with shifts influenced by the new imine group.The formation of the new heterocyclic ring in the quinazoline creates a unique spin system and chemical shifts.
-NH₂ Protons AbsentPresent, a broad singlet, the chemical shift of which can vary depending on solvent and concentration.The amino group is incorporated into the quinazoline ring.

¹³C NMR Spectroscopy

FeatureQuinazoline ProductSchiff Base ProductRationale for Differentiation
-CH=N- Carbon AbsentPresent, typically in the range of δ 158-165 ppm.This signal is characteristic of the imine carbon.
Quinazoline Ring Carbons A set of quaternary and methine carbons characteristic of the fused heterocyclic system. The C4 carbon is typically found downfield.The original aromatic carbons of the benzaldehyde ring are present, with their chemical shifts perturbed by the imine substituent.The carbon framework of the quinazoline is fundamentally different from that of the Schiff base.
Infrared (IR) Spectroscopy: A Focus on Functional Groups

IR spectroscopy is an excellent technique for identifying the presence or absence of key functional groups.

Functional GroupQuinazoline ProductSchiff Base ProductRationale for Differentiation
N-H Stretch AbsentPresent, typically a broad band in the 3300-3500 cm⁻¹ region.The primary amine is consumed in the formation of the quinazoline ring.
C=O Stretch AbsentAbsentThe aldehyde carbonyl group is consumed in both reactions.
C=N Stretch Present (in the aromatic system), typically around 1610-1630 cm⁻¹.Present (imine), typically a strong band around 1620-1650 cm⁻¹.While both have C=N bonds, the conjugation and bond environment can lead to slight differences in absorption frequency.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the product and valuable structural information through fragmentation patterns. For bromine-containing compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a key diagnostic feature.[6]

FeatureQuinazoline ProductSchiff Base ProductRationale for Differentiation
Molecular Ion (M⁺) The m/z will correspond to the molecular weight of the quinazoline derivative. The M⁺ and M+2 peaks will be present.The m/z will correspond to the molecular weight of the Schiff base. The M⁺ and M+2 peaks will be present.The molecular weights of the two products will be different, providing a clear distinction.
Fragmentation Pattern Fragmentation will be characteristic of the stable quinazoline ring system.Fragmentation may involve cleavage at the C=N bond, leading to fragments corresponding to the two original amine and aldehyde components.[7][8]The different skeletal structures will lead to distinct and predictable fragmentation pathways.

Experimental Protocols for Structural Validation

A self-validating workflow is essential for ensuring the accuracy of your results. The following protocols outline the key steps for the synthesis and characterization of a representative quinazoline and Schiff base from this compound.

Synthesis Protocol 1: Preparation of 6-bromo-2-phenylquinazoline

This protocol is adapted from a general procedure for the synthesis of quinazolines.[1][9]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.2 mmol), and ammonium acetate (5.0 mmol) in glacial acetic acid (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash it with water, and then with a cold solution of ethanol/water (1:1).

  • Purification: Recrystallize the crude product from ethanol to yield the pure 6-bromo-2-phenylquinazoline.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and MS data for the purified product.

Synthesis Protocol 2: Preparation of a Schiff Base

This protocol is a general procedure for Schiff base formation.[3][4]

  • Reaction Setup: Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask. In a separate flask, dissolve the primary amine (e.g., aniline, 1.0 mmol) in ethanol (10 mL).

  • Reaction: Add the aniline solution to the this compound solution. Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry it under vacuum.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and MS data for the purified product.

Analytical Workflow

The following diagram illustrates a robust workflow for the validation of the reaction products.

Analytical Workflow Start Start Reaction Product Reaction Product Start->Reaction Product Purification Purification Reaction Product->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis NMR NMR Spectroscopic Analysis->NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation Structure Validation Structure Validation Data Interpretation->Structure Validation

Caption: A typical workflow for reaction product validation.

Conclusion

The structural validation of reaction products derived from this compound requires a multi-faceted analytical approach. By understanding the expected spectroscopic signatures of the potential products, such as quinazolines and Schiff bases, and by employing a systematic and self-validating experimental workflow, researchers can confidently and accurately determine the structure of their synthesized compounds. The comparative data and protocols presented in this guide serve as a valuable resource for navigating the challenges of structural elucidation in modern drug discovery and development.

References

Comparative study of 2-Amino-5-bromobenzaldehyde vs. 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Amino-5-bromobenzaldehyde and 2-Amino-3,5-dibromobenzaldehyde for Researchers

This guide provides a comprehensive comparison of this compound and 2-Amino-3,5-dibromobenzaldehyde, two key intermediates in pharmaceutical and chemical synthesis. The objective of this document is to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent by presenting a side-by-side analysis of their physicochemical properties, reactivity, and applications, supported by available experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of these compounds is crucial for their handling, storage, and application in synthesis. The addition of a second bromine atom in 2-Amino-3,5-dibromobenzaldehyde significantly influences its molecular weight, melting point, and other physical properties when compared to its monobrominated counterpart.

PropertyThis compound2-Amino-3,5-dibromobenzaldehyde
CAS Number 29124-57-0[1][2][3]50910-55-9[4][5][6]
Molecular Formula C₇H₆BrNO[1][2][3]C₇H₅Br₂NO[4][6]
Molecular Weight 200.03 g/mol [1][3]278.93 g/mol [4][6]
Appearance Yellow/Solid[2]Yellow colored powder[5]
Melting Point 75-77 °C136-139 °C[6]
Boiling Point 290.3±25.0 °C at 760 mmHg319.9±42.0 °C at 760 mmHg[6]
Solubility Slightly soluble in water, soluble in ethanol and ether.[7]Soluble in DMF, DMSO, and methanol; sparingly soluble in water.[8]
Purity (Typical) ≥97.0%≥98.0% to 99.0%[5][8]

Spectroscopic Data

The spectroscopic signatures of these molecules are distinct, primarily due to the differing substitution patterns on the aromatic ring. Below is a comparison of their reported ¹H and ¹³C NMR data.

This compound
  • ¹H NMR (400 MHz, CDCl₃) δ: 9.79 (s, 1H, CHO), 7.58 (d, J = 2.4 Hz, 1H, Ar-H), 7.37 (dd, J = 8.8, 2.3 Hz, 1H, Ar-H), 6.56 (d, J = 8.8 Hz, 1H, Ar-H), 6.14 (br s, 2H, NH₂).[4]

  • ¹³C NMR (100 MHz, CDCl₃) δ: 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4.[4]

2-Amino-3,5-dibromobenzaldehyde

Reactivity and Applications

Both compounds are valuable precursors in organic synthesis, particularly for the construction of heterocyclic systems. Their reactivity is centered around the amino and aldehyde functional groups.

Electronic Effects: The primary difference in reactivity stems from the electronic effects of the bromine substituents.

  • This compound: The bromine atom at the 5-position exerts an electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The amino group is a strong electron-donating group.

  • 2-Amino-3,5-dibromobenzaldehyde: The presence of a second bromine atom at the 3-position significantly increases the electron-withdrawing nature of the ring. This has two main consequences:

    • Aldehyde Group: The carbonyl carbon is more electrophilic, making it potentially more reactive towards nucleophiles.

    • Amino Group: The nucleophilicity of the amino group is reduced due to the strong inductive withdrawal of the two bromine atoms.

Common Reactions and Applications:

  • Schiff Base Formation: Both molecules readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes have been investigated for their biological activities.

  • Heterocycle Synthesis: They are key building blocks for synthesizing quinolines via the Friedländer annulation and other heterocyclic systems.

  • Pharmaceutical Synthesis: 2-Amino-3,5-dibromobenzaldehyde is a well-documented intermediate in the synthesis of the mucolytic drug Ambroxol.[9]

G cluster_0 This compound cluster_1 2-Amino-3,5-dibromobenzaldehyde cluster_2 Common Reaction Pathways A This compound C Primary Amine A->C Condensation E Ketone with α-methylene A->E Cyclocondensation B 2-Amino-3,5-dibromobenzaldehyde B->C Condensation B->E Cyclocondensation I Ambroxol Synthesis B->I Key Intermediate D Schiff Base Formation C->D H Metal Complexes D->H F Friedländer Annulation E->F G Substituted Quinolines F->G

Caption: Reaction pathways for the two benzaldehydes.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the synthesis of Schiff bases from both compounds.

General Protocol for Schiff Base Synthesis from 2-Amino-3,5-dibromobenzaldehyde

This protocol is adapted from the synthesis of tridentate chiral Schiff base ligands.

  • Materials: 2-Amino-3,5-dibromobenzaldehyde, primary amine (e.g., L-Valinol hydrochloride), triethylamine, benzene, reflux condenser with Dean-Stark apparatus, magnetic stirrer.

  • Procedure:

    • To a solution of the primary amine hydrochloride (1.0 eq) in benzene, add 2-Amino-3,5-dibromobenzaldehyde (1.0 eq).

    • Add triethylamine (a slight excess) dropwise at 30 °C.

    • Slowly raise the temperature to reflux and collect the water formed using a Dean-Stark apparatus.

    • Maintain reflux for approximately 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the formed triethylamine hydrochloride by filtration.

    • Remove the solvent under vacuum to yield the Schiff base product. Yields for specific reactions using this protocol have been reported to be in the range of 83-85%.

General Protocol for Schiff Base Synthesis from this compound

While a specific protocol with yields for Schiff base synthesis from this compound was not found in the search results, a general procedure can be adapted from standard organic synthesis techniques.

  • Materials: this compound, primary amine (e.g., aniline), absolute ethanol, glacial acetic acid (catalyst), reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add the primary amine (1.0 eq) to the solution while stirring.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent.

workflow start Select Aldehyde aldehydeA This compound start->aldehydeA aldehydeB 2-Amino-3,5-dibromobenzaldehyde start->aldehydeB reaction Condensation Reaction (e.g., Schiff Base Formation) aldehydeA->reaction aldehydeB->reaction amine Choose Primary Amine amine->reaction workup Work-up & Purification reaction->workup characterization Spectroscopic Characterization (NMR, IR, MS) workup->characterization application Further Application (e.g., Metal Complexation, Biological Screening) characterization->application

Caption: General experimental workflow.

Biological Activity

Schiff bases derived from both this compound and 2-Amino-3,5-dibromobenzaldehyde, along with their metal complexes, have been investigated for their antimicrobial properties.

  • Derivatives of 2-Amino-3,5-dibromobenzaldehyde: Schiff bases and their copper and nickel complexes have shown excellent activity against both gram-positive and gram-negative bacteria, including E. coli, S. aureus, P. aeruginosa, and S. typhi.

  • General Trend: It is a common observation that metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the Schiff base ligands alone. This is often attributed to the chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

Conclusion

The choice between this compound and 2-Amino-3,5-dibromobenzaldehyde will depend on the specific synthetic target and desired properties of the final product.

  • This compound is a suitable starting material for introducing a single bromine atom and offers a different substitution pattern for further functionalization.

  • 2-Amino-3,5-dibromobenzaldehyde provides a more electron-deficient aromatic ring, which can influence the reactivity of the functional groups and the properties of the resulting products. It is the preferred intermediate for the synthesis of Ambroxol and related structures.

Researchers should consider the electronic effects of the additional bromine atom when designing synthetic routes and predicting the reactivity of these versatile building blocks. The provided protocols offer a starting point for the synthesis of derivatives for further investigation.

References

Comparative Analysis of the Biological Activity of Schiff Bases Derived from 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the synthesis, biological evaluation, and potential therapeutic applications of Schiff bases synthesized from 2-Amino-5-bromobenzaldehyde.

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities. The incorporation of a bromine atom and an amino group on the benzaldehyde ring, as seen in this compound, offers a unique scaffold for the synthesis of novel Schiff base derivatives with potentially enhanced pharmacological properties. These compounds have garnered significant interest in medicinal chemistry due to their potential as antimicrobial, anticancer, and antioxidant agents. This guide provides a comparative overview of the biological activities of Schiff bases derived from this specific precursor, supported by experimental data and detailed methodologies.

Synthesis of Schiff Bases from this compound

The general method for synthesizing Schiff bases from this compound involves a condensation reaction with a primary amine in a suitable solvent, often an alcohol like ethanol. The reaction is typically catalyzed by a few drops of glacial acetic acid and proceeds under reflux conditions. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC). The resulting product, which often precipitates upon cooling, can be purified by filtration and recrystallization.

Below is a generalized workflow for the synthesis of these Schiff bases.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A This compound D Reaction Mixture A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) C->D E Reflux D->E F Cooling & Precipitation E->F G Filtration & Washing F->G H Purification (Recrystallization) G->H I Characterized Schiff Base H->I J FT-IR Spectroscopy I->J K NMR Spectroscopy (1H, 13C) I->K L Mass Spectrometry I->L M Elemental Analysis I->M

Caption: General workflow for the synthesis and characterization of Schiff bases.

Comparative Biological Activities

While specific quantitative data for a wide range of Schiff bases derived directly from this compound is limited in publicly available literature, studies on structurally similar bromo-substituted Schiff bases provide valuable insights into their potential biological activities. The following sections summarize the expected activities and present available data for analogous compounds.

Antimicrobial Activity

Schiff bases containing bromine atoms are often reported to possess significant antimicrobial properties. The lipophilicity conferred by the halogen atom is thought to enhance the compound's ability to penetrate microbial cell membranes. The mechanism of action is often attributed to the azomethine nitrogen, which can interfere with normal cell processes by forming hydrogen bonds with active sites of cellular enzymes.

Table 1: Antimicrobial Activity of Representative Bromo-Substituted Schiff Bases (Analogous Compounds)

Compound/OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Schiff Base from 5-bromosalicylaldehyde and 2-aminomethylthiophene
Staphylococcus aureus> 500[1]
Bacillus subtilis> 500[1]
Escherichia coli> 500[1]
Pseudomonas aeruginosa> 500[1]
Metal Complexes of Schiff Base from 5-bromosalicylaldehyde
Cu(II) Complex vs. S. aureus125[1]
Ni(II) Complex vs. S. aureus250[1]
Zn(II) Complex vs. S. aureus250[1]

Note: The data presented is for Schiff bases derived from 5-bromosalicylaldehyde, a structurally related compound, as specific data for this compound derivatives was not available in the searched literature.

Anticancer Activity

The anticancer potential of Schiff bases is a significant area of research. These compounds can induce apoptosis in cancer cells through various mechanisms, including DNA binding and cleavage, and modulation of signaling pathways. The presence of the bromo-substituent can enhance the cytotoxic activity.

Table 2: In Vitro Cytotoxicity of Representative Bromo-Substituted Schiff Bases and Their Complexes (Analogous Compounds)

CompoundCell LineIC50 (µM)Reference
Schiff base from 5-bromosalicylaldehyde and 2-aminomethylthiopheneHCT116 (Colon)48.5[1]
HEP2 (Larynx)55.2[1]
Cu(II) ComplexHCT116 (Colon)22.7[1]
HEP2 (Larynx)30.9[1]
Ni(II) ComplexHCT116 (Colon)35.6[1]
HEP2 (Larynx)42.8[1]
Zn(II) ComplexHCT116 (Colon)40.2[1]
HEP2 (Larynx)48.1[1]

Note: The data presented is for Schiff bases derived from 5-bromosalicylaldehyde. Specific IC50 values for Schiff bases from this compound were not found in the reviewed literature.

Antioxidant Activity

Many Schiff bases exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals. The presence of electron-donating groups, such as the amino group in the this compound moiety, can contribute to this activity. The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of a Representative Bromo-Substituted Schiff Base (Analogous Compound)

CompoundDPPH Radical Scavenging Activity (IC50)Reference
Schiff base from 5-bromo-2-hydroxybenzaldehyde and aminothiophene derivativeLower activity than standard antioxidants[2]
Pd(II) complex of the above Schiff baseIC50: 1.25 µg/mL (ABTS assay)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of the biological activities of these Schiff bases.

General Synthesis of Schiff Bases

A solution of this compound (1 equivalent) in ethanol is treated with a solution of the respective primary amine (1 equivalent) in ethanol. A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture.

  • Serial Dilutions: The synthesized Schiff bases are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Schiff base derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

DPPH Radical Scavenging Assay
  • Preparation of Solutions: A stock solution of the Schiff base in a suitable solvent (e.g., methanol or ethanol) is prepared, along with a solution of DPPH radical.

  • Reaction Mixture: Various concentrations of the Schiff base solution are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Potential Signaling Pathways

While the precise signaling pathways modulated by Schiff bases derived from this compound are not yet fully elucidated, studies on similar compounds suggest potential mechanisms of action, particularly in cancer cells. One such proposed pathway involves the induction of apoptosis through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways.

Signaling_Pathway Schiff Base Schiff Base Cellular Stress Cellular Stress Schiff Base->Cellular Stress MAPK Cascade MAPK Cascade Cellular Stress->MAPK Cascade JNK/p38 Activation JNK/p38 Activation MAPK Cascade->JNK/p38 Activation Bcl-2 Family Modulation Bcl-2 Family Modulation JNK/p38 Activation->Bcl-2 Family Modulation Mitochondrial Disruption Mitochondrial Disruption Bcl-2 Family Modulation->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A proposed signaling pathway for the anticancer activity of Schiff bases.

Conclusion

Schiff bases derived from this compound represent a promising scaffold for the development of new therapeutic agents. While comprehensive quantitative data for a broad range of these specific derivatives is still emerging, the available information on structurally similar compounds suggests significant potential in the fields of antimicrobial and anticancer research. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization of the primary amine component, provides a rich area for further investigation. Future studies should focus on synthesizing a library of these specific Schiff bases and conducting systematic biological evaluations to establish clear structure-activity relationships and elucidate their precise mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this important class of compounds.

References

A Comparative Guide to the Thermal Stability of Metal Complexes Derived from Aminobenzaldehyde-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of metal complexes synthesized from Schiff bases derived from various aminobenzaldehydes. The thermal decomposition patterns and relative stabilities of these compounds are crucial for their potential applications in catalysis, materials science, and pharmaceuticals. This document summarizes key experimental data, details the methodologies for synthesis and thermal analysis, and visualizes the experimental workflow.

Comparative Thermal Decomposition Data

The thermal stability of metal complexes is significantly influenced by the structure of the Schiff base ligand, which is determined by the specific aminobenzaldehyde isomer and the amine used in its synthesis, as well as the coordinated metal ion. The following tables summarize the thermal decomposition data obtained from thermogravimetric analysis (TGA) for various metal complexes derived from substituted aminobenzaldehydes.

Table 1: Thermal Decomposition Data for VO(IV) and Ni(II) Complexes with Schiff Bases Derived from 2-Amino-3,5-dibromobenzaldehyde

ComplexTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Decomposing Moiety
[VO(L¹)(H₂O)]105-2854.804.901.5 H₂O
285-45040.0040.80C₁₆H₁₂Br₄
450-63044.2043.90C₁₆H₁₂Br₄N₂
[Ni(L¹)(H₂O)₂]120-2506.506.602 H₂O
250-48045.0045.50C₁₆H₁₂Br₄
480-65038.0038.50C₁₆H₁₂Br₄N₂

L¹ = Schiff base derived from 2-Amino-3,5-dibromobenzaldehyde and ethylenediamine.

Table 2: Thermal Decomposition Data for Co(II), Cu(II), and Zn(II) Complexes with a Schiff Base Derived from 4-(Dimethylamino)benzaldehyde

ComplexDecomposition StepTemperature Range (°C)Weight Loss (%)
[Co₂(DMABT)]125-30015.2
2300-55068.5
[Cu₂(DMABT)]125-25012.8
2250-50072.3
[Zn₂(DMABT)]125-35018.9
2350-60065.1

DMABT = Bis(4-dimethylamino)benzylidene) ethanebis(thioamide). Data interpreted from graphical representations in a related study.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and thermal analysis of metal complexes of Schiff bases derived from aminobenzaldehydes, based on common procedures reported in the literature.

Synthesis of Schiff Base Ligands

A common method for synthesizing Schiff base ligands involves the condensation reaction between an aminobenzaldehyde derivative and a primary amine.

Materials:

  • Substituted aminobenzaldehyde (e.g., 2-Amino-3,5-dibromobenzaldehyde, 4-(dimethylamino)benzaldehyde)

  • Primary amine (e.g., ethylenediamine, dithiooxamide)

  • Ethanol or Methanol

Procedure:

  • Dissolve the substituted aminobenzaldehyde (1 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add a solution of the primary amine (1 mmol for a 1:1 condensation, or 0.5 mmol of a diamine for a 2:1 condensation) in 25 mL of ethanol to the flask.

  • Reflux the resulting mixture for a period of 2 to 8 hours.

  • Allow the solution to cool to room temperature.

  • The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of Metal Complexes

The synthesized Schiff base ligand is then reacted with a metal salt to form the complex.

Materials:

  • Schiff base ligand

  • Metal salt (e.g., VOSO₄·H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the Schiff base ligand (1 mmol) in 50 mL of ethanol or methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 mmol) in 25 mL of ethanol or methanol.

  • Add the metal salt solution to the Schiff base solution dropwise with constant stirring.

  • Reflux the reaction mixture for 4 to 8 hours.

  • The resulting colored precipitate of the metal complex is filtered, washed with the solvent used, and dried under vacuum.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability of the synthesized metal complexes.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small sample of the metal complex (typically 5-10 mg) into an alumina or platinum crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C or 1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is typically carried out under an inert nitrogen atmosphere to prevent oxidation.

  • The instrument records the mass of the sample as a function of temperature.

  • The resulting TGA curve is analyzed to determine the decomposition temperatures and the percentage of weight loss at each step.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and thermal analysis of the metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start aminobenzaldehyde Aminobenzaldehyde Derivative start->aminobenzaldehyde amine Primary Amine start->amine schiff_base_synthesis Schiff Base Synthesis (Condensation Reaction) aminobenzaldehyde->schiff_base_synthesis amine->schiff_base_synthesis schiff_base Schiff Base Ligand schiff_base_synthesis->schiff_base complex_synthesis Metal Complex Synthesis (Complexation Reaction) schiff_base->complex_synthesis metal_salt Metal Salt metal_salt->complex_synthesis metal_complex Metal Complex complex_synthesis->metal_complex tga Thermogravimetric Analysis (TGA) metal_complex->tga data_analysis Data Analysis (Decomposition Temp., % Wt. Loss) tga->data_analysis end End data_analysis->end

Caption: General workflow for synthesis and thermal analysis.

A Comparative Guide to the Quantum Chemical Properties of Substituted Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the quantum chemical properties of 2-Amino-5-bromobenzaldehyde (2A5BB) and a structurally related alternative, 5-Bromo-2-hydroxybenzaldehyde (5B2HB). The objective is to offer a clear, data-driven comparison of their geometric, electronic, and spectroscopic characteristics based on computational and experimental studies. This information is crucial for understanding their reactivity, stability, and potential applications in drug design and materials science.

Molecular Structures

The fundamental difference between the two molecules lies in the substituent at the C2 position of the benzene ring: an amino group (-NH₂) in 2A5BB and a hydroxyl group (-OH) in 5B2HB. This seemingly minor change significantly influences their electronic and structural properties.

Comparison of Geometric Parameters

Density Functional Theory (DFT) calculations have been employed to determine the optimized geometries of both molecules. The following tables summarize key calculated and, where available, experimental bond lengths and angles.

Table 1: Selected Bond Lengths (Å)

BondThis compound (Calculated)5-Bromo-2-hydroxybenzaldehyde (Calculated)[1]5-Bromo-2-hydroxybenzaldehyde (Experimental)[1]
C-Br-1.8991.907
C=O-1.2291.226
C-N1.462[2]--
O-H-0.9710.960
C-C (ring)~1.42[2]1.389 - 1.4111.381 - 1.402
C-H (ring)~1.1[2]1.081 - 1.0850.930

Table 2: Selected Bond Angles (°)

AngleThis compound (Calculated)5-Bromo-2-hydroxybenzaldehyde (Calculated)[1]5-Bromo-2-hydroxybenzaldehyde (Experimental)[1]
C-C-C (ring)~120[2]118.9 - 121.8118.5 - 121.1
C-C-H (ring)-119.2 - 120.7119.3 - 120.1
C-C-Br-119.1119.1
C-C-O-123.8124.2

Comparison of Electronic Properties

The electronic properties, particularly the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the resulting energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties (eV)

ParameterThis compound5-Bromo-2-hydroxybenzaldehyde[1]
HOMO Energy--8.24
LUMO Energy--1.14
HOMO-LUMO Energy Gap-7.10
Ionization Potential-8.24
Electron Affinity-1.14
Electronegativity-4.69
Chemical Hardness-3.54
Chemical Softness-0.14
Electrophilicity Index-3.09

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The significant energy gap in 5B2HB suggests good stability.[1]

Comparison of Vibrational Frequencies

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The table below compares experimental and calculated vibrational frequencies for key functional groups.

Table 4: Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compound (Experimental IR)[3]5-Bromo-2-hydroxybenzaldehyde (Calculated)[1]5-Bromo-2-hydroxybenzaldehyde (Experimental FT-IR)
N-H Stretch3424, 3322--
O-H Stretch---
C-H Stretch (aromatic)-3086-
C=O Stretch16491687~1600-1700[1]
C-N Stretch1311--

Experimental and Computational Protocols

Quantum Chemical Calculations:

The computational data presented for both molecules were primarily obtained using Density Functional Theory (DFT).

  • Software: Gaussian 16W[4] and Gaussian 09[1]

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4]

  • Basis Set: 6-311++G(d,p).[4]

This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

Experimental Spectroscopy:

  • FT-IR Spectroscopy: The experimental FT-IR spectrum for this compound was recorded using an Attenuated Total Reflectance (ATR) accessory.[3] For 5-Bromo-2-hydroxybenzaldehyde, the FT-IR spectrum was recorded in the range of 4000–450 cm⁻¹ using a Perkin Elmer Spectrum instrument with a KBr beam splitter.[1]

Visualizing a Quantum Chemical Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of a molecule like this compound.

G cluster_start Initial Steps cluster_computation Computational Analysis cluster_analysis Data Analysis and Comparison cluster_application Application start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop struct_analysis Analyze Optimized Structure (Bond Lengths, Angles) geom_opt->struct_analysis spec_analysis Analyze Vibrational Spectra (Compare with Exp.) freq_calc->spec_analysis react_analysis Analyze Electronic Properties (Reactivity) elec_prop->react_analysis docking Molecular Docking (Optional) react_analysis->docking

Caption: A typical workflow for a quantum chemical study of a small organic molecule.

Signaling Pathway and Reactivity

The electronic properties of these molecules, particularly the distribution of electrostatic potential, dictate their reactivity. For instance, in this compound, the negative electrostatic potential is concentrated over the oxygen atom of the aldehyde group, making it a likely site for electrophilic attack. Conversely, positive potential is found around the hydrogen atoms of the amino group.[4] This understanding is crucial for predicting reaction mechanisms and designing new synthetic pathways.

The following diagram illustrates a generalized reaction pathway involving a substituted benzaldehyde.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Substituted Benzaldehyde intermediate Tetrahedral Intermediate reactant1->intermediate reactant2 Nucleophile (e.g., Amine, Enolate) reactant2->intermediate product Final Product (e.g., Schiff Base, Adduct) intermediate->product

Caption: Generalized nucleophilic addition to a substituted benzaldehyde.

References

A Comparative Guide to Potentiometric Studies of Metal Complexes with Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability and thermodynamic properties of metal complexes formed with different Schiff bases, supported by experimental data from potentiometric studies. Detailed experimental protocols are included to facilitate the replication and adaptation of these methods in your research.

Introduction to Potentiometric Studies of Schiff Base Complexes

Potentiometry is a widely used electrochemical technique to investigate the formation and stability of metal complexes in solution.[1][2] By measuring the potential of an electrode in equilibrium with a solution containing the ligand and metal ion, we can determine the stability constants of the resulting complexes. Schiff bases, with their versatile coordinating properties through imine nitrogen and other donor atoms, form stable complexes with a wide range of metal ions, making them subjects of significant interest in coordination chemistry and drug development.[3][4]

This guide compares the potentiometrically determined stability constants and thermodynamic parameters of metal complexes with two different Schiff base ligands:

  • L1: 4-(4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-phenol

  • L2: [4-(morpholin-4-yl)benzylidenyl]thiosemicarbazide

Comparative Analysis of Stability Constants

The stability of metal complexes is a critical factor in their potential biological activity and applications. The following tables summarize the stepwise and overall stability constants (log K) for the formation of 1:1 and 1:2 (metal:ligand) complexes with L1 and L2, as determined by potentiometric titration.

Table 1: Stability Constants of Metal Complexes with Schiff Base L1 *

Metal Ionlog K₁log K₂
Mn²⁺7.856.50
Co²⁺8.306.80
Ni²⁺8.857.25
Cu²⁺10.208.50

*Data obtained in a 10% (by volume) ethanol-water mixture at 298 K and an ionic strength of 0.1 mol·dm⁻³ KCl.[5]

Table 2: Formation Constants of Metal Complexes with Schiff Base L2 *

Metal Ionlog K
Mn(II)10.15
Co(II)11.21
Ni(II)9.89
Cu(II)10.84
Fe(III)11.54
Pd(II)10.01
La(III)12.33

*Data obtained in a 25% (v/v) ethanol-water mixture at an ionic strength of 1 mol dm⁻³ NaClO₄.[6][7]

The data reveals that for the divalent metal ions studied with L1, the stability of the complexes follows the Irving-Williams order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺.[1] This trend is commonly observed for high-spin octahedral complexes of first-row transition metals. For L2, the order of stability is different, with La(III) and Fe(III) forming the most stable complexes, which can be attributed to their higher charge density.[6]

Thermodynamic Insights

The thermodynamic parameters (ΔG, ΔH, and ΔS) provide deeper insights into the spontaneity and driving forces of the complexation reactions.

Table 3: Thermodynamic Parameters for the Formation of Metal Complexes with L1 at 298 K

Metal Ion-ΔG₁ (kJ·mol⁻¹)-ΔG₂ (kJ·mol⁻¹)ΔH₁ (kJ·mol⁻¹)ΔH₂ (kJ·mol⁻¹)ΔS₁ (J·mol⁻¹·K⁻¹)ΔS₂ (J·mol⁻¹·K⁻¹)
Mn²⁺ 44.8037.0929.8725.11250.5208.7
Co²⁺ 47.3738.8131.6526.43265.2218.9
Ni²⁺ 50.5141.3833.7428.12282.7233.2
Cu²⁺ 58.2148.5138.8932.41325.8271.5

The negative values of ΔG for all complexes indicate that their formation is a spontaneous process.[5] The positive values of ΔH and ΔS suggest that the complexation is endothermic and entropically driven.[5] The increase in entropy is likely due to the release of solvent molecules from the hydration spheres of the metal ion and the ligand upon complex formation.

Experimental Protocols

The following is a generalized experimental protocol for the potentiometric titration of Schiff base metal complexes, based on the methodologies reported in the cited literature.[5][6][8]

1. Materials and Solutions:

  • Schiff Base Ligand: Synthesized and purified according to established methods. A stock solution of the ligand (e.g., 0.001 mol·dm⁻³) is prepared in a suitable solvent mixture (e.g., ethanol-water).[5][6]

  • Metal Salts: Analytical grade metal chlorides or nitrates are used to prepare stock solutions (e.g., 0.0001 mol·dm⁻³).[5][6] The exact concentration is determined by standard methods like EDTA titration.[7]

  • Acid and Base: Standard solutions of a strong acid (e.g., 0.001 mol·dm⁻³ HCl) and a carbonate-free strong base (e.g., 0.2 mol·dm⁻³ NaOH) are prepared and standardized.[5][6]

  • Inert Electrolyte: A solution of an inert salt (e.g., 1 mol·dm⁻³ KCl or NaClO₄) is used to maintain a constant ionic strength throughout the titration.[5][6]

2. Potentiometric Titration Setup:

  • A calibrated pH meter with a combined glass electrode is used for pH measurements.[9]

  • The titration is carried out in a double-walled glass vessel maintained at a constant temperature (e.g., 298 K) using a circulating water bath.[5]

  • The solution is continuously stirred, and an inert atmosphere is maintained by bubbling purified nitrogen gas through the solution to exclude dissolved carbon dioxide.[10]

3. Titration Procedure:

Three sets of titrations are typically performed:

  • (a) Acid Titration: A known volume of the strong acid and inert electrolyte is diluted with the solvent mixture and titrated against the standard base. This is used for the calibration of the electrode.[5]

  • (b) Ligand Titration: The above solution is prepared with the addition of a known volume of the Schiff base ligand stock solution and titrated against the standard base. This allows for the determination of the ligand's protonation constants.[5][6]

  • (c) Metal-Ligand Titration: A solution containing the strong acid, inert electrolyte, Schiff base ligand, and the metal salt solution is titrated against the standard base.[5][6]

4. Data Analysis:

The titration data (pH vs. volume of titrant) is used to calculate the proton-ligand and metal-ligand stability constants. This is typically done using computer programs that employ non-linear least-squares methods to fit the potentiometric data to a model of the equilibria in solution.[8] From the temperature dependence of the stability constants, the thermodynamic parameters (ΔG, ΔH, and ΔS) can be calculated using the van't Hoff equation.[11]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical potentiometric study of Schiff base metal complexes.

Potentiometric_Study_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Ligand Schiff Base Ligand Solution Ligand_Titration Ligand Titration (Protonation Constants) Ligand->Ligand_Titration Metal_Ligand_Titration Metal-Ligand Titration (Stability Constants) Ligand->Metal_Ligand_Titration Metal Metal Salt Solution Metal->Metal_Ligand_Titration Acid Standard Acid Acid_Titration Acid Titration (Electrode Calibration) Acid->Acid_Titration Acid->Ligand_Titration Acid->Metal_Ligand_Titration Base Standard Base Base->Acid_Titration Titrant Base->Ligand_Titration Titrant Base->Metal_Ligand_Titration Titrant Electrolyte Inert Electrolyte Electrolyte->Acid_Titration Electrolyte->Ligand_Titration Electrolyte->Metal_Ligand_Titration Titration_Setup Constant Temperature Inert Atmosphere Titration_Setup->Acid_Titration Titration_Setup->Ligand_Titration Titration_Setup->Metal_Ligand_Titration Data_Collection pH vs. Volume Data Collection Acid_Titration->Data_Collection Ligand_Titration->Data_Collection Metal_Ligand_Titration->Data_Collection Calculation Computational Analysis (e.g., HYPERQUAD) Data_Collection->Calculation Results Stability Constants (log K) Thermodynamic Parameters (ΔG, ΔH, ΔS) Calculation->Results

Caption: Workflow for potentiometric determination of stability constants.

Conclusion

This guide has provided a comparative overview of the stability and thermodynamic properties of metal complexes with two distinct Schiff base ligands, based on potentiometric studies. The presented data and experimental protocols offer a valuable resource for researchers in the fields of coordination chemistry and drug development. The choice of Schiff base ligand significantly influences the stability and thermodynamic profile of the resulting metal complexes, highlighting the importance of tailored ligand design for specific applications. The detailed workflow and methodologies outlined herein provide a solid foundation for conducting further potentiometric investigations into the fascinating world of Schiff base metal complexes.

References

A Comparative Guide to the Synthesis of Substituted Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The strategic introduction of an amino and an aldehyde group on a benzene ring opens up a plethora of possibilities for further functionalization. This guide provides an objective comparison of three prominent synthesis pathways for substituted aminobenzaldehydes: the Vilsmeier-Haack reaction, the Duff reaction, and the reduction of nitrobenzaldehydes. The performance of these methods is evaluated based on experimental data, with detailed protocols provided for each.

At a Glance: Comparison of Synthesis Pathways

The selection of an appropriate synthetic route to a target substituted aminobenzaldehyde is contingent on several factors, including the desired substitution pattern, required yield, scalability, and the sensitivity of other functional groups present in the molecule. The following table summarizes the key aspects of the three discussed pathways.

ParameterVilsmeier-Haack ReactionDuff ReactionReduction of Nitrobenzaldehydes
Starting Material Substituted AnilineSubstituted Aniline or PhenolSubstituted Nitrobenzaldehyde
Primary Reagents POCl₃, DMFHexamethylenetetramine (HMTA), Acid (e.g., AcOH, TFA)Reducing agent (e.g., H₂, Pd/C; Fe/HCl; SnCl₂/HCl)
Typical Product para-Substituted Aminobenzaldehydeortho- and para-Substituted AminobenzaldehydeAminobenzaldehyde with substitution pattern of the starting nitro compound
Selectivity High for para-formylation of N,N-dialkylanilinesPrimarily ortho-formylation for phenols, para for anilinesHigh for reduction of nitro group
Typical Yield High (e.g., 80-89%)[1][2]Moderate to low (often <20%, can be improved)[3][4]Very High (e.g., >90% for catalytic hydrogenation)[5][6]
Reaction Conditions 0°C to 90°C, relatively short reaction times[1][2]High temperatures (150-160°C), can be harsh[7]Room temperature to reflux, variable times[5][6]
Advantages High yields, good for para-substitutionOne-pot formylationExcellent yields, clean reaction (catalytic hydrogenation), wide substrate scope
Disadvantages Use of corrosive POCl₃Often low yields, high temperatures, potential for side productsRequires precursor nitro compound, potential for over-reduction with some reagents

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for each of the discussed synthesis methods.

Vilsmeier_Haack_Reaction sub_aniline Substituted Aniline iminium_salt Iminium Salt Intermediate sub_aniline->iminium_salt Electrophilic Aromatic Substitution vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) vilsmeier_reagent->iminium_salt aminobenzaldehyde Substituted Aminobenzaldehyde iminium_salt->aminobenzaldehyde hydrolysis Hydrolysis hydrolysis->aminobenzaldehyde

Vilsmeier-Haack Reaction Pathway

Duff_Reaction sub_aniline Substituted Aniline iminium_intermediate Iminium Ion Intermediate sub_aniline->iminium_intermediate Electrophilic Aromatic Substitution hmta HMTA hmta->iminium_intermediate aminobenzaldehyde Substituted Aminobenzaldehyde iminium_intermediate->aminobenzaldehyde hydrolysis Acidic Hydrolysis hydrolysis->aminobenzaldehyde

Duff Reaction Pathway

Nitro_Reduction nitrobenzaldehyde Substituted Nitrobenzaldehyde aminobenzaldehyde Substituted Aminobenzaldehyde nitrobenzaldehyde->aminobenzaldehyde reducing_agent Reducing Agent (e.g., H₂, Pd/C) reducing_agent->aminobenzaldehyde

Reduction of Nitrobenzaldehyde Pathway

Experimental Protocols

Vilsmeier-Haack Reaction: Synthesis of 4-Dimethylaminobenzaldehyde[1]

This protocol details the formylation of N,N-dimethylaniline to yield 4-dimethylaminobenzaldehyde.

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium acetate solution

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser with a calcium chloride tube, place 6 moles of DMF.

  • Cool the flask in an ice bath and add 1.65 moles of POCl₃ dropwise with stirring.

  • After the initial exothermic reaction subsides, add 1.65 moles of N,N-dimethylaniline dropwise with stirring.

  • Heat the reaction mixture on a steam bath and continue stirring for 2 hours.

  • Cool the mixture and pour it over 1.5 kg of crushed ice.

  • Neutralize the solution to a pH of 6-8 by the dropwise addition of approximately 1.5 L of saturated aqueous sodium acetate solution with vigorous stirring.

  • Store the mixture in a refrigerator overnight to allow for complete precipitation.

  • Filter the crystalline precipitate by suction and wash it several times with water.

  • Air-dry the product to obtain 4-dimethylaminobenzaldehyde.

Expected Yield: 80-84%[1]

Duff Reaction: Synthesis of 4-Dimethylaminobenzaldehyde

While the Duff reaction is more commonly employed for the ortho-formylation of phenols, it can be adapted for the para-formylation of N,N-dialkylanilines.[3]

Materials:

  • N,N-Dimethylaniline

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid

  • Water

Procedure:

  • Prepare a glyceroboric acid medium by heating glycerol and boric acid.

  • Add an intimate mixture of N,N-dimethylaniline and HMTA to the hot glyceroboric acid.

  • Heat the reaction mixture to 150-160°C for a specified time (e.g., 20 minutes).

  • Cool the reaction mixture and hydrolyze it by adding a dilute solution of sulfuric acid.

  • Isolate the product by steam distillation or extraction.

Expected Yield: Generally lower than the Vilsmeier-Haack reaction, often in the range of 15-30%.[7]

Reduction of Nitrobenzaldehyde: Synthesis of 4-Aminobenzaldehyde[5]

This protocol describes the highly efficient and selective reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde via catalytic hydrogenation.

Materials:

  • 4-Nitrobenzaldehyde

  • Ethanol or Ethyl Acetate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Celite

Procedure:

  • Dissolve 4-nitrobenzaldehyde in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst (1-5 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.

  • Wash the Celite pad with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminobenzaldehyde. The product is often of high purity.

Expected Yield: >90%[5]

Conclusion

The choice of synthetic pathway for substituted aminobenzaldehydes is a critical decision in the design of synthetic routes for pharmaceuticals and other high-value chemicals.

  • The Vilsmeier-Haack reaction stands out for its high yields in the para-formylation of N,N-dialkylanilines, making it a preferred method for this class of compounds.

  • The Duff reaction , while generally providing lower yields, offers a classical approach for the formylation of aromatic amines and phenols, often with ortho-selectivity for the latter.

  • The reduction of nitrobenzaldehydes , particularly through catalytic hydrogenation, is a highly efficient and clean method for producing aminobenzaldehydes when the corresponding nitro-substituted precursor is readily available. Its high yields and mild reaction conditions make it an attractive option for large-scale synthesis.

Researchers and drug development professionals should carefully consider the specific requirements of their target molecule, including substitution patterns, yield expectations, and scalability, to select the most appropriate and efficient synthetic strategy.

References

A Comparative Guide to the Antimicrobial Activity of Schiff Bases Derived from Halo-Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, Schiff bases have emerged as a versatile and promising class of compounds. Their synthetic accessibility and the tunability of their electronic and steric properties make them ideal candidates for developing new therapeutics.[1] This guide provides a comprehensive comparison of the antimicrobial activity of Schiff bases synthesized from halo-substituted salicylaldehydes, offering insights into their structure-activity relationships and providing detailed experimental protocols for their synthesis and evaluation.

Introduction to Salicylaldehyde Schiff Bases

Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] Those derived from salicylaldehyde (2-hydroxybenzaldehyde) are of particular interest due to the presence of the hydroxyl group, which can participate in intramolecular hydrogen bonding with the imine nitrogen, conferring stability to the molecule. Furthermore, the aromatic ring of salicylaldehyde can be readily functionalized, allowing for a systematic investigation of how different substituents impact biological activity.

Halogenation of the salicylaldehyde ring is a common strategy to enhance the antimicrobial potency of the resulting Schiff bases. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) can modulate the lipophilicity, electronic properties, and steric profile of the molecule, all of which can influence its ability to penetrate microbial cell membranes and interact with biological targets.[3][4]

Synthesis and Characterization of Halo-Substituted Salicylaldehyde Schiff Bases

The synthesis of Schiff bases from halo-substituted salicylaldehydes is a straightforward condensation reaction. The general procedure involves refluxing an equimolar mixture of the substituted salicylaldehyde and a primary amine in a suitable solvent, such as ethanol or methanol.[2]

Synthesis Salicylaldehyde Halo-substituted Salicylaldehyde Solvent Ethanol/Methanol Reflux Salicylaldehyde->Solvent Amine Primary Amine (e.g., Sulfadiazine) Amine->Solvent SchiffBase Halo-substituted Salicylaldehyde Schiff Base Solvent->SchiffBase + Water H₂O SchiffBase->Water byproduct

Caption: General synthesis of Schiff bases from halo-substituted salicylaldehydes.

The resulting Schiff base typically precipitates from the solution upon cooling and can be purified by recrystallization. Characterization is commonly performed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Key spectral features include the appearance of a strong absorption band in the IR spectrum corresponding to the C=N stretching vibration (typically around 1570-1630 cm⁻¹) and the presence of a characteristic singlet in the ¹H NMR spectrum for the azomethine proton (-CH=N-) at approximately 8.0-9.0 ppm.[2]

Comparative Antimicrobial Activity

A systematic study by Krátký et al. (2017) on sulfadiazine-derived Schiff bases provides an excellent platform for comparing the antimicrobial effects of different halogen substitutions on the salicylaldehyde moiety.[2] The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Data Presentation

The following table summarizes the MIC values (in µM) for Schiff bases derived from unsubstituted and halo-substituted salicylaldehydes against selected microorganisms.

Compound (Substituent on Salicylaldehyde)S. aureusMRSAE. coliC. albicans
Unsubstituted62.5125>500125
5-Fluoro250250>500250
5-Chloro125125>50062.5
5-Bromo62.562.5>50031.25
5-Iodo62.562.5>50015.62
3,5-Dichloro31.2515.622507.81
3,5-Dibromo15.627.811253.91
3,5-Diiodo7.817.811251.95

Data sourced from Krátký et al. (2017)[2]

Analysis of Structure-Activity Relationship (SAR)

The data reveals several key trends in the structure-activity relationship of these compounds:

  • Effect of Halogenation: In general, halogenation of the salicylaldehyde ring enhances antimicrobial activity compared to the unsubstituted analog, particularly against Gram-positive bacteria and fungi.

  • Nature of the Halogen: The antimicrobial potency often increases with the increasing atomic mass and lipophilicity of the halogen (I > Br > Cl > F).[2][4] This suggests that increased lipophilicity may facilitate the passage of the compound across the microbial cell membrane.

  • Dihalogenation: Di-halogenated derivatives consistently exhibit significantly lower MIC values (higher potency) than their mono-halogenated counterparts. This effect is particularly pronounced in the case of 3,5-diiodo substitution, which yielded the most active compounds in the series.[2]

  • Spectrum of Activity: The tested Schiff bases demonstrated greater efficacy against Gram-positive bacteria (S. aureus, including MRSA) and fungi (C. albicans) than against the Gram-negative bacterium (E. coli). The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents, which may explain the observed resistance.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine group.[1] The exact mechanism is not fully elucidated but is thought to involve multiple targets. One of the leading hypotheses is based on Tweedy's Chelation Theory .[5]

Mechanism cluster_cell Microbial Cell Membrane Cell Membrane MetalIon Metal Ion (in cell) Enzyme Essential Enzyme DNA DNA SchiffBase Lipophilic Schiff Base SchiffBase->Membrane Penetration (enhanced by lipophilicity) SchiffBase->MetalIon Chelation Chelate Schiff Base-Metal Chelate MetalIon->Chelate Chelate->Enzyme Inhibition Chelate->DNA Interference with replication

Caption: Proposed mechanism of antimicrobial action via chelation.

According to this theory, the Schiff base acts as a chelating agent, forming complexes with essential metal ions within the microbial cell.[5] This chelation can disrupt the normal physiological functions of these metal ions, which are often cofactors for enzymes involved in vital metabolic pathways. The formation of the chelate can also increase the lipophilicity of the metal ion, facilitating its transport to other cellular sites where it can exert further toxic effects.[6]

The increased lipophilicity due to halogen substitution, as explained by Overtone's concept of cell permeability , enhances the ability of the Schiff base to cross the lipid-rich microbial cell membrane, leading to higher intracellular concentrations and thus greater antimicrobial efficacy.[5]

Experimental Protocols

Synthesis of 4-((5-chlorosalicylidene)amino)benzenesulfonamide
  • Reactant Preparation: Dissolve 1.57 g (10 mmol) of 5-chlorosalicylaldehyde in 50 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve 1.72 g (10 mmol) of sulfanilamide in 30 mL of hot ethanol.

  • Reaction: Add the hot sulfanilamide solution to the flask containing the 5-chlorosalicylaldehyde solution. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. The yellow precipitate of the Schiff base will form.

  • Purification: Filter the precipitate using a Büchner funnel, wash with cold ethanol, and dry in a vacuum oven at 60°C. The purity can be checked by thin-layer chromatography (TLC) and melting point determination.

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Antimicrobial Screening by Agar Well Diffusion Method
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution to the respective wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound (at twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Prepare a bacterial inoculum as described for the agar well diffusion method, but dilute it further in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of this diluted inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The halogenation of salicylaldehyde is a highly effective strategy for enhancing the antimicrobial properties of the resulting Schiff bases. The nature, number, and position of the halogen substituents significantly influence the biological activity, with di-iodo derivatives demonstrating particularly potent efficacy against Gram-positive bacteria and fungi. The proposed mechanism of action, involving increased lipophilicity and chelation of essential metal ions, provides a rational basis for the observed structure-activity relationships. The detailed experimental protocols provided herein offer a standardized approach for the synthesis and comparative evaluation of these promising antimicrobial candidates, facilitating further research and development in this critical area of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromobenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Amino-5-bromobenzaldehyde should be treated as a hazardous chemical. Disposal must be conducted through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or with general laboratory trash.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Identification and Safety Summary

This compound is a chemical that poses several health risks.[1] It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1] It is also known to cause serious irritation to the skin and eyes and may cause respiratory irritation.[1][2][3][4]

Hazard Category Description GHS Pictogram Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.[2][5]GHS07 (Warning)[5]H302: Harmful if swallowed[2][5]
Skin Irritation Causes skin irritation.[1][2]GHS07 (Warning)[5]H315: Causes skin irritation[2]
Eye Irritation Causes serious eye irritation.[1][2]GHS07 (Warning)[5]H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]GHS07 (Warning)[5]H335: May cause respiratory irritation[2]
Personal Protective Equipment (PPE) for Handling and Disposal

Strict adherence to PPE protocols is mandatory when handling this compound. All handling, including preparation for disposal, should occur within a chemical fume hood.[1]

Protection Type Specific Equipment Reason
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1]
Eye/Face Protection Safety goggles or a face shield.[1][3]To protect against eye irritation from dust or splashes.[3]
Body Protection Laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use only in a chemical fume hood.[1] If a fume hood is not available, an approved respirator should be used.To avoid inhalation of harmful dust.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Classification

  • As the waste generator, you are responsible for determining if the chemical waste is classified as hazardous.[6]

  • Consult US EPA guidelines in 40 CFR Part 261.3 and your local and state regulations for complete classification.[6] Given its hazard profile, this compound should be managed as hazardous waste.

Step 2: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Immediate Spill or Leak Cleanup

  • In case of a spill, evacuate the immediate area and ensure adequate ventilation.[6]

  • Wearing the appropriate PPE, clean up the spill immediately.[6]

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[6]

  • Place the swept material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a suitable, sealed container for disposal.[1][6]

  • Do not allow the material to enter drains or water courses.[1]

Step 4: Temporary Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances like oxidizing agents.[1][6]

  • The storage area should be a designated and controlled location, such as a satellite accumulation area.

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and accurate information about the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_disposal Storage & Disposal A Identify Waste: This compound B Consult SDS & Regulations (Local, State, Federal) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Chemical Fume Hood C->D E Is this a spill? D->E F Follow Spill Protocol: - Sweep/Vacuum Solid - Place in sealed container E->F Yes G Collect waste in a dedicated, sealed container E->G No H Label container: 'Hazardous Waste' + Chemical Name F->H G->H I Store container in a designated, cool, dry, well-ventilated area H->I J Contact EHS or Licensed Waste Disposal Contractor I->J K Arrange for Waste Pickup & Manifesting J->K L Disposal Complete K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-bromobenzaldehyde (CAS No: 29124-57-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

In the event of exposure, immediate first aid is crucial. Always have an eyewash station and safety shower readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This summary table provides a quick reference for the required equipment.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemical-resistant gloves. Nitrile gloves are suitable for incidental contact. For prolonged contact or immersion, Butyl rubber or Viton gloves are recommended. Always inspect gloves for degradation before use.
Body Protection A lab coat or chemical-resistant apron must be worn. For larger quantities or increased risk of exposure, chemical-resistant overalls are advised.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Pre-Handling

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available.

  • Weighing: If weighing the solid, perform this task within the chemical fume hood to avoid inhalation of dust particles. Use a tared container to minimize transfer steps.

3.2. Experimental Procedure

  • Perform all manipulations , including making solutions and running reactions, within a certified chemical fume hood.

  • Avoid direct contact with the solid and its solutions. Use appropriate lab equipment (spatulas, glassware, etc.) for all transfers.

  • Keep containers closed when not in use to minimize the release of vapors.

  • Maintain good housekeeping within the fume hood throughout the procedure.

3.3. Post-Handling

  • Decontaminate Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. Collect the rinsate as hazardous waste.

  • Clean Work Area: Wipe down the work surface of the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items, such as gloves, in the designated hazardous waste container. Non-disposable items should be cleaned and stored appropriately.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

4.1. Waste Segregation

  • Solid Waste: Unused or contaminated solid this compound, as well as any spill cleanup materials (e.g., absorbent pads, contaminated gloves), should be placed in a clearly labeled, sealed container for halogenated solid waste.

  • Liquid Waste: All solutions containing this compound and the initial solvent rinses from decontaminating glassware must be collected in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste.

  • Do not mix halogenated waste with non-halogenated waste, as this complicates and increases the cost of disposal.

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated. Keep containers securely closed.

  • Institutional Procedures: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for collection and disposal.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Begin Work Perform Experiment Perform Experiment Weigh Solid->Perform Experiment Post-Handling Decontamination Post-Handling Decontamination Perform Experiment->Post-Handling Decontamination Segregate Waste Segregate Waste Post-Handling Decontamination->Segregate Waste Generate Waste Label Waste Label Waste Segregate Waste->Label Waste Store for Pickup Store for Pickup Label Waste->Store for Pickup EHS Collection EHS Collection Store for Pickup->EHS Collection DisposalLogic Chemical Waste Chemical Waste Halogenated? Halogenated? Chemical Waste->Halogenated? Halogenated Waste Container Halogenated Waste Container Halogenated?->Halogenated Waste Container Yes Non-Halogenated Waste Container Non-Halogenated Waste Container Halogenated?->Non-Halogenated Waste Container No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.